4-isopropyl-N-(4-methylbenzyl)benzamide
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H21NO |
|---|---|
Molecular Weight |
267.4 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C18H21NO/c1-13(2)16-8-10-17(11-9-16)18(20)19-12-15-6-4-14(3)5-7-15/h4-11,13H,12H2,1-3H3,(H,19,20) |
InChI Key |
FJNLYPSLTZPMDT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)C(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4-isopropyl-N-(4-methylbenzyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-isopropyl-N-(4-methylbenzyl)benzamide, a novel benzamide derivative. While a specific CAS number for this compound is not publicly available, this document outlines its chemical structure, predicted physicochemical properties, and detailed potential synthesis protocols based on established organic chemistry principles and analogous compounds. Furthermore, this guide explores the potential biological significance of this class of molecules, drawing on recent research into the therapeutic applications of N-benzyl benzamide derivatives. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the synthesis and evaluation of this and related compounds.
Chemical Identity and Properties
While a dedicated CAS number for this compound has not been identified in public databases, its chemical identity can be clearly defined.
Table 1: Chemical Identifiers and Predicted Properties
| Identifier | Value | Source |
| IUPAC Name | 4-(propan-2-yl)-N-[(4-methylphenyl)methyl]benzamide | - |
| Molecular Formula | C₁₈H₂₁NO | - |
| Molecular Weight | 267.37 g/mol | - |
| Predicted LogP | 4.2 - 4.8 | Analog-based prediction |
| Predicted Solubility | Low in water | Analog-based prediction |
| Predicted Boiling Point | > 300 °C | Analog-based prediction |
| Predicted Melting Point | 130-150 °C | Analog-based prediction |
Note: Predicted properties are based on computational models and data from structurally similar compounds such as N-benzyl-4-methylbenzamide (CAS: 5436-83-9) and 4-isopropyl-n-phenylbenzamide (CAS: 15088-90-1)[1][2]. Actual values may vary.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the formation of an amide bond between 4-isopropylbenzoic acid and (4-methylphenyl)methanamine. Several established methods for amide bond formation are applicable.
Synthesis of Precursor: 4-isopropylbenzoic acid
The key precursor, 4-isopropylbenzoic acid (CAS: 536-66-3), can be synthesized via the oxidation of p-cymene or 4-isopropylbenzyl alcohol[3][4].
Experimental Protocol: Oxidation of 4-isopropylbenzyl alcohol
-
To a solution of 4-isopropylbenzyl alcohol (1 equivalent) in a suitable solvent such as acetone or a biphasic mixture of dichloromethane and water, add a strong oxidizing agent like potassium permanganate or Jones reagent (chromium trioxide in sulfuric acid) dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the color of the excess oxidizing agent disappears.
-
Acidify the mixture with hydrochloric acid to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 4-isopropylbenzoic acid[3]. Recrystallization from a suitable solvent like ethanol/water can be performed for further purification.
Amide Coupling Reactions
The final amide product can be synthesized by coupling 4-isopropylbenzoic acid with (4-methylphenyl)methanamine.
This is a classic and reliable method for amide synthesis.
Experimental Protocol:
-
Acyl Chloride Formation: Reflux a solution of 4-isopropylbenzoic acid (1 equivalent) in thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of dimethylformamide (DMF) for 2-4 hours. Remove the excess reagent by distillation under reduced pressure to obtain the crude 4-isopropylbenzoyl chloride.
-
Amide Formation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C and add a solution of (4-methylphenyl)methanamine (1 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Wash the reaction mixture with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound[5].
This method uses coupling reagents to facilitate amide bond formation directly from the carboxylic acid and amine, avoiding the need to prepare the acyl chloride.
Experimental Protocol (using HATU):
-
Dissolve 4-isopropylbenzoic acid (1 equivalent), (4-methylphenyl)methanamine (1.1 equivalents), and a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents) in an anhydrous polar aprotic solvent like DMF or DCM.
-
Add a non-nucleophilic base like DIPEA (2-3 equivalents) to the mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired amide[6][7].
Table 2: Comparison of Synthesis Methods
| Method | Reagents | Advantages | Disadvantages |
| Acyl Chloride | Thionyl chloride/Oxalyl chloride, Base | High yield, reliable | Harsh reagents, requires anhydrous conditions |
| Peptide Coupling | HATU, HOBt, EDC, DCC, Base | Milder conditions, good for sensitive substrates | More expensive reagents |
Potential Biological Activity and Signaling Pathways
While no specific biological data for this compound has been reported, the N-benzyl benzamide scaffold is present in numerous biologically active molecules. This suggests that the title compound could be a subject of interest in drug discovery.
Recent studies have highlighted the potential of N-benzyl benzamide derivatives in several therapeutic areas:
-
Anticancer Agents: Some N-benzylbenzamide derivatives have been identified as potent tubulin polymerization inhibitors, exhibiting significant antiproliferative activities against various cancer cell lines[8]. They are thought to bind to the colchicine binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.
-
Neurodegenerative Diseases: N-benzyl benzamide derivatives have been investigated as selective butyrylcholinesterase (BChE) inhibitors, which could be a therapeutic strategy for advanced Alzheimer's disease[9].
-
Metabolic Diseases: Certain N-benzylbenzamides have been shown to act as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), suggesting potential applications in treating metabolic syndrome, diabetes, and hypertension[10][11].
Potential Signaling Pathway Involvement
Based on the activities of related compounds, this compound could potentially interact with one or more of the following signaling pathways:
-
Microtubule Dynamics Pathway: As a potential tubulin inhibitor.
-
Cholinergic Signaling: As a potential cholinesterase inhibitor.
-
PPARγ Signaling Pathway: Influencing gene expression related to glucose and lipid metabolism.
Visualizations
Synthesis Workflow
Caption: General synthesis workflow for this compound.
Potential Mechanism of Action (Tubulin Inhibition)
Caption: Postulated signaling pathway for anticancer activity via tubulin inhibition.
Conclusion
This compound represents an interesting chemical entity with potential for further investigation in medicinal chemistry and drug discovery. This technical guide provides a solid foundation for its synthesis and suggests potential avenues for biological evaluation based on the known activities of the N-benzyl benzamide scaffold. The detailed experimental protocols offer a starting point for researchers to synthesize and study this compound and its analogs, paving the way for new discoveries in various therapeutic areas.
References
- 1. 4-Isopropyl-n-phenylbenzamide | C16H17NO | CID 261841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Benzyl-4-methylbenzamide | C15H15NO | CID 228681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Isopropylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. 4-Isopropylbenzoic acid (536-66-3) for sale [vulcanchem.com]
- 5. nanobioletters.com [nanobioletters.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 8. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on 4-isopropyl-N-(4-methylbenzyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-isopropyl-N-(4-methylbenzyl)benzamide, a substituted benzamide derivative. While specific data for this molecule is not extensively available in public literature, this document extrapolates information from structurally similar compounds and the broader class of N-substituted benzamides. The guide covers its chemical properties, a detailed, generalized synthesis protocol, and discusses its potential biological activities based on established knowledge of related molecules. This document aims to serve as a foundational resource for researchers interested in the synthesis and potential pharmacological evaluation of this and similar compounds.
Chemical Identity and Properties
The IUPAC name for this compound is N-[(4-methylphenyl)methyl]-4-(propan-2-yl)benzamide .
Chemical Structure
The structure consists of a central benzamide core. The benzene ring of the benzoyl group is substituted at the para-position (position 4) with an isopropyl group. The nitrogen atom of the amide is substituted with a benzyl group, which in turn is substituted at its para-position (position 4) with a methyl group.
Physicochemical Properties
| Property | Value (Estimated) |
| Molecular Formula | C18H21NO |
| Molecular Weight | 267.37 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not determined |
| Boiling Point | Not determined |
| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols; Insoluble in water |
| LogP | ~4.5 |
Synthesis
The synthesis of this compound can be achieved through a standard nucleophilic acyl substitution reaction, specifically the amidation of a 4-isopropylbenzoyl derivative with 4-methylbenzylamine. A common and efficient method involves the use of 4-isopropylbenzoyl chloride.
Synthesis Workflow
Caption: A logical workflow for the two-step synthesis of this compound.
Experimental Protocol
This protocol is a generalized procedure based on standard methods for N-substituted benzamide synthesis.
Materials:
-
4-isopropylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
4-methylbenzylamine
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
Step 1: Synthesis of 4-isopropylbenzoyl chloride
-
In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-isopropylbenzoic acid (1 equivalent) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of acid).
-
To this solution, add thionyl chloride (1.5 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator to obtain the crude 4-isopropylbenzoyl chloride as an oil. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of this compound
-
In a separate 250 mL round-bottom flask, dissolve 4-methylbenzylamine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous DCM (approx. 15 mL per gram of amine).
-
Cool the amine solution to 0 °C in an ice bath.
-
Dissolve the crude 4-isopropylbenzoyl chloride from Step 1 in a small amount of anhydrous DCM.
-
Add the 4-isopropylbenzoyl chloride solution dropwise to the cooled amine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to obtain the pure this compound.
Potential Biological Activities and Signaling Pathways
While no specific biological data for this compound has been reported, the N-substituted benzamide scaffold is present in a wide range of pharmacologically active compounds.[1][2] These compounds are known to interact with various biological targets.
Postulated Mechanisms of Action
Based on the activities of related benzamides, potential mechanisms of action for this compound could include:
-
Enzyme Inhibition: Many N-substituted benzamides act as enzyme inhibitors. For instance, some are known to inhibit histone deacetylases (HDACs), which are involved in the epigenetic regulation of gene expression and are targets in cancer therapy.[1][3]
-
Receptor Binding: Benzamide derivatives can also function as ligands for various receptors, including dopamine receptors and serotonin (5-HT) receptors, making them relevant in the context of neurological and psychiatric disorders.
-
Ion Channel Modulation: Some benzamides have been shown to modulate the activity of ion channels, which could be relevant for cardiovascular or neurological applications.
Generalized Signaling Pathway Diagram
The following diagram illustrates a generalized potential mechanism of action for an N-substituted benzamide as an enzyme inhibitor, a common mode of action for this class of compounds.
Caption: A generalized diagram showing the potential inhibitory action of a benzamide derivative on a target enzyme and its downstream effects.
Conclusion
This compound is a molecule with a scaffold that is prevalent in many biologically active compounds. While specific experimental data for this compound is lacking in the current literature, this guide provides a solid foundation for its chemical synthesis and outlines potential avenues for pharmacological investigation based on the known properties of the N-substituted benzamide class. The provided synthetic protocol is robust and can be adapted for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies. Further research is warranted to elucidate the specific biological targets and potential therapeutic applications of this compound.
References
In-Depth Technical Guide: 4-isopropyl-N-(4-methylbenzyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-isopropyl-N-(4-methylbenzyl)benzamide, a substituted N-benzylbenzamide. While specific experimental data for this compound is not extensively available in public databases, this document extrapolates its likely characteristics based on established chemical principles and data from structurally analogous compounds. N-benzylbenzamide derivatives are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including potential as tubulin polymerization inhibitors for anticancer applications and as modulators of various enzymes and receptors. This guide offers a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this specific derivative.
Molecular Properties and Data
The molecular structure of this compound consists of a central benzamide core with an isopropyl group at the 4-position of the benzoyl ring and a 4-methylbenzyl group attached to the amide nitrogen. Based on this structure, the following molecular properties have been calculated.
| Property | Value | Notes |
| Molecular Formula | C₁₈H₂₁NO | Derived from the chemical structure. |
| Molecular Weight | 267.37 g/mol | Calculated based on the molecular formula and standard atomic weights. |
| Monoisotopic Mass | 267.162314 Da | The exact mass of the molecule with the most abundant isotopes. |
| Predicted LogP | 4.2 - 4.8 | LogP (partition coefficient) is a measure of lipophilicity, which influences pharmacokinetic properties like absorption and distribution. This value is estimated based on the structure and suggests good membrane permeability. |
| Predicted Solubility | Low in water, soluble in organic solvents | Like most benzamide derivatives with significant hydrocarbon content, it is expected to have low aqueous solubility but should be soluble in solvents like methanol, ethanol, dichloromethane, and dimethyl sulfoxide. The solubility of a similar compound, 4-chloro-N-isopropyl-benzamide, is noted to be limited in water but better in polar and nonpolar organic solvents[1]. |
| Predicted pKa | Amide N-H: ~17-18 | The amide proton is generally not acidic under physiological conditions. |
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis and characterization of this compound. These are based on standard and widely published methods for amide synthesis and characterization.
Synthesis: Amide Coupling of 4-isopropylbenzoic Acid and 4-methylbenzylamine
A common and effective method for synthesizing N-substituted benzamides is the coupling of a carboxylic acid with an amine using a coupling agent.
Reaction Scheme:
Materials:
-
4-isopropylbenzoic acid
-
4-methylbenzylamine
-
Coupling agent (e.g., HATU, HBTU, or EDC with HOBt)
-
Anhydrous, aprotic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), or Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Reagents for workup and purification (e.g., 1 M HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄ or Na₂SO₄, and solvents for chromatography).
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-isopropylbenzoic acid (1.0 equivalent) in the chosen anhydrous solvent.
-
Add the amine base (e.g., DIPEA, 2.0-3.0 equivalents).
-
Add the coupling agent (e.g., HATU, 1.1-1.2 equivalents) to the solution and stir for 5-10 minutes to activate the carboxylic acid.
-
Add 4-methylbenzylamine (1.0-1.1 equivalents) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Characterization Protocols
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Expected signals would include:
-
A doublet and a septet in the aliphatic region for the isopropyl group.
-
A singlet for the methyl group on the benzyl ring.
-
A doublet for the benzylic methylene protons, which may show coupling to the amide N-H proton.
-
A series of doublets or multiplets in the aromatic region for the protons on the two benzene rings.
-
A broad singlet or triplet for the amide N-H proton. The chemical shifts of N-H protons in substituted benzamides are sensitive to substituent effects[2][3].
-
-
¹³C NMR: A decoupled ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. Expected signals include those for the aliphatic carbons of the isopropyl and methyl groups, the benzylic methylene carbon, the aromatic carbons, and the carbonyl carbon (typically in the 165-175 ppm range).
3.2.2. Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) or Electron Ionization (EI) mass spectrometry can be used.
-
Expected Molecular Ion: For ESI in positive mode, the protonated molecule [M+H]⁺ at m/z 268.17 would be expected. In EI, the molecular ion peak [M]⁺ at m/z 267.16 would be observed.
-
Fragmentation Pattern: Common fragmentation patterns for N-benzylbenzamides involve cleavage of the benzylic C-N bond and the amide C-N bond. Expected fragments would include the 4-isopropylbenzoyl cation and the 4-methylbenzyl cation or related fragments. The fragmentation of protonated benzylamines has been studied and can involve complex rearrangements[4]. The benzoyl cation is a common stable fragment in the mass spectra of benzamides[5].
3.2.3. Infrared (IR) Spectroscopy
-
Prepare a sample as a thin film, a KBr pellet, or in a suitable solvent.
-
Expected Absorptions:
-
N-H Stretch: A characteristic peak for the secondary amide N-H stretch is expected in the range of 3370-3170 cm⁻¹[6].
-
C=O Stretch (Amide I band): A strong absorption for the carbonyl group should appear in the region of 1680-1630 cm⁻¹[7].
-
N-H Bend (Amide II band): An intense band is expected next to the C=O stretch[6].
-
C-H Stretches: Aromatic and aliphatic C-H stretching vibrations will be observed around 3000 cm⁻¹.
-
C=C Stretches: Aromatic ring C=C stretching absorptions will appear in the 1600-1450 cm⁻¹ region.
-
Potential Biological Activity and Signaling Pathway
While the specific biological activity of this compound has not been reported, many N-benzylbenzamide derivatives have been investigated for their therapeutic potential, particularly as anticancer agents that target tubulin polymerization.
Tubulin Polymerization Inhibition Pathway:
Microtubules are essential components of the cytoskeleton, involved in cell division, structure, and transport. They are dynamic polymers of α- and β-tubulin heterodimers. Compounds that interfere with microtubule dynamics can arrest the cell cycle and induce apoptosis, making them effective anticancer agents. Many N-benzylbenzamide derivatives have been found to inhibit tubulin polymerization by binding to the colchicine-binding site on β-tubulin.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. connectsci.au [connectsci.au]
- 3. connectsci.au [connectsci.au]
- 4. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. spcmc.ac.in [spcmc.ac.in]
Synthesis of 4-isopropyl-N-(4-methylbenzyl)benzamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis of 4-isopropyl-N-(4-methylbenzyl)benzamide, a compound of interest in medicinal chemistry and drug discovery. The document details the reaction pathway, experimental protocols, and characterization data.
Synthetic Pathway
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the conversion of the commercially available 4-isopropylbenzoic acid to its more reactive acyl chloride derivative, 4-isopropylbenzoyl chloride. This is a standard procedure often accomplished using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
The second step is an amidation reaction where the synthesized 4-isopropylbenzoyl chloride is reacted with 4-methylbenzylamine. This nucleophilic acyl substitution reaction readily proceeds to form the target amide, this compound, with the concomitant formation of hydrogen chloride (HCl), which is typically scavenged by a base.
Experimental Protocols
Synthesis of 4-isopropylbenzoyl chloride
Materials:
-
4-isopropylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and heating mantle
-
Round-bottom flask with reflux condenser and gas trap
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), suspend 4-isopropylbenzoic acid (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Slowly add thionyl chloride (1.5 eq.) to the suspension at room temperature with stirring.
-
Heat the reaction mixture to reflux (approximately 40°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.
-
The resulting crude 4-isopropylbenzoyl chloride, a pale yellow oil, can be used in the next step without further purification.
Synthesis of this compound
Materials:
-
4-isopropylbenzoyl chloride
-
4-methylbenzylamine
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer
-
Round-bottom flask
-
Separatory funnel
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 4-methylbenzylamine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add a solution of 4-isopropylbenzoyl chloride (1.05 eq.) in anhydrous DCM to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of this compound.
| Parameter | Value |
| Molecular Formula | C₁₈H₂₁NO |
| Molecular Weight | 267.37 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not reported; expected to be in the range of 100-150 °C |
| Yield | > 85% (based on similar reactions) |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted δ (ppm): 7.7-7.8 (d, 2H, Ar-H), 7.2-7.4 (m, 4H, Ar-H), 7.1-7.2 (d, 2H, Ar-H), 6.1-6.2 (br s, 1H, NH), 4.6 (d, 2H, CH₂), 3.0 (sept, 1H, CH), 2.3 (s, 3H, CH₃), 1.2 (d, 6H, CH(CH₃)₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | Predicted δ (ppm): 167.5 (C=O), 153.0 (C-isopropyl), 137.5 (C-CH₃), 135.0 (C-q), 132.0 (C-q), 129.5 (Ar-CH), 128.0 (Ar-CH), 127.0 (Ar-CH), 126.5 (Ar-CH), 44.0 (CH₂), 34.0 (CH), 24.0 (CH(CH₃)₂), 21.0 (CH₃) |
| IR (KBr, cm⁻¹) | Expected peaks: 3300-3400 (N-H stretch), 3000-3100 (Ar C-H stretch), 2850-2970 (Aliphatic C-H stretch), 1630-1660 (C=O stretch, Amide I), 1510-1550 (N-H bend, Amide II) |
| Mass Spectrometry (EI) | Expected m/z: 267 (M⁺), 148 ([M-C₈H₉N]⁺), 119 ([M-C₁₀H₁₂O]⁺), 106 ([C₇H₈N]⁺) |
Note: NMR and IR data are predicted based on the analysis of similar structures and standard chemical shift/frequency tables. Actual experimental data may vary slightly.
Visualizations
Synthesis Workflow
The Synthesis, Characterization, and Potential Biological Significance of 4-isopropyl-N-(4-methylbenzyl)benzamide: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-isopropyl-N-(4-methylbenzyl)benzamide is a novel benzamide derivative for which there is currently no available data in the public scientific literature. This technical guide presents a comprehensive theoretical framework for its synthesis, purification, and characterization. Based on established chemical principles, a detailed experimental protocol for its preparation via the Schotten-Baumann reaction is provided. Furthermore, this whitepaper explores the potential biological significance of this compound by analyzing structure-activity relationships of analogous N-benzylbenzamide derivatives. These related compounds have demonstrated promising activities, including antitumor effects through tubulin polymerization inhibition and modulation of the soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor-gamma (PPARγ). This document aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of this novel chemical entity for potential applications in drug discovery and development.
Introduction
N-substituted benzamides are a prominent class of compounds in medicinal chemistry, exhibiting a wide array of biological activities. The structural versatility of the benzamide scaffold allows for fine-tuning of its physicochemical and pharmacological properties through modifications of both the benzoyl and the N-alkyl/aryl moieties. While numerous substituted benzamides have been synthesized and evaluated, the specific derivative, this compound, remains unexplored in the scientific literature. This whitepaper aims to fill this knowledge gap by providing a detailed theoretical guide to its synthesis and a data-driven hypothesis on its potential biological relevance.
Physicochemical Properties
The predicted physicochemical properties of this compound are summarized in the table below. These values are calculated using computational models and provide a preliminary understanding of the compound's characteristics.
| Property | Value |
| Molecular Formula | C₁₈H₂₁NO |
| Molecular Weight | 267.37 g/mol |
| IUPAC Name | 4-(propan-2-yl)-N-[(4-methylphenyl)methyl]benzamide |
| CAS Number | Not available |
| Predicted LogP | 4.5 |
| Predicted Solubility | Low in water |
| Predicted pKa (amide) | ~17 |
Synthesis of this compound
The most direct and established method for the synthesis of N-substituted benzamides is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base.[1][2][3][4] This approach is proposed for the synthesis of this compound from commercially available or readily synthesizable precursors.
Proposed Synthetic Route
The synthesis can be achieved in a two-step process starting from 4-isopropylbenzoic acid, or a one-step process if 4-isopropylbenzoyl chloride is commercially available.
References
The Discovery of 4-isopropyl-N-(4-methylbenzyl)benzamide: A Novel Modulator of the Hypothetical "Growth Factor Receptor Pathway X"
DISCLAIMER: The following technical guide is a representative document illustrating the discovery and characterization of a novel chemical entity. The compound 4-isopropyl-N-(4-methylbenzyl)benzamide is listed in chemical databases, but detailed public information regarding its synthesis, biological activity, and mechanism of action is not available. Therefore, the experimental data, protocols, and signaling pathways described herein are hypothetical and presented for illustrative purposes to meet the structural and content requirements of the prompt. This document is intended for researchers, scientists, and drug development professionals as a template for presenting similar findings.
Abstract
In the quest for novel therapeutic agents targeting aberrant cellular proliferation, a series of N-substituted benzamides were synthesized and evaluated for their biological activity. This document details the discovery and initial characterization of a lead compound, this compound. The synthesis was achieved through a straightforward amidation reaction. Subsequent screening revealed potent inhibitory activity against the "Growth Factor Receptor Pathway X" (GFRX), a hypothetical signaling cascade implicated in certain oncogenic processes. This guide provides a comprehensive overview of the synthetic protocol, quantitative biological data, and the putative mechanism of action of this novel benzamide derivative.
Introduction
The N-substituted benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, antimicrobial, and antipsychotic effects. Our research program focused on the exploration of this chemical space to identify novel modulators of signal transduction pathways involved in cancer. The hypothetical "Growth Factor Receptor Pathway X" (GFRX) represents a critical signaling node in several cancer cell lines. This pathway, when constitutively activated, leads to uncontrolled cell growth and proliferation. Herein, we describe the synthesis and biological evaluation of this compound, a novel compound identified through a targeted library screen.
Synthesis and Characterization
The synthesis of this compound was accomplished via a standard amidation protocol.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-isopropylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
(4-methylphenyl)methanamine
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-isopropylbenzoic acid (1.0 eq) in dichloromethane (DCM), thionyl chloride (1.2 eq) was added dropwise at 0 °C.
-
The reaction mixture was stirred at room temperature for 2 hours. The solvent and excess thionyl chloride were removed under reduced pressure to yield 4-isopropylbenzoyl chloride.
-
The crude 4-isopropylbenzoyl chloride was redissolved in DCM and added dropwise to a solution of (4-methylphenyl)methanamine (1.1 eq) and triethylamine (1.5 eq) in DCM at 0 °C.
-
The reaction was allowed to warm to room temperature and stirred overnight.
-
The reaction mixture was washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer was dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The crude product was purified by column chromatography on silica gel to afford this compound as a white solid.
Characterization Data
| Property | Value |
| Molecular Formula | C₁₈H₂₁NO |
| Molecular Weight | 267.37 g/mol |
| Appearance | White solid |
| Purity (HPLC) | >98% |
Biological Evaluation
The synthesized compound was evaluated for its ability to inhibit the GFRX pathway in a relevant cancer cell line.
Experimental Protocol: In Vitro GFRX Inhibition Assay
Cell Line:
-
Human colorectal carcinoma cell line (HCT 116), engineered to express a luciferase reporter downstream of the GFRX pathway.
Procedure:
-
HCT 116 cells were seeded in 96-well plates and incubated for 24 hours.
-
Cells were treated with varying concentrations of this compound for 48 hours.
-
Post-incubation, the luciferase substrate was added, and luminescence was measured using a plate reader.
-
Cell viability was assessed in parallel using a standard MTT assay to control for cytotoxicity.
Quantitative Biological Data
The biological activity of this compound and a reference compound are summarized in the table below.
| Compound | IC₅₀ (GFRX Pathway) | CC₅₀ (HCT 116) | Selectivity Index (SI) |
| This compound | 0.5 µM | > 50 µM | > 100 |
| Reference Inhibitor A | 1.2 µM | 25 µM | 20.8 |
Mechanism of Action: Modulation of the GFRX Signaling Pathway
Our current hypothesis is that this compound acts as a direct inhibitor of an upstream kinase in the GFRX pathway, preventing the subsequent phosphorylation cascade that leads to gene transcription and cellular proliferation.
Caption: Hypothetical GFRX signaling pathway and the proposed point of intervention by this compound.
Experimental and Logical Workflows
The discovery and initial evaluation of this compound followed a structured workflow.
Caption: Workflow for the discovery and initial evaluation of this compound.
Conclusion and Future Directions
The discovery of this compound represents a promising starting point for the development of novel therapeutics targeting the GFRX pathway. The compound exhibits potent and selective inhibition of the pathway in a cellular context. Future work will focus on elucidating the precise molecular target through biochemical assays and co-crystallization studies. Further structure-activity relationship (SAR) studies will be conducted to optimize the potency and pharmacokinetic properties of this promising new scaffold.
Potential Biological Activity of 4-isopropyl-N-(4-methylbenzyl)benzamide: A Technical Whitepaper
Disclaimer: No direct studies on the biological activity of 4-isopropyl-N-(4-methylbenzyl)benzamide have been identified in publicly available scientific literature. This document provides an in-depth analysis of the potential biological activities of this compound based on the known activities of structurally similar molecules. The information presented is for research and informational purposes only and should not be interpreted as established fact for the specific compound .
Executive Summary
This compound is a novel chemical entity for which biological activity has not been formally reported. However, its core structural components—a benzamide scaffold, an N-benzyl group, and isopropyl and methyl substitutions—are present in numerous compounds with well-documented biological effects. By examining the structure-activity relationships of these related molecules, we can infer potential therapeutic applications for this compound. This whitepaper explores the potential for antimicrobial and anticancer activities based on data from analogous compounds. Detailed experimental protocols for evaluating these potential activities are also provided, along with visualizations of relevant biological pathways and experimental workflows.
Inferred Potential Biological Activities
The benzamide scaffold is a privileged structure in medicinal chemistry, known to be a core component in a wide range of biologically active compounds.[1] The presence of an N-benzyl group and alkyl substitutions on the phenyl rings of this compound suggests the potential for several key biological activities, primarily antimicrobial and anticancer effects.
Potential Antimicrobial Activity
Benzamide derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[1] The lipophilic nature of the isopropyl and methyl groups in this compound may enhance its ability to penetrate microbial cell membranes.
Potential Anticancer Activity
A significant number of N-benzylbenzamide derivatives have been investigated as potent anticancer agents.[2] The proposed mechanisms of action for these related compounds include the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[2][3] Derivatives of 4-methylbenzamide have also been explored as potential inhibitors of protein kinases, which are crucial targets in cancer therapy.[4]
Quantitative Data from Structurally Related Compounds
The following tables summarize the biological activities of compounds structurally related to this compound. This data is presented to provide a basis for inferring potential activity and to guide future experimental design.
Table 1: Antimicrobial Activity of Benzamide Derivatives
| Compound | Target Organism | Activity Metric | Value | Reference |
| N-p-tolylbenzamide | E. coli | MIC | 3.12 µg/mL | [1] |
| N-p-tolylbenzamide | B. subtilis | MIC | 6.25 µg/mL | [1] |
| N-(4-bromophenyl)benzamide | E. coli | Zone of Inhibition | 24 mm | [1] |
| N-(4-bromophenyl)benzamide | B. subtilis | MIC | 6.25 µg/mL | [1] |
Table 2: Anticancer Activity of N-Benzylbenzamide and Related Derivatives
| Compound | Cell Line | Activity Metric | Value | Mechanism of Action | Reference |
| Compound 20b (an N-benzylbenzamide derivative) | Various cancer cell lines | IC50 | 12-27 nM | Tubulin polymerization inhibitor | [2] |
| Compound 7 (a 4-methylbenzamide derivative) | K562 (Leukemia) | IC50 | 2.27 µM | Protein kinase inhibitor | [4] |
| Compound 10 (a 4-methylbenzamide derivative) | HL-60 (Leukemia) | IC50 | 1.52 µM | Protein kinase inhibitor | [4] |
| Compound B12 (an N-substituted Sulfamoylbenzamide) | MDA-MB-231 (Breast Cancer) | IC50 | 0.61-1.11 µM | STAT3 signaling inhibitor | [5] |
| 3,4,5-trihydroxy-N-hexyl benzamide | HCT-116 (Colon Cancer) | IC50 | 0.07 µM | Not specified | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the potential antimicrobial and anticancer activities of this compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Materials:
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial or fungal inoculums standardized to a specific cell density (e.g., 0.5 McFarland standard)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (medium with solvent)
Procedure:
-
Prepare a serial two-fold dilution of the test compound in the wells of a 96-well plate using the appropriate growth medium. The concentration range should be sufficient to determine the MIC.
-
Add a standardized inoculum of the test microorganism to each well.
-
Include positive and negative controls in separate wells.
-
Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Anticancer Activity: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations
Signaling Pathway
Caption: Potential inhibition of the STAT3 signaling pathway by benzamide analogs.
Experimental Workflow
Caption: A general experimental workflow for biological activity evaluation.
Conclusion
While there is no direct evidence for the biological activity of this compound, the analysis of structurally related compounds strongly suggests its potential as an antimicrobial and/or anticancer agent. The data presented from analogous benzamide derivatives provides a compelling rationale for the synthesis and biological evaluation of this novel compound. The experimental protocols outlined in this whitepaper offer a clear roadmap for future research to elucidate its specific biological activities and therapeutic potential. Further investigation into its mechanism of action will be crucial to understanding its potential role in drug development.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Effect of 3,4,5-N-Alkyl-Benzamides on Colon Carcinoma HCT- 116 Cells : Oriental Journal of Chemistry [orientjchem.org]
Hypothesized Mechanism of Action for 4-isopropyl-N-(4-methylbenzyl)benzamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound 4-isopropyl-N-(4-methylbenzyl)benzamide is a novel chemical entity with no publicly available data on its biological activity or mechanism of action. This document presents a series of hypotheses based on the known activities of structurally related compounds, particularly N-benzylbenzamide and 4-isopropylbenzamide derivatives. The proposed mechanisms, experimental protocols, and signaling pathways are therefore theoretical and require experimental validation.
Executive Summary
This guide explores the potential mechanisms of action for the novel compound this compound. Based on a comprehensive review of the scientific literature for structurally similar molecules, we hypothesize several plausible biological targets and signaling pathways. The primary hypothesis posits that this compound acts as a tubulin polymerization inhibitor , a mechanism well-documented for N-benzylbenzamide scaffolds. Secondary hypotheses include the inhibition of butyrylcholinesterase (BChE) and the modulation of soluble epoxide hydrolase (sEH)/peroxisome proliferator-activated receptor γ (PPARγ) . This document provides a framework for the initial biological investigation of this compound, including detailed hypothetical experimental protocols and data presentation structures.
Introduction to this compound
This compound is a synthetic molecule belonging to the N-benzylbenzamide class of compounds. Its structure, featuring a 4-isopropylphenyl group linked via an amide bond to a 4-methylbenzyl moiety, suggests potential interactions with various biological targets. While no direct studies on this compound are available, the extensive research on its structural analogs provides a solid foundation for formulating testable hypotheses about its mechanism of action.
Primary Hypothesis: Tubulin Polymerization Inhibition
The most compelling hypothesis, based on multiple studies of N-benzylbenzamide derivatives, is that this compound functions as a microtubule-destabilizing agent by inhibiting tubulin polymerization.[1][2][3]
Proposed Signaling Pathway
Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape. Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Many N-benzylbenzamide derivatives have been shown to bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules.[1][3]
Below is a diagram illustrating the hypothesized signaling pathway for tubulin polymerization inhibition.
References
Homologs of 4-isopropyl-N-(4-methylbenzyl)benzamide
An In-Depth Technical Guide to the
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-isopropyl-N-(4-methylbenzyl)benzamide belongs to the N-benzylbenzamide class of compounds, a versatile scaffold that has garnered significant attention in medicinal chemistry. Homologs of this core structure have been investigated for a wide range of therapeutic applications, demonstrating activities as modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), as potent antitumor agents through mechanisms like tubulin polymerization and histone deacetylase (HDAC) inhibition, and as antagonists of the transient receptor potential vanilloid 1 (TRPV1).[1][2][3][4][5][6][7] This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of these homologs, presenting key data and experimental methodologies to aid in further drug discovery and development efforts.
Quantitative Data Summary
The biological activities of various homologs of this compound are summarized in the tables below, categorized by their primary molecular target.
Table 1: Dual sEH/PPARγ Modulatory Activity of N-Benzylbenzamide Derivatives [1][8]
| Compound | Substituents (Benzamide Ring) | Substituents (Benzyl Ring) | sEH IC₅₀ (µM) | PPARγ EC₅₀ (µM) |
| 1c | 4-formyl | 2-trifluoromethyl | >10 | 0.8 |
| 14c | 4-carboxy | 2,4-bis(trifluoromethyl) | 0.3 | 0.3 |
| 15c | 3-formyl | 2-trifluoromethyl | 1.2 | >10 |
Table 2: Antiproliferative Activity of N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors [3]
| Compound | Substituents (Benzamide Ring) | Substituents (Benzyl Ring) | Cell Line | IC₅₀ (nM) |
| 20b | 3-hydroxy-4-methoxy | 3,4,5-trimethoxy | A549 (Lung) | 12 |
| 20b | 3-hydroxy-4-methoxy | 3,4,5-trimethoxy | HCT116 (Colon) | 15 |
| 20b | 3-hydroxy-4-methoxy | 3,4,5-trimethoxy | MCF-7 (Breast) | 27 |
| 20b | 3-hydroxy-4-methoxy | 3,4,5-trimethoxy | K562 (Leukemia) | 18 |
Table 3: EGFR/HDAC3 Dual Inhibitory Activity of N-benzyl-2-fluorobenzamide Derivatives [7]
| Compound | Substituents (Benzyl Ring) | EGFR IC₅₀ (nM) | HDAC3 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) |
| 38 | 4-fluoro | 20.34 | 1.09 | 1.98 |
Experimental Protocols
General Synthesis of N-Benzylbenzamide Derivatives[1][9]
A general method for the synthesis of N-benzylbenzamide homologs involves the coupling of a substituted benzoic acid with a substituted benzylamine.
Materials:
-
Substituted benzoic acid (1.0 eq)
-
Substituted benzylamine (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of the substituted benzoic acid (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM at 0 °C, add EDC (1.1 eq).
-
Stir the mixture at 0 °C for 20 minutes.
-
Add the substituted benzylamine (1.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired N-benzylbenzamide derivative.
Tubulin Polymerization Assay[3]
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.)
-
Test compounds dissolved in an appropriate solvent (e.g., DMSO)
-
Paclitaxel (positive control for polymerization)
-
Vinblastine or colchicine (positive controls for depolymerization)
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing tubulin, a GTP-containing buffer, and the test compound at various concentrations.
-
Incubate the mixture at 37 °C to allow for tubulin polymerization.
-
Measure the increase in absorbance at 340 nm over time, which corresponds to the rate of microtubule formation.
-
Calculate the percentage of inhibition of tubulin polymerization for each concentration of the test compound relative to a vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: General experimental workflow for the synthesis and biological evaluation of N-benzylbenzamide homologs.
Caption: Dual modulation of sEH and PPARγ signaling pathways by N-benzylbenzamide homologs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of structure-activity relationships for the 'A-region' of N-(4-t-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea analogues as TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How would you make the following compounds from N-benzylbenzamide... | Study Prep in Pearson+ [pearson.com]
- 7. Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Guide: Physicochemical Properties and Synthetic Protocol for 4-isopropyl-N-(4-methylbenzyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound 4-isopropyl-N-(4-methylbenzyl)benzamide is not a well-documented substance in publicly available chemical literature and databases. The information presented herein, including physicochemical properties and experimental protocols, is based on computational predictions and established principles of organic chemistry. This guide is intended for research and informational purposes only.
Compound Identification and Predicted Properties
This section summarizes the key identifiers and computationally predicted physicochemical properties for this compound. These values are calculated based on the compound's chemical structure and should be confirmed through experimental analysis.
| Identifier | Value |
| IUPAC Name | 4-(propan-2-yl)-N-[(4-methylphenyl)methyl]benzamide |
| Molecular Formula | C₁₈H₂₁NO |
| Molecular Weight | 267.37 g/mol |
| Canonical SMILES | CC(C)c1ccc(cc1)C(=O)NCc2ccc(C)cc2 |
| InChI Key | (Predicted) Based on structure |
| CAS Number | Not assigned |
| Predicted Physicochemical Property | Value |
| Physical State | Solid (Predicted based on molecular weight) |
| Melting Point | Not available; requires experimental data |
| Boiling Point | Not available; requires experimental data |
| Solubility | Predicted to be soluble in organic solvents |
| pKa | Not available |
| LogP | Not available |
Logical and Structural Relationships
The structure of this compound can be deconstructed into two primary synthetic precursors linked by an amide bond. This relationship is fundamental to its proposed synthesis.
Proposed Synthetic Protocol
A standard and reliable method for synthesizing N-substituted benzamides is through the acylation of a primary amine with an acyl chloride, a variant of the Schotten-Baumann reaction. This protocol outlines a two-step process starting from commercially available precursors.
Step 1: Synthesis of 4-isopropylbenzoyl chloride
Methodology:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-isopropylbenzoic acid (1.0 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (SOCl₂, ~2.0 eq) dropwise at room temperature. A fume hood is essential as this reaction releases HCl and SO₂ gases.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 80°C) for 2-3 hours. The reaction can be monitored by the cessation of gas evolution.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure (rotary evaporation). The resulting crude 4-isopropylbenzoyl chloride, an oily liquid, can often be used in the next step without further purification.
Step 2: Synthesis of this compound
Methodology:
-
Dissolve 4-methylbenzylamine (1.0 eq) and a non-nucleophilic base, such as triethylamine (TEA, ~1.2 eq) or pyridine, in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) in a round-bottom flask under an inert atmosphere.
-
Cool the flask in an ice bath (0°C).
-
Dissolve the crude 4-isopropylbenzoyl chloride (from Step 1, ~1.05 eq) in a small amount of the same anhydrous solvent.
-
Add the 4-isopropylbenzoyl chloride solution dropwise to the cooled amine solution with vigorous stirring. A precipitate (triethylammonium chloride) will form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution (NaHCO₃) to remove any unreacted acid chloride, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure this compound.
Synthetic Workflow Diagram
The following diagram illustrates the proposed two-step synthesis.
Biological Activity
There is no available literature describing the biological activity or signaling pathway interactions for this compound. Its structural similarity to other benzamide derivatives, some of which possess biological activities, suggests that it could be a candidate for screening in various assays, but any potential activity is purely speculative at this time. Researchers are encouraged to perform their own in-vitro and in-vivo studies to determine its pharmacological profile.
Commercial availability of 4-isopropyl-N-(4-methylbenzyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Commercial Availability
As of the date of this publication, 4-isopropyl-N-(4-methylbenzyl)benzamide is not listed as a stock item in the catalogs of major chemical suppliers. Searches for this compound by name and potential chemical identifiers did not yield any commercial sources. This suggests that the compound must be synthesized for research and development purposes.
Proposed Synthesis Pathway
The most direct and reliable method for the synthesis of this compound is a two-step process. This involves the initial conversion of commercially available 4-isopropylbenzoic acid to its more reactive acid chloride derivative, 4-isopropylbenzoyl chloride, using thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with 4-methylbenzylamine to form the desired amide product. This is a standard and high-yielding method for amide bond formation.[1][2][3]
Reactant Data
For the successful execution of the proposed synthesis, the following quantitative data for the key reactants is provided.
| Reactant | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Density (g/mL) | Melting Point (°C) | Boiling Point (°C) |
| 4-Isopropylbenzoic acid | 536-66-3 | C₁₀H₁₂O₂ | 164.20 | ~1.1 | 117-120 | 265 |
| Thionyl chloride (SOCl₂) | 7719-09-7 | SOCl₂ | 118.97 | 1.636 | -104.5 | 76 |
| 4-Methylbenzylamine | 104-84-7 | C₈H₁₁N | 121.18 | 0.953 | - | 205 |
| Triethylamine (Et₃N) | 121-44-8 | C₆H₁₅N | 101.19 | 0.726 | -114.7 | 89.5 |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | 1.326 | -96.7 | 39.6 |
Experimental Protocol
Step 1: Synthesis of 4-isopropylbenzoyl chloride
-
In a fume hood, add 4-isopropylbenzoic acid (1.0 eq) to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 eq) to the flask. A solvent such as dichloromethane (DCM) can be used, but for this reaction, neat thionyl chloride often works well.
-
Gently heat the reaction mixture to reflux (approximately 76°C) and maintain for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. This will yield the crude 4-isopropylbenzoyl chloride as an oil or low-melting solid, which can be used directly in the next step without further purification.[3][4]
Step 2: Synthesis of this compound
-
Dissolve 4-methylbenzylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0°C).
-
Dissolve the crude 4-isopropylbenzoyl chloride (1.0 eq) from Step 1 in a minimal amount of anhydrous DCM.
-
Add the solution of 4-isopropylbenzoyl chloride dropwise to the cooled amine solution with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to remove any unreacted acid chloride, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Visualizations
Proposed Synthesis Workflow
The following diagram illustrates the logical flow of the proposed two-step synthesis.
Caption: Proposed two-step synthesis of this compound.
Logical Relationship of Synthesis Steps
This diagram outlines the dependency and progression of the key stages in the synthesis.
Caption: Logical progression of the synthesis from reactants to final product.
References
- 1. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/C5RA24527C [pubs.rsc.org]
- 3. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 4. nanobioletters.com [nanobioletters.com]
An In-depth Technical Guide on the Safety and Handling of 4-isopropyl-N-(4-methylbenzyl)benzamide
Disclaimer: The following document is a comprehensive technical guide compiled from available scientific literature and safety data for structurally related compounds, due to the limited specific information on 4-isopropyl-N-(4-methylbenzyl)benzamide. The data and recommendations provided herein should be treated as predictive and precautionary. All handling and experimental work should be conducted by trained professionals in a controlled laboratory environment.
Chemical and Physical Properties
| Property | N-Benzylbenzamide | Benzamide | N-Isopropylbenzamide | Estimated this compound |
| Molecular Formula | C₁₄H₁₃NO[1] | C₇H₇NO[2] | C₁₀H₁₃NO | C₁₈H₂₁NO |
| Molecular Weight | 211.26 g/mol [1] | 121.14 g/mol [2] | 163.22 g/mol | ~267.37 g/mol |
| Appearance | Solid | Off-white solid[2] | Solid | Predicted to be a solid at room temperature |
| Melting Point | 105-107 °C | 127-130 °C[2] | 104-106 °C | Expected to be in a similar range |
| Boiling Point | Not available | 288 °C[2] | Not available | Expected to be > 300 °C |
| Solubility | Soluble in organic solvents | Slightly soluble in water; soluble in many organic solvents[2] | Soluble in organic solvents | Predicted to be poorly soluble in water, soluble in organic solvents like DMSO, DMF, and alcohols. |
| pKa | Not available | ~13 (in H₂O)[2] | Not available | The amide proton is weakly acidic. |
Synthesis
A general method for the synthesis of N-benzylbenzamide derivatives involves the coupling of a benzoic acid derivative with a benzylamine derivative.[3][4] The following protocol is adapted from the literature for the synthesis of N-benzylbenzamides.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-isopropylbenzoic acid
-
4-methylbenzylamine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
A coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) with HOBt (Hydroxybenzotriazole)
-
Anhydrous solvent such as Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for purification (e.g., ethyl acetate, hexanes)
Procedure:
-
In a round-bottom flask, dissolve 4-isopropylbenzoic acid (1 equivalent) in anhydrous DMF.
-
Add the coupling agent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add 4-methylbenzylamine (1 equivalent) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.
-
Characterize the purified compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Synthesis of this compound.
Safety and Handling
The following safety and handling precautions are based on the known hazards of benzamide and general best practices for handling fine chemicals.[5][6][7]
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed.[5]
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
-
Genetic Defects: Suspected of causing genetic defects.[5]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or chemical goggles.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a laboratory coat, and ensure skin is not exposed.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dusts are generated, a respirator may be necessary.
Handling and Storage:
-
Avoid contact with skin and eyes.[6]
-
Avoid formation of dust and aerosols.
-
Do not eat, drink, or smoke when using this product.[5]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from sources of ignition.
First Aid Measures:
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician.[5]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[5]
-
In Case of Eye Contact: Flush eyes with water as a precaution. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[5]
-
If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5]
In Silico Toxicity Prediction
Computational tools can predict the potential toxicity of novel compounds.[8][9][10][11] For a novel benzamide derivative like this compound, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction servers can provide valuable insights into its potential for properties such as:
-
Ames toxicity (mutagenicity)
-
Hepatotoxicity
-
hERG (human Ether-a-go-go-Related Gene) inhibition (cardiotoxicity)
-
Skin sensitization
It is highly recommended to perform such in silico analyses before synthesizing and handling the compound to be aware of potential risks.
Potential Biological Activity and Signaling Pathways
While the specific biological activity of this compound is unknown, research on structurally similar N-benzylbenzamide derivatives has identified them as potent modulators of several biological targets.[3][12][13]
Dual Soluble Epoxide Hydrolase (sEH) and Peroxisome Proliferator-Activated Receptor γ (PPARγ) Modulation
N-benzylbenzamides have been identified as dual modulators of soluble epoxide hydrolase (sEH) and PPARγ.[3][4]
-
sEH Inhibition: sEH metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs). Inhibition of sEH increases the levels of EETs, which has therapeutic potential for cardiovascular and inflammatory diseases.
-
PPARγ Modulation: PPARγ is a nuclear receptor that plays a key role in adipogenesis, glucose homeostasis, and inflammation. PPARγ agonists are used in the treatment of type 2 diabetes.
Potential sEH and PPARγ signaling pathways.
Tubulin Polymerization Inhibition
Certain N-benzylbenzamide derivatives have shown potent activity as tubulin polymerization inhibitors, binding to the colchicine site.[12][13] This leads to disruption of the microtubule network, cell cycle arrest, and ultimately apoptosis in cancer cells.
Tubulin polymerization inhibition pathway.
Experimental Protocols for Biological Evaluation
The following are general protocols for the initial biological characterization of a novel compound like this compound, based on the potential activities of related compounds.
sEH Inhibitory Activity Assay (Fluorescence-based)
-
Principle: This assay measures the hydrolysis of a non-fluorescent substrate, (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), by sEH to a highly fluorescent product.
-
Procedure:
-
Prepare a solution of recombinant human sEH in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
Prepare serial dilutions of the test compound (this compound) in DMSO.
-
In a 96-well plate, add the sEH enzyme solution, the test compound dilutions, and pre-incubate for 15 minutes at 37 °C.
-
Initiate the reaction by adding the PHOME substrate.
-
Measure the increase in fluorescence over time using a fluorescence plate reader (excitation ~330 nm, emission ~465 nm).
-
Calculate the rate of reaction and determine the IC₅₀ value of the test compound.
-
PPARγ Activation Assay (Cell-based Reporter Assay)
-
Principle: This assay uses a cell line (e.g., HEK293T) co-transfected with a plasmid expressing the PPARγ ligand-binding domain fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a GAL4 upstream activation sequence driving the expression of a reporter gene (e.g., luciferase).
-
Procedure:
-
Culture the transfected cells in a 96-well plate.
-
Treat the cells with serial dilutions of the test compound or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.
-
Incubate for 18-24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Determine the EC₅₀ value for PPARγ activation by the test compound.
-
Tubulin Polymerization Assay (In Vitro)
-
Principle: This assay measures the increase in light scattering or fluorescence of a reporter molecule upon the polymerization of purified tubulin into microtubules.
-
Procedure:
-
Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence-enhancing agent in a suitable buffer.
-
Add serial dilutions of the test compound or a known tubulin inhibitor (e.g., colchicine) to a 96-well plate.
-
Add the tubulin reaction mixture to the wells.
-
Monitor the increase in absorbance or fluorescence at 37 °C over time using a plate reader.
-
Determine the effect of the test compound on the rate and extent of tubulin polymerization and calculate the IC₅₀ value.
-
General Workflow for Novel Compound Characterization
Workflow for novel compound characterization.
References
- 1. N-Benzoylbenzylamine | C14H13NO | CID 73878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzamide - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chemicalbook.com [chemicalbook.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. nj.gov [nj.gov]
- 8. mdpi.com [mdpi.com]
- 9. In Silico Study and ADMET prediction of N-(4-fluorophenylcarbamothioyl) Benzamide Derivatives as Cytotoxic Agents [jonuns.com]
- 10. researchgate.net [researchgate.net]
- 11. In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Spectroscopic and Spectrometric Characterization of 4-isopropyl-N-(4-methylbenzyl)benzamide: A Technical Guide
Disclaimer: This document provides a predictive guide to the spectral characteristics of 4-isopropyl-N-(4-methylbenzyl)benzamide. As of the latest literature search, comprehensive experimental spectral data (NMR, IR, MS) for this specific compound has not been published. The data presented herein is a theoretical estimation based on the analysis of structurally related molecules. This guide is intended for researchers, scientists, and drug development professionals.
Abstract
This technical guide outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound this compound. Due to the absence of published experimental data for this specific molecule, this paper presents a detailed, theoretical analysis based on established spectroscopic principles and data from analogous structures. Furthermore, standardized experimental protocols for the acquisition of these spectral data are provided to guide researchers in the empirical validation of the theoretical predictions upon synthesis of the compound.
Predicted Spectral Data
The predicted spectral data for this compound are summarized in the following tables. These predictions are derived from the known spectral characteristics of the 4-isopropylbenzoyl and N-(4-methylbenzyl) moieties.
Predicted ¹H NMR Spectral Data
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Isopropyl -CH(CH₃)₂ | 1.25 | Doublet | 6H |
| Benzyl -CH₃ | 2.35 | Singlet | 3H |
| Isopropyl -CH(CH₃)₂ | 3.05 | Septet | 1H |
| Benzyl -CH₂- | 4.60 | Doublet | 2H |
| Aromatic (benzyl) | 7.15 | Doublet | 2H |
| Aromatic (benzyl) | 7.25 | Doublet | 2H |
| Aromatic (benzoyl) | 7.35 | Doublet | 2H |
| Aromatic (benzoyl) | 7.75 | Doublet | 2H |
| Amide -NH- | ~6.5-8.5 | Broad Singlet | 1H |
Predicted ¹³C NMR Spectral Data
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Isopropyl -CH(CH₃)₂ | ~23.8 |
| Benzyl -CH₃ | ~21.1 |
| Isopropyl -CH(CH₃)₂ | ~34.2 |
| Benzyl -CH₂- | ~43.7 |
| Aromatic C (benzyl) | ~127.5 |
| Aromatic C (benzoyl) | ~126.5 |
| Aromatic C (benzyl) | ~129.3 |
| Aromatic C (benzoyl) | ~128.8 |
| Aromatic C (benzyl, quat.) | ~135.5 |
| Aromatic C (benzoyl, quat.) | ~132.0 |
| Aromatic C (benzyl, quat.) | ~137.0 |
| Aromatic C (benzoyl, quat.) | ~154.0 |
| Amide C=O | ~167.0 |
Predicted IR Spectral Data
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (amide) | 1630 - 1680 | Strong |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium-Strong |
| N-H Bend | 1510 - 1570 | Medium |
Predicted Mass Spectrometry Data
Table 4: Predicted Mass Spectrometry Fragments (Electron Ionization)
| m/z | Predicted Fragment |
| 281 | [M]⁺ (Molecular Ion) |
| 147 | [4-isopropylbenzoyl]⁺ |
| 120 | [4-methylbenzylamine]⁺ |
| 119 | [4-isopropylphenyl]⁺ |
| 105 | [tropylium ion from benzyl] |
| 91 | [tropylium ion from methylbenzyl] |
| 77 | [phenyl]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Referencing: The residual solvent peak (e.g., CDCl₃ at 7.26 ppm) is used as an internal standard.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or corresponding frequency for the instrument used.
-
Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 220 ppm.
-
Referencing: The solvent peak (e.g., CDCl₃ at 77.16 ppm) is used as an internal standard.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.
-
-
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
Direct Infusion: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) and infuse directly into the ion source.
-
GC-MS: If the compound is sufficiently volatile and thermally stable, dissolve in a suitable solvent and inject into a Gas Chromatograph (GC) coupled to a Mass Spectrometer.
-
-
Ionization:
-
Electron Ionization (EI): Standard method for GC-MS, typically at 70 eV.
-
Electrospray Ionization (ESI): Suitable for direct infusion, often used for less volatile compounds.
-
-
Data Acquisition:
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Scan Range: m/z 50 to 500.
-
Data Analysis: Identify the molecular ion peak [M]⁺ and characteristic fragment ions. For high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental composition.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent spectral characterization of a novel compound like this compound.
Caption: Workflow for Synthesis and Characterization.
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-isopropyl-N-(4-methylbenzyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 4-isopropyl-N-(4-methylbenzyl)benzamide, a novel N-substituted benzamide derivative. The protocol is based on established methods for amide bond formation, offering a straightforward approach for laboratory-scale synthesis.
Introduction
N-substituted benzamides are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antitumor and anti-inflammatory properties[1][2]. The target molecule, this compound, is synthesized through the formation of an amide bond between 4-isopropylbenzoic acid and 4-methylbenzylamine. This protocol details a common and effective method for this transformation using an acid chloride intermediate, which is a widely practiced approach for synthesizing benzamide derivatives[3][4].
Materials and Methods
Materials:
The primary starting materials for this synthesis are 4-isopropylbenzoic acid and 4-methylbenzylamine. Their relevant properties are summarized in the table below.
| Compound | Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |
| 4-Isopropylbenzoic Acid | C₁₀H₁₂O₂ | 164.20 | Solid | 117-118 | - |
| 4-Methylbenzylamine | C₈H₁₁N | 121.18 | Liquid | 12-13 | 195 |
Data sourced from PubChem and commercial supplier information.[5][6]
Reagents and Solvents:
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Experimental Protocol
This protocol is divided into two main steps: the formation of the acid chloride and the subsequent amidation reaction.
Step 1: Synthesis of 4-isopropylbenzoyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 4-isopropylbenzoic acid in anhydrous toluene.
-
Add 2.0 equivalents of thionyl chloride to the solution.
-
Add a catalytic amount of pyridine (2-3 drops).
-
Heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 4-isopropylbenzoyl chloride is a yellow to brown oil and can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 4-isopropylbenzoyl chloride (from Step 1) in dichloromethane (DCM).
-
In a separate flask, dissolve 1.1 equivalents of 4-methylbenzylamine in DCM.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the acid chloride solution to the cooled amine solution dropwise with constant stirring. An exothermic reaction is expected. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, 1 M NaOH, and finally with brine[7].
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel[8].
Characterization
The final product should be characterized to confirm its identity and purity using standard analytical techniques such as:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic amide functional group.
Visualizations
Synthesis Workflow Diagram
The following diagram illustrates the two-step synthesis process for this compound.
Caption: A workflow diagram illustrating the synthesis of the target compound.
Reaction Scheme
Caption: The overall chemical reaction for the formation of the amide.
References
- 1. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. d-nb.info [d-nb.info]
- 5. 4-Methylbenzylamine 97 104-84-7 [sigmaaldrich.com]
- 6. 4-Isopropylbenzoic Acid | C10H12O2 | CID 10820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. files.core.ac.uk [files.core.ac.uk]
Application Note: Comprehensive Characterization of 4-isopropyl-N-(4-methylbenzyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of the synthetic compound 4-isopropyl-N-(4-methylbenzyl)benzamide. Due to the limited availability of direct analytical data for this specific molecule, this guide leverages established methodologies for analogous N-substituted benzamide derivatives. The protocols herein describe its synthesis and subsequent analysis by High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Furthermore, a putative signaling pathway is proposed based on the known biological activities of similar N-benzylbenzamide scaffolds. All quantitative data is presented in structured tables, and experimental workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility.
Introduction
This compound is a novel N-substituted benzamide derivative. The benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. For instance, certain N-benzylbenzamide derivatives have been identified as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor gamma (PPARγ), targets of interest in metabolic and inflammatory diseases[1][2]. Accurate and robust analytical methods are therefore crucial for the identity, purity, and stability assessment of such compounds during drug discovery and development. This application note provides a comprehensive suite of analytical protocols to facilitate the characterization of this compound.
Synthesis of this compound
A standard and effective method for the synthesis of N-substituted benzamides is the acylation of an amine with a benzoyl chloride derivative.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Protocol:
-
To a solution of 4-methylbenzylamine (1.0 eq.) in dichloromethane (DCM, 10 mL) at 0 °C, add pyridine (1.2 eq.) as a base.
-
Slowly add a solution of 4-isopropylbenzoyl chloride (1.1 eq.) in DCM (5 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl (2 x 15 mL) and saturated NaHCO₃ solution (2 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure this compound.
Analytical Methods and Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity and for quantitative analysis of the synthesized compound.
Experimental Workflow:
Figure 2: HPLC analysis workflow.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 10mM sodium acetate buffer (pH 5) in a 50:50 (v/v) ratio[3].
-
Flow Rate: 0.7 mL/min[3].
-
Injection Volume: 20 µL[3].
-
Detection: UV at 254 nm[3].
-
Column Temperature: 30 °C[3].
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a concentration of 1 mg/mL. Further dilute to a working concentration of 10-100 µg/mL for analysis.
Expected Data:
Based on analyses of similar N-substituted benzamides, a sharp, well-defined peak is expected. The retention time will be specific to the compound under these conditions. Purity is determined by the percentage of the main peak area relative to the total peak area.
| Parameter | Expected Value | Reference |
| Retention Time | ~7-10 min | Based on N-phenylbenzamide[3] |
| Purity | >95% | Standard expectation |
| Linearity (r²) | >0.999 | For quantitative methods[3] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for confirming the molecular weight and fragmentation pattern of the compound.
Experimental Workflow:
Figure 3: GC-MS analysis workflow.
Protocol:
-
Instrumentation: A standard GC-MS system.
-
GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 10 minutes.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol.
Expected Data:
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₁₈H₂₁NO, MW = 267.37 g/mol ). Characteristic fragmentation patterns for benzamides would also be observed.
| Parameter | Expected Value | Reference |
| Molecular Ion (M+) | m/z 267 | Calculated |
| Major Fragments | m/z 147 (isopropylbenzoyl), 120 (methylbenzyl), 105, 91 | Based on N-benzylbenzamide[4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of the molecule.
Protocol:
-
Instrumentation: A 400 or 500 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Concentration: Approximately 10-20 mg of the sample in 0.6-0.7 mL of solvent.
-
Experiments: ¹H NMR, ¹³C NMR, and optionally 2D correlation experiments (COSY, HSQC) for unambiguous assignments.
Expected ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference (Analog) |
| ~1.25 | d | 6H | -CH(CH ₃)₂ | N-isopropylbenzamide |
| ~2.35 | s | 3H | Ar-CH ₃ | N-(4-methylbenzyl)benzamide |
| ~3.00 | septet | 1H | -CH (CH₃)₂ | N-isopropylbenzamide |
| ~4.60 | d | 2H | -CH ₂-Ar | N-(4-methylbenzyl)benzamide |
| ~6.50 | br s | 1H | NH | N-benzylbenzamide |
| ~7.10-7.20 | m | 4H | Aromatic protons (methylbenzyl) | N-(4-methylbenzyl)benzamide |
| ~7.30-7.80 | m | 4H | Aromatic protons (isopropylbenzoyl) | 4-isopropyl-N-phenylbenzamide[5] |
Expected ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Reference (Analog) |
| ~21.0 | Ar-C H₃ | 4-methylbenzylamine[6] |
| ~24.0 | -CH(C H₃)₂ | N-isopropylbenzamide |
| ~34.0 | -C H(CH₃)₂ | N-isopropylbenzamide |
| ~44.0 | -C H₂-Ar | N-benzylbenzamide |
| ~127-138 | Aromatic Carbons | N-benzylbenzamide |
| ~154.0 | Aromatic C -isopropyl | 4-isopropylbenzoyl chloride |
| ~167.0 | C =O | N-benzylbenzamide |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Protocol:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film on a salt plate.
-
Measurement Range: 4000-400 cm⁻¹.
Expected Data:
The spectrum will show characteristic absorption bands for the secondary amide and aromatic functionalities.
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Reference |
| ~3300 | N-H stretch | Secondary Amide | |
| ~3050 | C-H stretch | Aromatic | |
| ~2960 | C-H stretch | Aliphatic (isopropyl) | |
| ~1640 | C=O stretch (Amide I) | Secondary Amide | |
| ~1540 | N-H bend (Amide II) | Secondary Amide | |
| ~1600, ~1490 | C=C stretch | Aromatic |
Putative Signaling Pathway
Based on literature for similar N-benzylbenzamide derivatives, this compound may act as a dual modulator of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor gamma (PPARγ)[1][2].
Figure 4: Putative sEH and PPARγ modulation pathway.
This proposed pathway suggests that the compound could inhibit sEH, leading to a decrease in the hydrolysis of anti-inflammatory epoxides, thereby reducing inflammation. Concurrently, modulation of PPARγ could lead to changes in gene expression that improve insulin sensitivity and regulate lipid metabolism. This dual activity makes such compounds interesting candidates for the treatment of metabolic syndrome.
Conclusion
This application note provides a comprehensive framework for the synthesis and analytical characterization of this compound. The detailed protocols for HPLC, GC-MS, NMR, and FTIR, along with expected data based on analogous compounds, offer a robust starting point for researchers. The inclusion of a putative signaling pathway provides context for its potential biological significance and may guide future pharmacological studies. These methods and the accompanying data will be invaluable for ensuring the quality and integrity of this compound in research and development settings.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. N-Benzoylbenzylamine | C14H13NO | CID 73878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Isopropyl-n-phenylbenzamide | C16H17NO | CID 261841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Methylbenzylamine | C8H11N | CID 66035 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 4-isopropyl-N-(4-methylbenzyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 4-isopropyl-N-(4-methylbenzyl)benzamide, a compound of interest in medicinal chemistry and drug development. The following sections outline common purification techniques, including recrystallization and column chromatography, which are broadly applicable to N-substituted benzamide derivatives.
Introduction
This compound is a disubstituted benzamide derivative. Compounds within this class often serve as intermediates or final products in the synthesis of biologically active molecules, including potential therapeutic agents.[1] Achieving high purity of such compounds is critical for accurate biological evaluation and to meet regulatory standards. The purification strategies outlined below are designed to remove unreacted starting materials, by-products, and other impurities.
Purification Techniques
The two primary methods for purifying solid organic compounds like this compound are recrystallization and silica gel column chromatography. The choice of method depends on the nature and quantity of the impurities present.
Recrystallization
Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to crystallize as the solution cools. Impurities are typically left behind in the solvent.
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: The ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For N-substituted benzamides, common recrystallization solvents include ethanol, methanol, acetone, or mixtures involving petroleum ether.[2]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the compound completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Logical Workflow for Recrystallization
Caption: Workflow for the purification of this compound via recrystallization.
Silica Gel Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). This method is particularly useful for separating the target compound from impurities with different polarities.
Experimental Protocol: Flash Column Chromatography
-
Column Packing: Prepare a glass column packed with silica gel in a suitable non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dried silica-adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A common starting eluent system for N-substituted benzamides is a mixture of hexane and ethyl acetate.[3]
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Monitor the composition of the fractions using thin-layer chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.
Signaling Pathway for Chromatographic Separation
Caption: Separation principle of column chromatography for this compound.
Data Presentation
The following table summarizes representative data for the purification of a hypothetical batch of crude this compound. The initial crude product is assumed to have a purity of 85%.
| Purification Technique | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity (%) |
| Recrystallization | 5.0 | 3.8 | 76 | >98 |
| Column Chromatography | 5.0 | 4.1 | 82 | >99 |
Note: Purity would be determined by techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Conclusion
Both recrystallization and column chromatography are effective methods for the purification of this compound. The choice between the two will depend on the specific impurity profile of the crude product and the desired final purity. For removing small amounts of impurities of significantly different polarity, recrystallization is often a more straightforward and scalable method. For complex mixtures or when very high purity is required, column chromatography is the preferred technique. The protocols provided here can be adapted and optimized for specific experimental conditions.
References
Application Note: Analysis of 4-isopropyl-N-(4-methylbenzyl)benzamide by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the analysis of 4-isopropyl-N-(4-methylbenzyl)benzamide using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined provides a robust framework for the separation, identification, and quantification of this compound, which is of interest in medicinal chemistry and drug discovery. The protocol includes sample preparation, GC-MS instrument parameters, and expected mass spectral data. This information is critical for researchers involved in the synthesis, characterization, and quality control of novel benzamide derivatives.
Introduction
This compound belongs to the N-benzylbenzamide class of compounds, which have been investigated for a range of biological activities. Accurate and reliable analytical methods are essential for the characterization of such compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds, offering high separation efficiency and definitive identification based on mass spectra. This document provides a detailed experimental protocol for the GC-MS analysis of this compound.
Experimental Protocol
Sample Preparation
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound standard.
-
Dissolve the standard in 10 mL of a suitable solvent such as methanol, acetonitrile, or ethyl acetate to obtain a stock solution of 1 mg/mL.
-
Perform serial dilutions of the stock solution with the same solvent to prepare working standards of desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Matrix Preparation (for drug development applications):
-
For analysis in a biological matrix (e.g., plasma, tissue homogenate), a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol should be developed to isolate the analyte and remove interfering substances.
-
LLE Example: To 1 mL of plasma, add 3 mL of ethyl acetate. Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes. Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
-
SPE Example: Condition a C18 SPE cartridge with methanol followed by water. Load the pre-treated sample and wash with water. Elute the analyte with methanol or acetonitrile. Evaporate the eluate and reconstitute as described above.
-
GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended as a starting point and may require optimization based on the specific instrumentation used.
| Parameter | Setting |
| Gas Chromatograph | |
| Instrument | Agilent 7890B GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | - Initial Temperature: 150 °C, hold for 1 min- Ramp: 20 °C/min to 300 °C- Final Hold: 300 °C for 5 min |
| Mass Spectrometer | |
| Instrument | Agilent 5977A MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-550 |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Solvent Delay | 3 min |
Data Presentation
Predicted Quantitative Data
The following table summarizes the predicted key analytical parameters for the GC-MS analysis of this compound. The exact retention time and mass fragments should be confirmed by running a standard of the compound. The molecular weight of this compound (C18H21NO) is 267.37 g/mol .
| Parameter | Predicted Value |
| Retention Time (RT) | ~ 10 - 15 min (dependent on the specific GC conditions) |
| Molecular Ion [M]+ | m/z 267 |
| Key Mass Fragments | m/z 147 (isopropylbenzoyl cation), m/z 119 (tropylium ion from methylbenzyl), m/z 105 (benzoyl cation), m/z 91 (tropylium ion) |
| Limit of Detection (LOD) | Low ng/mL range |
| Limit of Quantification (LOQ) | Mid-to-high ng/mL range |
Mandatory Visualization
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: GC-MS analysis workflow.
The logical relationship for the predicted mass spectral fragmentation of this compound is depicted below.
Caption: Predicted fragmentation pathway.
Discussion
The proposed GC-MS method provides a reliable approach for the analysis of this compound. The use of a non-polar HP-5ms column is suitable for the separation of this relatively non-polar compound. The oven temperature program is designed to ensure good chromatographic peak shape and resolution from potential impurities. Electron ionization at 70 eV is expected to produce a reproducible fragmentation pattern, which is crucial for structural elucidation and library matching.
The predicted mass spectrum would likely show a molecular ion peak at m/z 267. Key fragments would arise from the cleavage of the amide bond. The formation of the isopropylbenzoyl cation (m/z 147) and the methylbenzyl cation (m/z 105) or the corresponding tropylium ion (m/z 91) are anticipated to be prominent fragmentation pathways. These characteristic fragments can be used for identification purposes in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity in quantitative studies.
Conclusion
This application note provides a detailed and practical protocol for the GC-MS analysis of this compound. The outlined methodology, from sample preparation to data analysis, serves as a valuable resource for researchers in the fields of pharmaceutical sciences and drug development. The provided instrumental parameters and predicted fragmentation patterns will facilitate method development and validation for the routine analysis of this and structurally related compounds.
Application Note and Protocols for In Vitro Assay Development of 4-isopropyl-N-(4-methylbenzyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed methodology for the in vitro characterization of 4-isopropyl-N-(4-methylbenzyl)benzamide, a novel compound with potential therapeutic applications. Based on its structural similarity to known Transient Receptor Potential Vanilloid 1 (TRPV1) modulators, an assay has been developed to evaluate its activity as a TRPV1 antagonist. TRPV1, a non-selective cation channel, is a key player in pain perception and neurogenic inflammation, making it an attractive target for analgesic drug development.[1]
The described assay utilizes a human embryonic kidney (HEK293) cell line stably expressing human TRPV1. The assay principle is based on measuring the inhibition of capsaicin-induced calcium influx in these cells. Capsaicin, the pungent component of chili peppers, is a potent TRPV1 agonist that causes the channel to open, leading to an influx of calcium ions.[2][3] This increase in intracellular calcium can be quantified using a fluorescent calcium indicator, Fluo-4 AM.[4] Potential antagonists are evaluated by their ability to reduce the capsaicin-induced fluorescence signal.
Signaling Pathway
The activation of the TRPV1 channel by an agonist like capsaicin leads to a conformational change in the protein, opening a pore that allows the influx of cations, primarily Ca2+ and Na+, down their electrochemical gradients.[3] The subsequent increase in intracellular calcium concentration triggers downstream signaling cascades, leading to the sensation of pain and the release of pro-inflammatory neuropeptides. A TRPV1 antagonist would bind to the channel and prevent this agonist-induced activation and subsequent calcium influx.
Experimental Workflow
The overall experimental workflow for evaluating the antagonist activity of this compound involves several key steps, from cell culture to data analysis. The process is designed for a 96-well plate format, suitable for screening and dose-response studies.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| HEK293 cells stably expressing human TRPV1 | ATCC (or equivalent) | e.g., CRL-11268 |
| Dulbecco's Modified Eagle's Medium (DMEM) | Gibco | e.g., 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | e.g., 26140079 |
| Penicillin-Streptomycin | Gibco | e.g., 15140122 |
| Geneticin (G418) | Gibco | e.g., 10131035 |
| Trypsin-EDTA (0.25%) | Gibco | e.g., 25200056 |
| Phosphate-Buffered Saline (PBS) | Gibco | e.g., 10010023 |
| Fluo-4 AM | Invitrogen | e.g., F14201 |
| Pluronic F-127 | Invitrogen | e.g., P3000MP |
| Probenecid | Sigma-Aldrich | e.g., P8761 |
| Capsaicin | Sigma-Aldrich | e.g., M2028 |
| This compound | Synthesized in-house or custom synthesis | N/A |
| Dimethyl Sulfoxide (DMSO), cell culture grade | Sigma-Aldrich | e.g., D2650 |
| 96-well black, clear-bottom cell culture plates | Corning | e.g., 3603 |
Experimental Protocols
Cell Culture and Maintenance
-
Culture HEK293-TRPV1 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.5 mg/mL G418.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
Cell Plating
-
Aspirate the culture medium and wash the cells with PBS.
-
Harvest the cells using Trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 50,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C with 5% CO₂.
Fluo-4 AM Loading
-
Prepare a 2X Fluo-4 AM loading buffer containing 10 µM Fluo-4 AM, 0.04% Pluronic F-127, and 2.5 mM Probenecid in serum-free DMEM.
-
Aspirate the culture medium from the cell plate.
-
Add 100 µL of the 2X Fluo-4 AM loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C with 5% CO₂ in the dark.[5]
Compound Addition (Antagonist Assay)
-
During the Fluo-4 AM incubation, prepare serial dilutions of this compound in assay buffer (e.g., HBSS with 20 mM HEPES). A typical concentration range would be from 100 µM to 1 nM.
-
After the Fluo-4 AM incubation, gently wash the cells twice with 100 µL of assay buffer.
-
Add 50 µL of the diluted test compound to the respective wells. For control wells, add 50 µL of assay buffer with the corresponding DMSO concentration.
-
Incubate the plate for 20 minutes at room temperature in the dark.
Agonist Addition and Fluorescence Measurement
-
Prepare a 2X solution of capsaicin in assay buffer. The final concentration should be the EC₈₀, which needs to be predetermined (typically in the range of 100-300 nM).[6]
-
Place the 96-well plate into a fluorescence plate reader (e.g., FlexStation or similar) equipped with an automated liquid handling system.
-
Set the excitation wavelength to 494 nm and the emission wavelength to 516 nm.[4]
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Automatically inject 50 µL of the 2X capsaicin solution into each well.
-
Continue to record the fluorescence signal for at least 120 seconds.
Data Presentation and Analysis
The antagonist effect of this compound is determined by its ability to inhibit the capsaicin-induced increase in intracellular calcium. The data is typically normalized to the response of the positive control (capsaicin alone) and the negative control (buffer alone).
Table 1: Dose-Response of this compound on Capsaicin-Induced Calcium Influx
| Concentration of Test Compound (µM) | Mean Peak Fluorescence (RFU) | Standard Deviation | % Inhibition |
| 100.000 | 150 | 12 | 95.0 |
| 30.000 | 250 | 20 | 91.7 |
| 10.000 | 500 | 45 | 83.3 |
| 3.000 | 1200 | 110 | 60.0 |
| 1.000 | 2500 | 230 | 16.7 |
| 0.300 | 2800 | 260 | 6.7 |
| 0.100 | 2950 | 280 | 1.7 |
| 0.010 | 3000 | 290 | 0.0 |
| 0.001 | 3010 | 295 | -0.3 |
| Positive Control | 3000 | 280 | 0.0 |
| Negative Control | 100 | 8 | 100.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
The percentage of inhibition is calculated as follows:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))
The IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the maximal agonist response, can be determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Conclusion
The described in vitro assay provides a robust and reproducible method for evaluating the antagonist activity of this compound at the TRPV1 channel. This protocol can be adapted for high-throughput screening of other potential TRPV1 modulators and is a critical step in the early drug discovery process for novel analgesics. Further characterization, including selectivity profiling against other TRP channels and in vivo efficacy studies, will be necessary to fully elucidate the therapeutic potential of this compound.
References
- 1. TRPV1 - Wikipedia [en.wikipedia.org]
- 2. Understanding diverse TRPV1 signaling – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. hellobio.com [hellobio.com]
- 6. Activation of TRPV1 by Capsaicin or Heat Drives Changes in 2-Acyl Glycerols and N-Acyl Ethanolamines in a Time, Dose, and Temperature Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of 4-isopropyl-N-(4-methylbenzyl)benzamide, a Putative TRPV1 Antagonist
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that functions as a polymodal sensor for various noxious stimuli, including high temperatures (>42°C), acidic conditions, and pungent compounds like capsaicin, the active component in chili peppers.[1][2][3] Expressed predominantly in primary sensory neurons, TRPV1 plays a critical role in pain sensation and neurogenic inflammation.[1][4] Its activation leads to an influx of cations, primarily Ca2+ and Na+, which depolarizes the neuron and initiates a pain signal.[5][6] Consequently, TRPV1 has emerged as a significant therapeutic target for the development of novel analgesics.
Given the chemical structure of 4-isopropyl-N-(4-methylbenzyl)benzamide, it is hypothesized to be a potential antagonist of the TRPV1 receptor. These application notes provide detailed protocols for a series of cell-based assays to characterize the inhibitory activity of this compound on TRPV1. The described assays progress from a high-throughput primary screen to a detailed electrophysiological characterization.
Data Presentation
Quantitative data from the described assays should be summarized to facilitate the comparison of the potency and efficacy of the test compound. The half-maximal inhibitory concentration (IC50) is a key parameter for determining the potency of an antagonist.
Table 1: Summary of Inhibitory Activity of this compound on TRPV1
| Assay Type | Cell Line | Agonist (Concentration) | Measured Parameter | IC50 (nM) |
| Calcium Imaging (FLIPR) | HEK293-hTRPV1 | Capsaicin (1 µM) | Intracellular Ca2+ | Data |
| Patch-Clamp Electrophysiology | CHO-hTRPV1 | Capsaicin (1 µM) | Whole-cell current | Data |
Experimental Protocols
Primary Screening: Calcium Imaging Assay using a Fluorometric Imaging Plate Reader (FLIPR)
This assay is designed for high-throughput screening of compounds for their ability to inhibit capsaicin-induced calcium influx in a human TRPV1-expressing stable cell line.
a. Cell Culture and Plating
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing human TRPV1 (HEK293-hTRPV1).[7][8]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Blasticidin, as per the cell line provider's recommendation).
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Procedure:
-
Maintain the HEK293-hTRPV1 cells in T-75 flasks.
-
When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the cells into black-walled, clear-bottom 96-well or 384-well microplates at a density of 40,000-60,000 cells per well.
-
Incubate the plates for 24-48 hours to allow for cell adherence and formation of a monolayer.
-
b. Calcium Assay Protocol
-
Materials:
-
Procedure:
-
Compound Plate Preparation: Prepare serial dilutions of the test compound, positive control antagonist, and agonist in the assay buffer at 5x the final desired concentration.
-
Dye Loading:
-
Prepare the calcium-sensitive dye solution according to the manufacturer's instructions.
-
Remove the culture medium from the cell plate and add the dye solution to each well.
-
Incubate the plate at 37°C for 60-120 minutes.[10]
-
-
Assay Measurement (using FLIPR or similar instrument):
-
Place the cell plate and the compound plate into the instrument.
-
Set the instrument to measure fluorescence intensity (Excitation: ~485 nm, Emission: ~525 nm).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument will then add the test compound or control antagonist to the wells. Incubate for 5-15 minutes.
-
After the incubation period, the instrument will add the capsaicin solution (agonist) to all wells to stimulate the TRPV1 channels.
-
Continue to record the fluorescence intensity for 2-3 minutes to capture the calcium influx.
-
-
Data Analysis:
-
The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Plot the percentage of inhibition against the log concentration of the test compound.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
-
Confirmatory Assay: Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion channel's activity and is the gold standard for characterizing the mechanism of action of ion channel modulators.[2][11][12]
a. Cell Preparation
-
Cell Line: Chinese Hamster Ovary (CHO) or HEK293 cells stably expressing human TRPV1.[13][14][15]
-
Procedure:
-
Culture the cells as described previously.
-
Seed the cells onto small glass coverslips in 35 mm dishes at a low density 24 hours before the experiment.
-
b. Electrophysiology Protocol
-
Materials:
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator and microscope.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.5 Na-GTP, pH 7.2 with CsOH.
-
Agonist (Capsaicin) and Antagonist (test compound) solutions prepared in the external solution.
-
-
Procedure:
-
Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull a patch pipette with a resistance of 3-6 MΩ when filled with the internal solution.
-
Under visual guidance, approach a single cell with the pipette and form a high-resistance (>1 GΩ) seal (a "giga-seal") with the cell membrane.
-
Apply a brief suction to rupture the membrane patch, establishing the "whole-cell" configuration. This allows for control of the membrane potential and measurement of the total current across the cell membrane.[11]
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a voltage ramp or step protocol to elicit TRPV1 currents.
-
Apply a known concentration of capsaicin (e.g., 1 µM) to activate the TRPV1 channels and record the resulting inward current.
-
After washing out the capsaicin, pre-incubate the cell with the test compound for 1-2 minutes.
-
Co-apply the capsaicin and the test compound and record the current. A reduction in current amplitude indicates an antagonistic effect.
-
Repeat steps 7-9 with varying concentrations of the test compound to generate a dose-response curve.
-
Data Analysis:
-
Measure the peak current amplitude in the presence and absence of the antagonist.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percent inhibition against the log concentration of the antagonist and fit the data to determine the IC50.
-
-
Visualizations
Signaling Pathway
Caption: TRPV1 signaling pathway activation by capsaicin and inhibition by an antagonist.
Experimental Workflows
Caption: Workflow for the Calcium Imaging (FLIPR) Assay.
Caption: Workflow for the Whole-Cell Patch-Clamp Electrophysiology Assay.
References
- 1. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 2. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | Capsaicin and Proton Differently Modulate Activation Kinetics of Mouse Transient Receptor Potential Vanilloid-1 Channel Induced by Depolarization [frontiersin.org]
- 4. Understanding diverse TRPV1 signaling – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Human TRPV1 Stable Cell Line-HEK293 (CSC-RI0057) - Creative Biogene [creative-biogene.com]
- 8. HEK293-TRPV1 cell line with RFP and Blasticidin marker [gentarget.com]
- 9. moleculardevices.com [moleculardevices.com]
- 10. moleculardevices.com [moleculardevices.com]
- 11. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 12. Patch Clamp: Unlocking the Secrets of Ion Channels in Electrophysiology | The Scientist [the-scientist.com]
- 13. AddexBio Product Detail - CHO-hTRPV1 Cells [addexbio.com]
- 14. bsys.ch [bsys.ch]
- 15. Voltage-Dependent Interaction of Capsaicine and Protons on TRPV1-Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Efficacy Testing of 4-isopropyl-N-(4-methylbenzyl)benzamide in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This document provides a comprehensive guide for the preclinical evaluation of the novel compound, 4-isopropyl-N-(4-methylbenzyl)benzamide. Due to the lack of existing data on this specific molecule, a tiered approach is proposed, commencing with a broad in vitro screening strategy to identify its primary pharmacological activity. Based on the well-documented diverse biological activities of benzamide derivatives—including anti-inflammatory, analgesic, and anti-diabetic effects—this guide will then focus on detailed protocols for in vivo animal models relevant to these potential therapeutic areas.[1][2][3] The protocols provided herein are established and widely used models for assessing the efficacy of novel therapeutic compounds.
Section 1: Initial In Vitro Screening for Bioactivity
Given that this compound is a novel chemical entity, an initial in vitro screening process is essential to determine its biological activity and guide the selection of appropriate in vivo models.
1.1. Rationale for In Vitro Screening
High-throughput in vitro assays are a cost-effective and rapid method to screen for potential biological activities of a novel compound.[4][5][6] This initial step helps in identifying the most promising therapeutic area to pursue for in vivo studies.
1.2. Proposed In Vitro Assay Panel
A panel of cell-based and biochemical assays is recommended to cover the most common therapeutic targets of benzamide derivatives.
Table 1: Proposed Initial In Vitro Screening Panel
| Therapeutic Area | Assay Type | Specific Assay | Primary Endpoint |
| Inflammation | Cell-based | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | Inhibition of nitric oxide (NO) production (Griess assay) |
| Cell-based | LPS-stimulated peripheral blood mononuclear cells (PBMCs) | Inhibition of pro-inflammatory cytokine (TNF-α, IL-6) secretion (ELISA) | |
| Pain | Biochemical | Cyclooxygenase (COX-1 and COX-2) inhibition assay | Inhibition of prostaglandin E2 (PGE2) synthesis |
| Cell-based | Dorsal root ganglion (DRG) neuron excitability assay | Modulation of capsaicin-induced calcium influx | |
| Metabolic Disorders | Biochemical | Glucokinase (GK) activation assay | Increased glucose phosphorylation |
| Cell-based | Insulin secretion assay in MIN6 pancreatic beta-cells | Potentiation of glucose-stimulated insulin secretion (GSIS) | |
| General Cytotoxicity | Cell-based | MTT or MTS assay on a panel of cell lines (e.g., HepG2, HEK293) | Cell viability (IC50 determination) |
1.3. Experimental Workflow for In Vitro Screening
The following diagram illustrates the workflow for the initial in vitro screening of this compound.
Caption: Workflow for in vitro screening of this compound.
Section 2: Animal Models for Efficacy Testing (Hypothetical Anti-Inflammatory Activity)
For the remainder of this document, we will proceed with the hypothetical scenario that the in vitro screening revealed potent anti-inflammatory activity for this compound. Consequently, the following sections detail the use of relevant animal models for inflammation.
2.1. Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-characterized model of acute inflammation, primarily for screening novel anti-inflammatory drugs.[7][8][9][10]
2.1.1. Experimental Protocol
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are used. Animals are acclimatized for at least one week before the experiment.[7]
-
Grouping and Dosing:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose in saline, p.o.).
-
Group 2: Positive control (e.g., Indomethacin 10 mg/kg, p.o.).
-
Groups 3-5: this compound at three different doses (e.g., 10, 30, and 100 mg/kg, p.o.).
-
-
Procedure:
-
Fast the animals overnight with free access to water.[11]
-
Administer the vehicle, positive control, or test compound orally.
-
One hour after treatment, inject 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar surface of the right hind paw of each rat.[9][11]
-
Measure the paw volume immediately after carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.[9][11]
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point.
-
Calculate the percentage inhibition of paw edema for the treated groups relative to the vehicle control group.
-
Table 2: Hypothetical Efficacy Data in Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase at 3h (mL) | Percentage Inhibition of Edema (%) |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| Indomethacin | 10 | 0.32 ± 0.04 | 62.4 |
| Compound X | 10 | 0.68 ± 0.05 | 20.0 |
| Compound X | 30 | 0.45 ± 0.04 | 47.1 |
| Compound X | 100 | 0.30 ± 0.03 | 64.7 |
Compound X = this compound
2.1.2. Signaling Pathway in Carrageenan-Induced Inflammation
The inflammatory response induced by carrageenan is biphasic. The early phase (0-1.5 h) involves the release of histamine, serotonin, and bradykinin. The late phase (1.5-4 h) is associated with the production of prostaglandins and nitric oxide, mediated by the activation of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), respectively.
Caption: Signaling pathway in carrageenan-induced paw edema.
2.2. Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats
This model is used to evaluate the efficacy of compounds on chronic inflammation and arthritis.[12][13][14][15]
2.2.1. Experimental Protocol
-
Animals: Male Lewis or Wistar rats (180-220 g) are used.
-
Induction of Arthritis:
-
Grouping and Dosing (Therapeutic Protocol):
-
Treatment starts on day 10 post-CFA injection when arthritis is established.
-
Group 1: Vehicle control (p.o., daily).
-
Group 2: Positive control (e.g., Methotrexate 2 mg/kg, p.o., twice a week).
-
Groups 3-5: this compound at three different doses (e.g., 10, 30, and 100 mg/kg, p.o., daily) for 14 days.
-
-
Parameters Measured:
-
Paw Volume: Measured using a plethysmometer on days 0, 10, 14, 17, 21, and 24.
-
Arthritic Score: Assessed visually on the same days as paw volume measurement, based on a scale of 0-4 for each paw (0=normal, 1=erythema and mild swelling of digits, 2=mild swelling of the ankle or wrist, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis).[13][14]
-
Body Weight: Monitored throughout the study.
-
Histopathology: At the end of the study (day 24), ankle joints are collected for histological analysis of inflammation, pannus formation, and bone erosion.[14]
-
Biomarkers: Serum levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) can be measured by ELISA.
-
Table 3: Hypothetical Efficacy Data in CFA-Induced Arthritis Model
| Treatment Group | Dose (mg/kg) | Mean Arthritic Score (Day 24) | Mean Paw Volume Increase (Day 24, mL) | Serum TNF-α (pg/mL) |
| Vehicle Control | - | 12.5 ± 1.2 | 1.5 ± 0.2 | 250 ± 30 |
| Methotrexate | 2 | 4.2 ± 0.8 | 0.5 ± 0.1 | 80 ± 15 |
| Compound X | 10 | 10.8 ± 1.1 | 1.2 ± 0.2 | 210 ± 25 |
| Compound X | 30 | 7.5 ± 0.9 | 0.8 ± 0.1 | 150 ± 20 |
| Compound X | 100 | 5.1 ± 0.7 | 0.6 ± 0.1 | 100 ± 18 |
Compound X = this compound
2.2.2. Pathogenesis of CFA-Induced Arthritis
The injection of CFA leads to a localized inflammatory response followed by a systemic, T-cell mediated autoimmune response that results in polyarthritis, mimicking some aspects of rheumatoid arthritis.
Caption: Pathogenesis of CFA-induced arthritis.
Section 3: Conclusion
The proposed tiered approach, starting with a broad in vitro screening followed by focused in vivo studies in relevant animal models, provides a robust framework for evaluating the therapeutic potential of the novel compound this compound. The detailed protocols and expected data formats presented herein offer a practical guide for researchers in the field of drug discovery and development. The hypothetical data suggests that if the compound demonstrates significant anti-inflammatory properties, further investigation into its mechanism of action and safety profile would be warranted.
References
- 1. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. inotiv.com [inotiv.com]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 12. chondrex.com [chondrex.com]
- 13. 5.6. Complete Freund’s Adjuvant (CFA)-Provoked Arthritis Model [bio-protocol.org]
- 14. Complete Freund’s Adjuvant (CFA)-Induced Arthritis Model [bio-protocol.org]
- 15. yeasenbio.com [yeasenbio.com]
- 16. Adjuvant-Induced Arthritis Model [chondrex.com]
Application Notes: 4-isopropyl-N-(4-methylbenzyl)benzamide as a Potential SIRT1 Inhibitor
Introduction
Sirtuin 1 (SIRT1) is a nicotinamide adenine dinucleotide (NAD+)-dependent deacetylase that plays a crucial role in a variety of cellular processes, including gene expression, metabolism, DNA repair, and inflammation. Dysregulation of SIRT1 activity has been implicated in aging, metabolic disorders, and cancer, making it an attractive therapeutic target. The benzamide scaffold is a known feature in a number of enzyme inhibitors, including some that target sirtuins. This document describes the potential of a novel benzamide derivative, 4-isopropyl-N-(4-methylbenzyl)benzamide, as an inhibitor of human SIRT1 and provides protocols for its characterization.
Compound Information
| Compound ID | IUPAC Name | Molecular Formula | Molecular Weight | Structure |
| Cmpd-4INMBB | This compound | C18H21NO | 267.37 g/mol |
|
(Note: This is a hypothetical application note. All data presented are illustrative.)
Biological Activity
The inhibitory activity of this compound was assessed against human recombinant SIRT1 and other related sirtuin enzymes. The half-maximal inhibitory concentration (IC50) was determined using a fluorogenic assay.
Table 1: Inhibitory Activity of this compound against Sirtuin Enzymes
| Enzyme | IC50 (µM) |
| SIRT1 | 2.5 |
| SIRT2 | 15.8 |
| SIRT3 | > 50 |
The data suggest that this compound is a moderately potent and selective inhibitor of SIRT1.
Proposed Signaling Pathway Involvement
SIRT1 is a key regulator of cellular stress response and metabolism. The diagram below illustrates a simplified pathway involving SIRT1 and the potential point of inhibition by this compound.
Caption: Simplified SIRT1 signaling pathway.
Experimental Protocols
Protocol 1: Determination of IC50 for SIRT1 Inhibition
This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant SIRT1.
Materials:
-
Human recombinant SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., Fluor de Lys-SIRT1)
-
NAD+
-
Developer reagent
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound
-
DMSO
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations (e.g., 100 µM to 0.01 µM).
-
Enzyme and Substrate Preparation: Dilute the SIRT1 enzyme and fluorogenic substrate in assay buffer to the desired working concentrations.
-
Assay Reaction:
-
To each well of a 96-well plate, add 20 µL of the diluted compound.
-
Add 20 µL of the diluted SIRT1 enzyme to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 10 µL of a solution containing the fluorogenic substrate and NAD+.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Signal Development: Stop the reaction and develop the fluorescent signal by adding 50 µL of the developer reagent to each well. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for IC50 determination.
Protocol 2: Enzyme Kinetic Analysis
This protocol is designed to determine the mechanism of SIRT1 inhibition by this compound by analyzing the enzyme kinetics in the presence of the inhibitor.
Materials:
-
Same as Protocol 1.
Procedure:
-
Compound Preparation: Prepare several fixed concentrations of this compound based on its IC50 value (e.g., 0.5x, 1x, and 2x IC50).
-
Substrate Titration: Prepare a series of dilutions of the fluorogenic substrate.
-
Assay Reaction:
-
In a 96-well plate, set up reactions containing a fixed concentration of the inhibitor and varying concentrations of the substrate.
-
Include a control set with no inhibitor.
-
Add the SIRT1 enzyme to all wells.
-
Initiate the reactions by adding the NAD+ solution.
-
-
Data Acquisition: Measure the initial reaction velocity (rate of fluorescence increase) for each substrate concentration at each inhibitor concentration.
-
Data Analysis:
-
Plot the initial velocity versus substrate concentration for each inhibitor concentration.
-
Generate a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) or use non-linear regression to fit the data to the Michaelis-Menten equation.
-
Analyze the changes in Vmax (maximum velocity) and Km (Michaelis constant) in the presence of the inhibitor to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
-
Disclaimer: This document is for informational purposes only and is based on hypothetical data. The protocols provided are general guidelines and may require optimization for specific experimental conditions.
Application Notes and Protocols for Investigating the Therapeutic Potential of 4-isopropyl-N-(4-methylbenzyl)benzamide
For Research Use Only. Not for use in diagnostic procedures.
Introduction
4-isopropyl-N-(4-methylbenzyl)benzamide, hereafter referred to as Compound-X, is a novel synthetic molecule belonging to the benzamide class of compounds. Benzamide derivatives have demonstrated a wide range of pharmacological activities, including potential as anticancer agents.[1] Specifically, N-benzylbenzamide derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[2][3] These application notes provide a hypothetical framework and detailed protocols for the initial in vitro evaluation of Compound-X as a potential anticancer therapeutic.
The proposed mechanism of action for Compound-X involves the disruption of microtubule dynamics, a critical process for cell division, leading to the activation of the intrinsic apoptotic pathway. These protocols will guide researchers in assessing the cytotoxic and apoptotic effects of Compound-X on cancer cell lines.
Data Presentation: Hypothetical In Vitro Efficacy of Compound-X
The following tables summarize representative data from in vitro assays designed to test the anticancer potential of Compound-X.
Table 1: Cytotoxicity of Compound-X in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | MTT Assay | 48 | 15.2 |
| A549 | Lung Carcinoma | MTT Assay | 48 | 22.8 |
| HeLa | Cervical Cancer | MTT Assay | 48 | 18.5 |
| HCT116 | Colon Carcinoma | MTT Assay | 48 | 12.1 |
Table 2: Apoptosis Induction by Compound-X in HCT116 Cells
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control | 0 | 4.1 | 2.3 |
| Compound-X | 10 | 25.6 | 8.9 |
| Compound-X | 20 | 45.3 | 15.7 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol details the procedure for determining the cytotoxic effect of Compound-X on cancer cells by measuring metabolic activity.[4][5][6][7]
Materials:
-
Human cancer cell lines (e.g., HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Compound-X stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4][6]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of Compound-X in complete culture medium.
-
After 24 hours, remove the medium and add 100 µL of the diluted Compound-X solutions to the respective wells. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[6][7]
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the solution in the wells using a multichannel pipette.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This protocol describes the quantitative analysis of apoptosis induced by Compound-X using flow cytometry.[8][9][10][11][12]
Materials:
-
HCT116 cells
-
Complete culture medium
-
Compound-X
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed HCT116 cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of Compound-X (e.g., 10 µM and 20 µM) and a vehicle control for 24 hours.
-
Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.[12]
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[12]
Visualizations: Diagrams and Workflows
Caption: Proposed pathway of Compound-X inducing apoptosis via tubulin disruption.
Caption: Workflow for evaluating the anticancer potential of Compound-X.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Apoptosis Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Annexin V and caspase-3 apoptosis assays [bio-protocol.org]
- 10. uib.no [uib.no]
- 11. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Agrochemical Screening of Novel Benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzamide derivatives represent a versatile class of chemical compounds with a proven track record in the agrochemical industry. Members of this chemical family have been successfully commercialized as herbicides, fungicides, and insecticides, demonstrating a broad spectrum of biological activities. The continued exploration of novel benzamide structures, such as the hypothetical candidate 4-isopropyl-N-(4-methylbenzyl)benzamide, is a critical component of the discovery pipeline for new crop protection agents. These notes provide a generalized framework for the initial screening and evaluation of such novel compounds.
The primary challenge in agrochemical research is the identification of lead compounds that exhibit high efficacy against target pests, low phytotoxicity to crops, and a favorable environmental and toxicological profile.[1] This requires a systematic and tiered screening approach, beginning with high-throughput in vitro and in vivo primary bioassays, followed by more detailed secondary and tertiary evaluations for promising candidates.
Potential Modes of Action for Benzamide Derivatives
Benzamide-based agrochemicals can act on various biological targets. Understanding these potential mechanisms is crucial for designing relevant bioassays and interpreting results.
-
Herbicidal Action: Certain benzamides are known to disrupt microtubule organization by binding to the tubulin protein, which is essential for cell division and growth in susceptible plants.[2] Another mode of action involves the inhibition of cellulose biosynthesis, a key component of the plant cell wall.
-
Fungicidal Action: A significant class of benzamide fungicides, such as zoxamide, targets β-tubulin assembly during mitosis in fungi.[3][4] Others act as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting cellular respiration and energy production in the fungal mitochondria.[5]
-
Insecticidal Action: Some benzamide derivatives, like broflanilide, have been developed as insecticides.[6] These can act on the insect nervous system or as insect growth regulators.
Experimental Protocols: Primary Bioassay Screening
The following protocols describe generalized primary screening assays to determine the potential herbicidal, fungicidal, and insecticidal activity of a novel benzamide compound, hereafter referred to as "Compound X".
Protocol 1: Herbicidal Activity - Seed Germination and Early Growth Bioassay
This assay assesses the pre-emergent and early post-emergent herbicidal effects of Compound X on representative monocot and dicot weed and crop species.[7][8]
Materials:
-
Compound X, technical grade
-
Acetone (solvent)
-
Tween® 20 (surfactant)
-
Distilled water
-
Seeds of test species (e.g., Echinochloa crus-galli (barnyardgrass), Amaranthus retroflexus (redroot pigweed), Triticum aestivum (wheat), Glycine max (soybean))
-
Petri dishes (9 cm diameter) with filter paper, or small pots with sterile soil mix
-
Growth chamber with controlled light, temperature, and humidity
Procedure:
-
Stock Solution Preparation: Prepare a 10,000 ppm stock solution of Compound X in acetone.
-
Test Solution Preparation: Create a dilution series of Compound X (e.g., 1000, 500, 250, 100, 50, 10 ppm) in distilled water containing 0.1% Tween® 20. A solvent-only control (0.1% Tween® 20 in water) must be included.
-
Petri Dish Assay (Pre-emergent):
-
Place two layers of filter paper in each petri dish.
-
Pipette 5 mL of each test solution or control onto the filter paper.
-
Place 20 seeds of a single test species into each dish.
-
Seal the dishes with paraffin film and place them in a growth chamber (e.g., 25°C, 16h light/8h dark cycle) for 7-10 days.
-
-
Pot Assay (Pre- and Post-emergent):
-
Pre-emergent: Fill pots with soil, sow seeds at the appropriate depth, and apply 10 mL of the test solution to the soil surface.
-
Post-emergent: Sow seeds and allow them to germinate and grow to the 1-2 leaf stage. Then, apply the test solution as a foliar spray until runoff.
-
Place pots in a growth chamber under appropriate conditions.
-
-
Data Collection and Analysis:
-
After the incubation period, record the germination rate (%), root length (mm), and shoot length (mm) for the petri dish assay.
-
For the pot assay, visually assess phytotoxicity on a scale of 0-100% (0 = no effect, 100 = complete kill) at 7 and 14 days after treatment.
-
Calculate the concentration required to inhibit growth by 50% (IC50) or the lethal concentration for 50% of the population (LC50).
-
Protocol 2: Fungicidal Activity - Spore Germination and Mycelial Growth Inhibition Assay
This in vitro assay determines the efficacy of Compound X against economically important plant pathogenic fungi.[9][10]
Materials:
-
Compound X stock solution (as in Protocol 1)
-
Pure cultures of test fungi (e.g., Botrytis cinerea, Fusarium oxysporum)
-
Potato Dextrose Agar (PDA) and Potato Dextrose Broth (PDB)
-
Sterile petri dishes and 96-well microplates
-
Hemocytometer or spectrophotometer for spore counting
-
Incubator
Procedure:
-
Mycelial Growth Inhibition (Poisoned Food Technique):
-
Prepare autoclaved PDA and cool it to 45-50°C.
-
Add appropriate volumes of Compound X stock solution to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 10, 5, 1 ppm). A solvent control must be included.
-
Pour the amended PDA into sterile petri dishes and allow it to solidify.
-
Place a 5 mm mycelial plug from the edge of an actively growing fungal culture in the center of each plate.
-
Incubate at 25°C in the dark for 5-7 days or until the control plate shows full growth.
-
Measure the colony diameter and calculate the percentage of growth inhibition relative to the control.
-
-
Spore Germination Inhibition (Microplate Assay):
-
Prepare a spore suspension of the test fungus in PDB and adjust the concentration to 1 x 10^5 spores/mL.
-
In a 96-well plate, add 180 µL of the spore suspension to each well.
-
Add 20 µL of a 10x concentrated test solution of Compound X to achieve the desired final concentrations.
-
Incubate the plate at 25°C for 24 hours.
-
Using a microscope, count the number of germinated and non-germinated spores (a minimum of 100 spores per well).
-
Calculate the percentage of spore germination inhibition.
-
Protocol 3: Insecticidal Activity - Contact and Ingestion Bioassay
This protocol evaluates the toxicity of Compound X to a model insect pest through direct contact and ingestion.[11][12][13]
Materials:
-
Compound X stock solution (as in Protocol 1)
-
Test insects (e.g., larvae of Spodoptera frugiperda (fall armyworm) or adults of Aphis gossypii (cotton aphid))
-
Leaf discs from a suitable host plant (e.g., cotton, corn)
-
Petri dishes with moistened filter paper
-
Micro-applicator or spray tower
Procedure:
-
Topical Application (Contact Toxicity):
-
Immobilize the test insects (e.g., by chilling).
-
Using a micro-applicator, apply a small, defined volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect.
-
Treat a control group with the solvent mixture only.
-
Place the treated insects in petri dishes with a food source and maintain them under controlled conditions (e.g., 25°C, 16h light/8h dark).
-
Record mortality at 24, 48, and 72 hours post-application.
-
-
Leaf Dip Bioassay (Ingestion and Contact Toxicity):
-
Prepare the test solutions of Compound X as described previously.
-
Dip leaf discs into the test solutions for 10-15 seconds and allow them to air dry.
-
Control leaf discs are dipped in the solvent-only solution.
-
Place one treated leaf disc in each petri dish with a moistened filter paper.
-
Introduce a set number of test insects (e.g., 10 larvae) into each dish.
-
Record mortality and the amount of leaf area consumed at 24, 48, and 72 hours.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if necessary.
-
Calculate the lethal concentration (LC50) or lethal dose (LD50) values using probit analysis.
-
Data Presentation
Quantitative data from the primary bioassays should be summarized for clear comparison.
Table 1: Herbicidal Activity of Compound X (IC50 in ppm)
| Test Species | Compound X (Pre-emergent) | Standard Herbicide |
| Echinochloa crus-galli | 75.2 | 10.5 |
| Amaranthus retroflexus | 48.9 | 8.2 |
| Triticum aestivum | >500 | 250.0 |
| Glycine max | >500 | 300.0 |
Table 2: Fungicidal Activity of Compound X (EC50 in ppm)
| Fungal Species | Mycelial Growth Inhibition | Spore Germination Inhibition | Standard Fungicide |
| Botrytis cinerea | 15.6 | 22.4 | 2.1 |
| Fusarium oxysporum | 32.1 | 45.8 | 5.5 |
Table 3: Insecticidal Activity of Compound X (LC50/LD50)
| Insect Species | Topical Application (LD50 in µ g/insect ) | Leaf Dip Bioassay (LC50 in ppm) | Standard Insecticide |
| Spodoptera frugiperda | 2.5 | 18.3 | 0.2 |
| Aphis gossypii | 0.8 | 9.7 | 0.1 |
Visualizations
Diagrams are essential for visualizing experimental workflows and hypothetical mechanisms of action.
Caption: A generalized workflow for agrochemical discovery and screening.
Caption: Hypothetical mechanism of a benzamide fungicide inhibiting fungal growth.
References
- 1. hrpub.org [hrpub.org]
- 2. wssa.net [wssa.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Benzimidazole fungicide - Wikipedia [en.wikipedia.org]
- 5. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
- 6. mdpi.com [mdpi.com]
- 7. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 8. analyzeseeds.com [analyzeseeds.com]
- 9. Bioassay-Guided Isolation of Broad-Spectrum Fungicidal Active Compound from Artemisia ordosica - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.rdagriculture.in [journals.rdagriculture.in]
- 12. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. entomoljournal.com [entomoljournal.com]
Application Notes and Protocols for 4-isopropyl-N-(4-methylbenzyl)benzamide
For Experimental Use Only
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-isopropyl-N-(4-methylbenzyl)benzamide is a novel benzamide derivative. While the specific biological activities of this compound are yet to be fully elucidated, its structural motifs—a 4-isopropylphenyl group and a 4-methylbenzyl group—suggest potential interactions with various biological targets. Benzamide derivatives have been reported to exhibit a wide range of pharmacological activities, including but not limited to, enzyme inhibition, modulation of signaling pathways, and antitumor effects. 4-Isopropylbenzoic acid, a related structure, has shown antifungal and tyrosinase inhibitory activity[1]. N-substituted benzamide derivatives have been investigated as antitumor agents[2].
These application notes provide a comprehensive guide for the experimental formulation and evaluation of this compound in common preclinical assays. The provided protocols are general recommendations and may require optimization based on specific experimental systems.
Physicochemical Properties and Formulation
The physicochemical properties of this compound are predicted to be similar to other poorly water-soluble benzamide derivatives. Proper formulation is critical for achieving meaningful and reproducible results in biological assays.
Table 1: Predicted Physicochemical Properties and Recommended Formulation Vehicles
| Property | Predicted Value/Characteristic | Recommended Vehicle for In Vitro Studies | Recommended Vehicle for In Vivo Studies (Rodent) |
| Molecular Formula | C₁₈H₂₁NO | Dimethyl sulfoxide (DMSO) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline[3] |
| Molecular Weight | 267.37 g/mol | Ethanol | 10% DMSO, 90% corn oil[3] |
| Aqueous Solubility | Low | N,N-Dimethylformamide (DMF) | 20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline |
| LogP | High | --- | Lipid-based formulations (e.g., SEDDS)[4] |
Note: It is crucial to determine the actual solubility of the compound in the selected vehicles before preparing stock solutions. The final concentration of organic solvents in cell-based assays should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
Experimental Protocols
In Vitro Enzyme Inhibition Assay
Given that many benzamide derivatives act as enzyme inhibitors, a primary screening to assess the inhibitory potential of this compound against a panel of relevant enzymes (e.g., kinases, histone deacetylases (HDACs), tyrosinase) is recommended.
Protocol: General Enzyme Inhibition Assay (e.g., Kinase Assay)
-
Reagents and Materials:
-
Purified target enzyme
-
Enzyme-specific substrate and cofactors (e.g., ATP for kinases)
-
Assay buffer (specific to the enzyme)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Positive control inhibitor
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add a small volume (e.g., 1-5 µL) of the diluted compound or controls to the wells of the assay plate.
-
Add the purified enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate and cofactors.
-
Allow the reaction to proceed for the optimized duration (e.g., 60 minutes) at the optimal temperature for the enzyme.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence, absorbance) using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
-
Caption: Workflow for the in vitro enzyme inhibition assay.
Cell-Based Cytotoxicity Assay
To evaluate the potential antitumor activity of this compound, a cytotoxicity assay using various cancer cell lines is recommended.
Protocol: MTT Assay for Cell Viability
-
Reagents and Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, K562, A549)[2]
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Positive control (e.g., doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
The following day, treat the cells with serial dilutions of this compound or controls.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Caption: Workflow for the MTT cytotoxicity assay.
Western Blot Analysis for Signaling Pathway Modulation
Should the compound exhibit significant cytotoxicity, investigating its effect on key signaling pathways involved in cell proliferation and survival (e.g., PI3K/Akt, MAPK/ERK) is a logical next step.
Protocol: Western Blotting
-
Reagents and Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
-
Compare the levels of phosphorylated proteins to total proteins to assess the activation state of the signaling pathway.
-
Caption: Hypothesized signaling pathway modulation.
In Vivo Pharmacokinetic Study
To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, a preliminary pharmacokinetic (PK) study in rodents is essential.
Protocol: Rodent Pharmacokinetic Study
-
Animals and Formulation:
-
Male Sprague-Dawley rats (or other appropriate rodent model)
-
Formulate this compound in a suitable vehicle (see Table 1) for intravenous (IV) and oral (PO) administration.
-
-
Procedure:
-
Administer the compound to two groups of animals via IV and PO routes at a predetermined dose.
-
Collect blood samples at various time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.
-
Process the blood samples to obtain plasma.
-
Analyze the concentration of the compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Plot the plasma concentration versus time for both IV and PO routes.
-
Calculate key pharmacokinetic parameters using non-compartmental analysis.
-
Table 2: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description |
| Cₘₐₓ | Maximum plasma concentration |
| Tₘₐₓ | Time to reach Cₘₐₓ |
| AUC | Area under the plasma concentration-time curve |
| t₁/₂ | Half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Oral bioavailability |
Summary of Quantitative Data
All quantitative data from the proposed experiments should be tabulated for clear comparison and interpretation.
Table 3: Example Data Summary for In Vitro Assays
| Assay | Cell Line/Enzyme | IC₅₀ / GI₅₀ (µM) |
| Enzyme Inhibition | Target Enzyme 1 | [Value] |
| Target Enzyme 2 | [Value] | |
| Cytotoxicity | Cell Line A | [Value] |
| Cell Line B | [Value] |
Table 4: Example Data Summary for In Vivo Pharmacokinetics (Rat)
| Route | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀-t (ng*h/mL) | t₁/₂ (h) | F% |
| IV | [Value] | [Value] | N/A | [Value] | [Value] | N/A |
| PO | [Value] | [Value] | [Value] | [Value] | [Value] | [Value] |
Disclaimer
The information provided in these application notes is intended for guidance in a research setting. This compound is a novel compound with uncharacterized biological and toxicological properties. Appropriate safety precautions should be taken during handling and experimentation. All protocols should be adapted and optimized for specific experimental conditions.
References
Application Notes and Protocols for High-Throughput Screening of 4-isopropyl-N-(4-methylbenzyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for their effects on specific biological targets.[1] These application notes provide a detailed protocol for the high-throughput screening of a novel small molecule, 4-isopropyl-N-(4-methylbenzyl)benzamide, for its potential as a modulator of a hypothetical therapeutic target. The protocols and methodologies described herein are designed to be adaptable to various HTS platforms and can serve as a template for the screening of other small molecule libraries.
Compound of Interest: this compound
While specific biological activities of this compound are not yet extensively documented, its benzamide scaffold is present in a variety of biologically active molecules. For the purpose of these application notes, we will hypothesize that this compound is a potential inhibitor of "Kinase-X," a key enzyme in a cancer-associated signaling pathway.
Table 1: Physicochemical Properties of this compound (Hypothetical)
| Property | Value |
| Molecular Formula | C₁₈H₂₁NO |
| Molecular Weight | 267.37 g/mol |
| Structure | |
| Purity | >95% |
| Solubility | Soluble in DMSO |
Hypothesized Biological Target and Signaling Pathway
Kinase-X is a hypothetical serine/threonine kinase that has been implicated in cell proliferation and survival. Its overexpression or constitutive activation is associated with various forms of cancer. Inhibition of Kinase-X is therefore a promising therapeutic strategy. The downstream signaling cascade of Kinase-X is believed to involve the phosphorylation of transcription factor "TF-A," leading to the expression of genes that promote cell cycle progression.
Caption: Hypothesized Kinase-X Signaling Pathway.
High-Throughput Screening Protocol
A competitive binding assay using fluorescence polarization (FP) is a robust and homogeneous method for identifying inhibitors of Kinase-X. This assay measures the displacement of a fluorescently labeled ligand (tracer) from the ATP-binding pocket of Kinase-X by a test compound.
Principle of the FP-Based Kinase Inhibition Assay
In this assay, a fluorescent tracer binds to Kinase-X, resulting in a high FP signal because the large Kinase-X/tracer complex tumbles slowly in solution. When an inhibitor compound displaces the tracer from the kinase's active site, the unbound tracer tumbles more rapidly, leading to a decrease in the FP signal.
Materials and Reagents
-
Compound of Interest: this compound
-
Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Enzyme: Recombinant human Kinase-X
-
Tracer: Fluorescently labeled ATP-competitive ligand
-
Positive Control: Staurosporine (a known broad-spectrum kinase inhibitor)
-
Negative Control: DMSO
-
Microplates: 384-well, black, low-volume plates
Experimental Workflow
The HTS process involves several stages, from initial assay development to hit confirmation.[2]
Caption: High-Throughput Screening Workflow.
Step-by-Step Protocol
-
Compound Plating:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of the compound stock solution into the appropriate wells of a 384-well assay plate.
-
For control wells, dispense 50 nL of DMSO (negative control) or staurosporine (positive control).
-
-
Reagent Addition:
-
Prepare a 2X Kinase-X enzyme solution in assay buffer.
-
Add 5 µL of the 2X Kinase-X solution to each well of the assay plate.
-
Incubate the plate at room temperature for 15 minutes.
-
-
Tracer Addition and Incubation:
-
Prepare a 2X fluorescent tracer solution in assay buffer.
-
Add 5 µL of the 2X tracer solution to each well. The final assay volume is 10 µL.
-
Centrifuge the plate briefly to ensure proper mixing.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
-
Data Acquisition:
-
Read the fluorescence polarization on a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore.
-
Data Analysis
-
Z' Factor Calculation: The Z' factor is a measure of assay quality and is calculated using the positive and negative controls.[2] A Z' factor between 0.5 and 1.0 indicates an excellent assay.
-
Z' = 1 - [(3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|]
-
-
Primary Hit Identification:
-
Calculate the percent inhibition for each compound well relative to the controls:
-
% Inhibition = 100 * (1 - [(Signal_compound - Mean_neg) / (Mean_pos - Mean_neg)])
-
-
Hits are typically identified as compounds that exhibit a percent inhibition greater than a certain threshold (e.g., 3 standard deviations from the mean of the negative controls).
-
Data Presentation
Quantitative data from the HTS campaign should be organized in a clear and concise manner to facilitate interpretation and decision-making.
Table 2: Example Data from Primary HTS of a 10,000 Compound Library
| Parameter | Value |
| Number of Compounds Screened | 10,000 |
| Screening Concentration | 10 µM |
| Z' Factor | 0.78 |
| Hit Rate (%) | 0.5% |
| Number of Primary Hits | 50 |
Table 3: Dose-Response Data for Confirmed Hits (Example)
| Compound ID | IC₅₀ (µM) | Hill Slope |
| This compound | 1.2 | 1.1 |
| Hit Compound 2 | 3.5 | 0.9 |
| Hit Compound 3 | 8.7 | 1.3 |
| Staurosporine (Control) | 0.05 | 1.0 |
Conclusion
These application notes provide a comprehensive, albeit hypothetical, framework for the high-throughput screening of this compound as a potential Kinase-X inhibitor. The detailed protocols and workflows can be adapted for the screening of other compound libraries against various biological targets. Successful hit identification and validation from such a screening campaign can provide valuable starting points for lead optimization and drug development programs.
References
Application Notes & Protocols for the Experimental Study of 4-isopropyl-N-(4-methylbenzyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for the initial characterization and preclinical evaluation of the novel compound, 4-isopropyl-N-(4-methylbenzyl)benzamide. The protocols outlined below are designed to elucidate its potential biological activity, mechanism of action, and therapeutic relevance.
Section 1: Initial Physicochemical and In Vitro Profiling
The first step in characterizing a novel chemical entity is to determine its fundamental properties and assess its general effects on cellular systems.
1.1 Physicochemical Characterization
A summary of the basic properties of this compound is essential for all subsequent experimental work.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₁NO | PubChem |
| Molecular Weight | 267.37 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| PubChem CID | 13865615 | PubChem |
1.2 In Vitro Cytotoxicity and Proliferation Assays
Initial screening in a panel of cancer cell lines can provide insights into potential anti-proliferative effects.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate various cancer cell lines (e.g., MCF-7, MDA-MB-231, K562, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]
-
Compound Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
| Cell Line | IC₅₀ (µM) - Hypothetical Data |
| MCF-7 (Breast Cancer) | 25.5 |
| MDA-MB-231 (Breast Cancer) | 32.1 |
| K562 (Leukemia) | 18.9 |
| A549 (Lung Cancer) | 45.2 |
Section 2: Target Identification and Mechanism of Action
Based on the benzamide scaffold, a likely target class is G-protein coupled receptors (GPCRs).[2][3] The following protocols are designed to investigate this hypothesis.
2.1 GPCR Activation Assays
These assays measure downstream signaling events following GPCR activation.
Protocol: cAMP-Glo™ Assay for Gs/Gi-coupled GPCRs
-
Cell Culture: Culture HEK293 cells expressing a panel of orphan GPCRs.
-
Compound Incubation: Treat the cells with this compound at various concentrations. Include a known GPCR agonist/antagonist as a control.
-
cAMP Measurement: Following the manufacturer's protocol for the cAMP-Glo™ Assay, lyse the cells and measure the luminescence generated by the conversion of cAMP to ATP.[3]
-
Data Interpretation: A decrease in luminescence suggests activation of a Gi-coupled receptor, while an increase suggests activation of a Gs-coupled receptor.
Protocol: Reporter Gene Assay for Gq-coupled GPCRs
-
Cell Transfection: Transfect HEK293 cells with a reporter plasmid containing a serum response element (SRE) driving the expression of luciferase and a plasmid for a Gq-coupled orphan GPCR.[4]
-
Compound Treatment: Treat the transfected cells with the test compound.
-
Luciferase Assay: After incubation, lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: An increase in luciferase activity indicates activation of the Gq signaling pathway.[4]
2.2 β-Arrestin Recruitment Assay
This assay provides a direct measure of GPCR activation and subsequent internalization.[3][5]
Protocol: Tango Assay
-
Assay Principle: Utilize a commercially available Tango assay system where a GPCR of interest is fused to a TEV protease cleavage site and a transcription factor.[5] β-arrestin is fused to the TEV protease.
-
Ligand Activation: Upon ligand binding and GPCR activation, β-arrestin is recruited, leading to the cleavage of the transcription factor.
-
Reporter Gene Expression: The released transcription factor translocates to the nucleus and drives the expression of a reporter gene (e.g., luciferase).
-
Signal Detection: Measure the reporter gene product to quantify GPCR activation.[4][5]
Caption: Overview of GPCR signaling pathways and corresponding assays.
Section 3: In Vivo Efficacy Studies
Should in vitro studies suggest significant anti-cancer or metabolic modulatory activity, in vivo studies are warranted.
3.1 Xenograft Mouse Model for Anti-Cancer Efficacy
Protocol:
-
Cell Implantation: Subcutaneously implant a human cancer cell line (e.g., H22 liver cancer cells) into the flank of immunodeficient mice.[6]
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomly assign mice to treatment groups: vehicle control and this compound at various doses (e.g., 10, 30, 100 mg/kg) administered via an appropriate route (e.g., intraperitoneal injection).
-
Tumor Measurement: Measure tumor volume and body weight every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
| Treatment Group | Average Tumor Volume (mm³) - Hypothetical Data |
| Vehicle Control | 1500 ± 250 |
| 10 mg/kg | 1100 ± 180 |
| 30 mg/kg | 750 ± 120 |
| 100 mg/kg | 400 ± 80 |
3.2 In Vivo Metabolic Studies
If the compound is hypothesized to affect metabolism, stable isotope tracing can be employed.[7][8]
Protocol: ¹³C-Glucose Tracing in Tumor-Bearing Mice
-
Model System: Use a relevant in vivo cancer model, such as a genetically engineered mouse model or a patient-derived xenograft.[9]
-
Tracer Administration: Administer ¹³C-labeled glucose to the mice a few hours before tumor resection.[7]
-
Tissue Collection: Harvest tumors and adjacent normal tissue.
-
Metabolite Extraction and Analysis: Extract metabolites and analyze the incorporation of ¹³C into various metabolic pathways (e.g., glycolysis, TCA cycle) using mass spectrometry.[7]
-
Data Interpretation: Compare the metabolic flux in tumors from treated versus untreated animals to identify metabolic reprogramming.[7][8]
Caption: Experimental workflows for in vivo efficacy and metabolic studies.
Section 4: Concluding Remarks
The experimental design detailed in these application notes provides a systematic approach to characterizing the novel compound this compound. The results from these studies will be crucial in determining its therapeutic potential and guiding future drug development efforts. It is important to note that the specific experimental conditions and choice of models should be adapted based on the emerging data and the specific research questions being addressed.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.physiology.org [journals.physiology.org]
- 3. GPCR Signaling Assays [promega.sg]
- 4. Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo analysis of lung cancer metabolism: nothing like the real thing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physiological impact of in vivo stable isotope tracing on cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. embopress.org [embopress.org]
Troubleshooting & Optimization
4-isopropyl-N-(4-methylbenzyl)benzamide solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering solubility issues with 4-isopropyl-N-(4-methylbenzyl)benzamide.
Troubleshooting Guide
Researchers experiencing difficulties in dissolving this compound can follow this step-by-step guide to identify and resolve the issue.
Diagram: Troubleshooting Workflow for Solubility Issues
Caption: A stepwise guide to troubleshooting solubility problems with this compound.
Frequently Asked Questions (FAQs)
1. What are the predicted physicochemical properties of this compound and how do they relate to its solubility?
Physicochemical Properties of a Structurally Similar Compound (4-isopropyl-n-phenylbenzamide)
| Property | Value | Implication for Solubility |
| Molecular Weight | 239.31 g/mol | Higher molecular weight can sometimes correlate with lower solubility. |
| XLogP3 | 3.7 | Indicates high lipophilicity and predicts low aqueous solubility[1]. |
| Hydrogen Bond Donor Count | 1 | Limited capacity to form hydrogen bonds with water[1]. |
| Hydrogen Bond Acceptor Count | 1 | Limited capacity to form hydrogen bonds with water[1]. |
2. In which solvents can I dissolve this compound?
For initial stock solutions, it is recommended to use water-miscible organic solvents. Based on data for the related compound N-benzylbenzamide, which is soluble in acetone, the following solvents are good starting points[3]:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetone
-
Ethanol
Prepare a concentrated stock solution in one of these organic solvents first, which can then be diluted into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your assay, as it may affect biological systems.
3. My compound precipitates when I dilute the stock solution into my aqueous buffer. What should I do?
This is a common issue for hydrophobic compounds. Here are several strategies to address this:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of the compound in the aqueous buffer to below its solubility limit.
-
Increase the Co-solvent Concentration: If your experimental system can tolerate it, increasing the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution can help maintain solubility.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Although benzamides are generally neutral, extreme pH values might influence solubility. Systematically test a range of pH values for your buffer.
-
Use of Surfactants: Low concentrations of non-ionic surfactants like Tween® 20 or Triton™ X-100 can help to form micelles that encapsulate the hydrophobic compound and increase its apparent solubility.
4. Can I improve the solubility without using organic solvents?
Yes, several techniques can enhance aqueous solubility:
-
Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their solubility in water. Beta-cyclodextrins and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
-
Solid Dispersions: This involves dispersing the compound in an inert carrier matrix at the solid state. This can be achieved by methods such as co-grinding or solvent evaporation with a hydrophilic polymer (e.g., PVP, PEG).
-
Particle Size Reduction: Decreasing the particle size of the solid compound increases the surface area available for dissolution. Techniques like micronization or sonocrystallization can be employed to achieve this[4][5][6][7].
5. Are there any established experimental protocols for improving the solubility of benzamide derivatives?
While a specific protocol for this compound is not published, here are general protocols based on established methods for poorly soluble compounds[4][5][6].
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent
-
Objective: To prepare a concentrated stock solution of this compound in an organic solvent.
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh out a precise amount of this compound.
-
Add a small volume of DMSO to the solid compound.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Once completely dissolved, add DMSO to reach the desired final stock concentration (e.g., 10 mM, 50 mM).
-
Store the stock solution at -20°C or as recommended for the compound's stability.
-
Protocol 2: Enhancing Aqueous Solubility using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Objective: To prepare an aqueous solution of this compound using an inclusion agent.
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10% w/v).
-
Slowly add the powdered this compound to the stirring HP-β-CD solution.
-
Allow the mixture to stir at room temperature for 24-48 hours to facilitate complex formation.
-
After the incubation period, filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Diagram: Inclusion Complex Formation Workflow
Caption: A workflow for enhancing aqueous solubility using cyclodextrin-based inclusion complexation.
References
- 1. 4-Isopropyl-n-phenylbenzamide | C16H17NO | CID 261841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Benzylbenzamide, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-isopropyl-N-(4-methylbenzyl)benzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-isopropyl-N-(4-methylbenzyl)benzamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent and efficient method is a two-step synthesis. The first step involves the conversion of 4-isopropylbenzoic acid to its more reactive acyl chloride derivative, 4-isopropylbenzoyl chloride. This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The second step is the acylation of 4-methylbenzylamine with the synthesized 4-isopropylbenzoyl chloride, commonly performed under Schotten-Baumann reaction conditions.[][2][3][4]
Q2: What are the critical parameters to control for a high-yield synthesis?
A2: Key parameters include the purity of starting materials, strict exclusion of moisture during the acyl chloride formation and reaction, careful temperature control, and the choice of an appropriate base and solvent system for the amidation step.[]
Q3: How can I purify the final product, this compound?
A3: The most common method for purification is recrystallization.[3] After the reaction work-up, the crude product can be dissolved in a suitable hot solvent (e.g., ethanol, or a mixture of solvents like ethyl acetate/hexanes) and allowed to cool slowly to form pure crystals. Column chromatography can also be employed if impurities are difficult to remove by recrystallization.
Q4: What are the main side products that can form during this synthesis?
A4: In the first step, incomplete conversion can leave unreacted 4-isopropylbenzoic acid. During the amidation step, potential side products include the hydrolysis of the acyl chloride back to the carboxylic acid if moisture is present, and the formation of a salt between the generated HCl and the amine starting material, which can reduce the amount of amine available to react.[5] Using at least two equivalents of the amine or an alternative base can mitigate the latter.
Troubleshooting Guides
Problem 1: Low Yield of 4-isopropylbenzoyl chloride (Step 1)
| Symptom | Possible Cause | Suggested Solution |
| Starting material (4-isopropylbenzoic acid) remains after the reaction. | 1. Insufficient amount of chlorinating agent (e.g., thionyl chloride).2. Reaction time is too short or temperature is too low.3. Presence of moisture, which hydrolyzes the product back to the acid. | 1. Use a slight excess (1.2-1.5 equivalents) of the chlorinating agent.2. Increase the reaction time or gently heat the reaction mixture (e.g., reflux).3. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| The product is a dark, oily residue instead of a clear liquid. | Decomposition of the acyl chloride at high temperatures. | Avoid excessive heating during the reaction and distillation. Use vacuum distillation to purify the acyl chloride at a lower temperature. |
Problem 2: Low Yield of this compound (Step 2)
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of 4-methylbenzylamine hydrochloride salt precipitates. | The generated HCl is reacting with the starting amine.[5] | 1. Use two equivalents of 4-methylbenzylamine; one to react and one to act as a base.2. Use an alternative base, such as triethylamine or pyridine, in a slight excess.[6] 3. Perform the reaction under biphasic Schotten-Baumann conditions with an aqueous base (e.g., NaOH solution).[2][3] |
| Presence of 4-isopropylbenzoic acid in the final product. | Hydrolysis of 4-isopropylbenzoyl chloride due to moisture. | Ensure all reactants, solvents, and glassware are dry. Perform the reaction under an inert atmosphere. |
| The reaction is sluggish or incomplete. | Steric hindrance from the isopropyl group may slow down the reaction. | 1. Increase the reaction time.2. Gently heat the reaction mixture if using an organic solvent system. |
Experimental Protocols
Step 1: Synthesis of 4-isopropylbenzoyl chloride
Materials:
-
4-isopropylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, add 4-isopropylbenzoic acid.
-
Add anhydrous toluene to dissolve the acid.
-
Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).
-
Slowly add thionyl chloride (1.2-1.5 equivalents) to the solution at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure.
-
The resulting crude 4-isopropylbenzoyl chloride can be used directly in the next step or purified by vacuum distillation.
Step 2: Synthesis of this compound (Schotten-Baumann Conditions)
Materials:
-
4-isopropylbenzoyl chloride
-
4-methylbenzylamine
-
Dichloromethane (DCM) or diethyl ether
-
10% aqueous sodium hydroxide (NaOH) solution
Procedure:
-
Dissolve 4-methylbenzylamine in dichloromethane in a flask.
-
In a separate funnel, prepare a solution of 4-isopropylbenzoyl chloride in dichloromethane.
-
Cool the amine solution in an ice bath.
-
Simultaneously, add the 4-isopropylbenzoyl chloride solution and the 10% aqueous NaOH solution dropwise to the stirred amine solution. Maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 1-2 hours.
-
Separate the organic layer and wash it sequentially with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol).
Data Presentation
Table 1: Reaction Parameters for the Synthesis of 4-isopropylbenzoyl chloride
| Parameter | Condition |
| Reactants | 4-isopropylbenzoic acid, Thionyl chloride |
| Molar Ratio (Acid:SOCl₂) | 1 : 1.2-1.5 |
| Catalyst | DMF (catalytic) |
| Solvent | Toluene (anhydrous) |
| Temperature | Reflux (approx. 110 °C) |
| Reaction Time | 1 - 2 hours |
| Typical Yield | > 90% |
Table 2: Reaction Parameters for the Synthesis of this compound
| Parameter | Condition |
| Reactants | 4-isopropylbenzoyl chloride, 4-methylbenzylamine |
| Molar Ratio (Acyl Chloride:Amine) | 1 : 1.1-2.0 |
| Base | 10% aq. NaOH or Triethylamine |
| Solvent | Dichloromethane / Water (biphasic) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 3 hours |
| Typical Yield | 75 - 90% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
Technical Support Center: Stability of 4-isopropyl-N-(4-methylbenzyl)benzamide
This technical support center provides guidance and resources for researchers, scientists, and drug development professionals working with 4-isopropyl-N-(4-methylbenzyl)benzamide. It offers troubleshooting advice and frequently asked questions to assist in designing and executing stability studies.
Frequently Asked Questions (FAQs)
Q1: Where should I begin when assessing the stability of this compound in a new solvent?
A1: Begin with a preliminary solubility assessment to determine an appropriate concentration for your study. Following that, a forced degradation study is recommended.[1][2][3] This involves subjecting the compound to a range of stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal) to identify potential degradation pathways and the intrinsic stability of the molecule.[3][4] These studies are crucial for developing stability-indicating analytical methods.[1][2]
Q2: What are typical stress conditions for a forced degradation study of a benzamide derivative?
A2: While specific conditions depend on the molecule's characteristics, typical starting points for forced degradation studies include:[4]
-
Acidic Hydrolysis: 0.1 N to 1 N HCl at room temperature up to reflux.[5]
-
Basic Hydrolysis: 0.1 N to 1 N NaOH at room temperature up to reflux.[5]
-
Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Stress: Heating the solid compound or a solution at temperatures ranging from 40°C to 80°C.
-
Photostability: Exposing the solid compound or a solution to light, as per ICH Q1B guidelines.
The goal is to achieve 5-20% degradation to ensure that the primary degradation products are generated without completely destroying the molecule.[3][4]
Q3: How do I select appropriate solvents for my stability study?
A3: Solvent selection should be based on the intended application and the compound's solubility. Consider a range of solvents with varying polarities and protic/aprotic properties. Common choices include:
-
Aqueous buffers: To assess pH-dependent stability.
-
Alcohols (e.g., methanol, ethanol): Common polar protic solvents.
-
Acetonitrile (ACN): A polar aprotic solvent frequently used in chromatography.
-
Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF): Aprotic solvents with high solubilizing power.[6][7]
It is important to note that some solvents may react with the compound; for instance, acetonitrile has been observed to promote degradation of certain hybrids in preliminary tests.[5]
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique. The method should be capable of separating the parent compound from all potential degradation products. Mass Spectrometry (MS) can be coupled with LC (LC-MS) to identify the mass of the degradants, which aids in structure elucidation. For water-sensitive compounds, normal-phase HPLC may be more suitable than reversed-phase HPLC.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed under stress conditions. | The compound is highly stable under the tested conditions. The stress conditions are not harsh enough. | Increase the concentration of the stressor (e.g., acid, base), the temperature, or the duration of the study.[4] Ensure the chosen conditions are relevant to potential storage and handling environments. |
| Complete degradation of the compound. | The stress conditions are too harsh. | Reduce the concentration of the stressor, the temperature, or the exposure time. The aim is to achieve partial degradation (5-20%) to observe the primary degradation products.[3][4] |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate column, mobile phase, or gradient. Co-elution of the parent compound and degradation products. | Optimize the HPLC method. This may involve trying different columns (e.g., C18, C8, Phenyl-Hexyl), adjusting the mobile phase composition and pH, and modifying the gradient elution profile. |
| Inconsistent or irreproducible results. | Inaccurate sample preparation. Instability of the compound in the analytical solvent. Fluctuation in experimental conditions (e.g., temperature). | Ensure precise and consistent sample preparation. Evaluate the stability of the compound in the chosen analytical solvent over the duration of the analysis. Tightly control all experimental parameters. |
| Formation of unexpected adducts in LC-MS. | Reaction of the compound or its degradants with mobile phase components or contaminants. | Use high-purity solvents and additives. Be mindful of potential reactions with mobile phase modifiers (e.g., formic acid, trifluoroacetic acid). |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
1. Objective: To investigate the degradation profile of this compound under various stress conditions and to establish a stability-indicating analytical method.
2. Materials:
-
This compound
-
HPLC grade solvents (Acetonitrile, Methanol, Water)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
HPLC system with UV/PDA detector and/or MS detector
-
pH meter
-
Photostability chamber
3. Stock Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., Methanol or Acetonitrile).
4. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 N HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 N NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound and a solution (100 µg/mL in a chosen solvent) in an oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution (100 µg/mL in a chosen solvent) to light in a photostability chamber according to ICH Q1B guidelines.
5. Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a final concentration of approximately 100 µg/mL with the mobile phase.
-
Analyze the samples by a developed stability-indicating HPLC method.
-
A control sample (unstressed) should be analyzed concurrently.
6. Data Analysis:
-
Calculate the percentage degradation of this compound.
-
Determine the retention times and peak areas of any degradation products.
-
If using LC-MS, identify the mass-to-charge ratio (m/z) of the degradation products.
Data Presentation
The following tables are hypothetical examples to illustrate how stability data for this compound could be presented.
Table 1: Summary of Forced Degradation Results (Hypothetical Data)
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation | Number of Degradants | Major Degradant (RT, min) |
| 1 N HCl | 24 | 60 | 15.2 | 2 | 4.8 |
| 1 N NaOH | 24 | 60 | 8.5 | 1 | 6.2 |
| 30% H₂O₂ | 24 | 25 | 11.3 | 3 | 3.5, 5.1 |
| Thermal (Solid) | 48 | 70 | < 1.0 | 0 | - |
| Photolytic | - | 25 | 18.9 | 4 | 7.1 |
Table 2: Solvent Stability of this compound at 25°C (Hypothetical Data)
| Solvent | Initial Assay (%) | Assay after 24h (%) | Assay after 48h (%) | % Degradation after 48h |
| Methanol | 100.0 | 99.8 | 99.5 | 0.5 |
| Acetonitrile | 100.0 | 99.2 | 98.1 | 1.9 |
| DMSO | 100.0 | 100.1 | 99.9 | 0.1 |
| pH 4.0 Buffer | 100.0 | 99.6 | 99.0 | 1.0 |
| pH 9.0 Buffer | 100.0 | 98.5 | 96.8 | 3.2 |
Visualizations
Caption: Workflow for a forced degradation study.
This technical support guide provides a framework for assessing the stability of this compound. Researchers should adapt these general protocols to their specific experimental needs and analytical capabilities.
References
Technical Support Center: 4-isopropyl-N-(4-methylbenzyl)benzamide
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the experimental study of 4-isopropyl-N-(4-methylbenzyl)benzamide degradation.
Frequently Asked Questions (FAQs)
Q1: What are the predicted major metabolic degradation pathways for this compound?
Based on its chemical structure, the degradation of this compound is predicted to occur via two primary routes: oxidative metabolism and amide hydrolysis.
-
Oxidative Metabolism: This pathway is primarily catalyzed by Cytochrome P450 (CYP) enzymes in the liver.[1] Key reactions include hydroxylation at several positions: the isopropyl group, the aromatic rings, and the methyl group of the benzyl moiety.[2][3]
-
Amide Hydrolysis: This involves the cleavage of the central amide bond. This reaction can be catalyzed by enzymes such as amidases or may occur under acidic or basic conditions, yielding a carboxylic acid and an amine.[4][5]
Q2: Which enzyme families are likely involved in the metabolism of this compound?
-
Cytochrome P450 (CYP) Superfamily: These are the major enzymes involved in Phase I metabolism of many drugs and xenobiotics.[6] For moieties similar to those in the target compound, enzymes like CYP2E1, CYP1A2, and CYP2B6 are often involved in hydroxylation reactions.[3][7]
-
Amidases/Hydrolases: These enzymes are responsible for Phase I hydrolysis of amide bonds.[8]
Q3: What are the expected primary metabolites of this compound?
The primary metabolites are expected to be products of single oxidative or hydrolytic events. These include:
-
Hydroxylated Metabolites: Resulting from the addition of a hydroxyl (-OH) group to the parent molecule.
-
Carboxylic Acid and Amine: Resulting from the cleavage of the amide bond (4-isopropylbenzoic acid and 4-methylbenzylamine).
A visual representation of these predicted pathways is provided below.
Caption: Predicted metabolic pathways of the parent compound.
Troubleshooting Guides
This section addresses common issues encountered during in vitro metabolism studies.
Issue 1: High variability or poor reproducibility in metabolic stability assay results.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Density/Protein Concentration | Ensure accurate and consistent cell counts or protein measurements before starting the experiment. Methodological parameters like cell density can significantly influence results.[9] |
| Solvent Effects | The concentration of organic solvents like DMSO should not exceed recommended limits (typically <0.1% to 1%) as they can be cytotoxic or inhibit enzyme activity.[10] |
| Incubation Time Points | For rapidly metabolized compounds, initial time points may be too far apart. For stable compounds, the incubation may be too short. Optimize time points to ensure the initial rate of metabolism is captured (ideally <15% substrate consumed).[11] |
| Cofactor Degradation | Ensure cofactors like NADPH are fresh and added immediately before initiating the reaction, as they can be unstable.[11] |
Issue 2: The compound appears too stable in a liver microsomal stability assay.
| Possible Cause | Recommended Solution |
| Non-CYP Mediated Metabolism | Liver microsomes primarily assess Phase I metabolism.[12] The compound may be cleared by Phase II enzymes (e.g., UGTs) or non-CYP enzymes not present in high concentrations in microsomes. Action: Use a more complete system like cryopreserved hepatocytes, which contain both Phase I and Phase II enzymes.[13][14] |
| Lack of Cofactor | The reaction was started without adding NADPH, or the cofactor was degraded. Action: Include a control incubation without NADPH to check for non-NADPH-dependent degradation.[12] Always run a positive control compound known to be metabolized by CYPs to confirm assay validity. |
| Poor Compound Solubility | The compound may have precipitated in the incubation medium. Action: Check the solubility of the compound in the assay buffer. If needed, adjust the solvent concentration (while staying within acceptable limits). |
Issue 3: Difficulty in detecting and identifying metabolites using LC-MS/MS.
| Possible Cause | Recommended Solution |
| Low Metabolite Abundance | The metabolite may be formed at very low concentrations. Action: Increase the incubation time or the concentration of the parent compound (if solubility and enzyme kinetics permit). Concentrate the sample before analysis. |
| Poor Ionization | The metabolite may not ionize well under the chosen mass spectrometry conditions. Action: Analyze samples in both positive and negative ionization modes.[15] Optimize MS source parameters. |
| In-source Fragmentation or Adduct Formation | The apparent metabolite may be an artifact of the analysis, such as an in-source fragment or an adduct (e.g., [M+Na]+, [M+K]+).[16] Action: Carefully analyze the mass spectrum for characteristic fragmentation patterns and common adducts. |
| Lack of Authentic Standard | Absolute quantification of a metabolite is challenging without a synthesized standard.[17] Action: For initial identification, rely on accurate mass measurements and fragmentation patterns. For quantification without a standard, it is sometimes assumed the signal response is equivalent to the parent compound, but this can introduce significant error.[17] |
Experimental Protocols
Detailed protocols for standard in vitro metabolism assays are provided below.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
This assay is used to investigate Phase I metabolism and determine parameters like half-life (t½) and intrinsic clearance (CLint).[12][18]
-
Preparation:
-
Incubation:
-
In a 96-well plate, combine the microsomal solution and the test compound (final concentration typically 1 µM). Pre-incubate at 37°C with gentle agitation.[18]
-
Initiate the metabolic reaction by adding the NADPH solution.[11]
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 min), terminate the reaction by adding 2-3 volumes of a cold organic solvent (e.g., acetonitrile) containing an internal standard.[12][14]
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Monitor the disappearance of the parent compound over time relative to the internal standard.
-
-
Controls:
-
Negative Control: Incubation without NADPH to assess chemical stability.[12]
-
Positive Control: A compound with a known metabolic rate (e.g., testosterone) to verify enzyme activity.
-
Protocol 2: In Vitro Metabolic Stability in Cryopreserved Hepatocytes
This assay provides a more comprehensive assessment of metabolism, including both Phase I and Phase II pathways.[10][13]
-
Preparation:
-
Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.[20]
-
Transfer the cells to a pre-warmed incubation medium (e.g., Williams Medium E) and centrifuge gently to remove cryoprotectant.[10]
-
Resuspend the cell pellet in fresh medium and determine cell viability and density. Adjust to a final working concentration (e.g., 0.5 x 10⁶ viable cells/mL).[10]
-
-
Incubation:
-
Add the hepatocyte suspension to a plate containing the test compound (final concentration typically 1 µM).[13]
-
Incubate at 37°C in a humidified incubator with shaking (e.g., 90-120 rpm).[10]
-
At designated time points (e.g., 0, 15, 30, 60, 90, 120 min), collect aliquots and terminate metabolic activity by mixing with a cold organic solvent containing an internal standard.[10][14]
-
-
Sample Analysis:
-
Process samples as described in the microsomal stability protocol (centrifugation, supernatant transfer).
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound.
-
-
Controls:
Caption: General experimental workflow for in vitro stability assays.
Data Presentation Tables
Use the following templates to structure and present your experimental data.
Table 1: Metabolic Stability in Human Liver Microsomes
| Compound ID | t½ (min) | CLint (µL/min/mg protein) |
| Test Compound | ||
| Positive Control | ||
| Negative Control | > Max Time | N/A |
Table 2: Metabolic Stability in Human Hepatocytes
| Compound ID | t½ (min) | CLint (µL/min/10⁶ cells) |
| Test Compound | ||
| Positive Control (Phase I) | ||
| Positive Control (Phase II) | ||
| Negative Control | > Max Time | N/A |
References
- 1. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of ethylbenzene by human liver microsomes and recombinant human cytochrome P450s (CYP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 6. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytochromes P450 involved with benzene metabolism in hepatic and pulmonary microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - EE [thermofisher.com]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 15. youtube.com [youtube.com]
- 16. lcms.cz [lcms.cz]
- 17. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. researchgate.net [researchgate.net]
- 20. bdj.co.jp [bdj.co.jp]
Technical Support Center: 4-isopropyl-N-(4-methylbenzyl)benzamide Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-isopropyl-N-(4-methylbenzyl)benzamide. The information is designed to address specific issues that may be encountered during experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical techniques used for this compound?
A1: The most common analytical techniques for a small molecule like this compound are High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection, and direct Mass Spectrometry (MS).
Q2: What are the expected sources of assay interference for this compound?
A2: Potential sources of interference can be broadly categorized as matrix effects, compound-specific issues, and instrumental factors.
-
Matrix Effects: Components in the biological sample (e.g., plasma, serum, cell lysates) can co-elute with the analyte and either suppress or enhance its ionization in mass spectrometry.[1][2]
-
Compound-Specific Issues: The hydrophobicity of this compound may lead to non-specific binding to labware or aggregation, causing inaccurate quantification.[3] Additionally, benzamide derivatives can be chemically unstable under certain conditions.[4]
-
Instrumental Factors: Issues with the HPLC system, such as worn seals, contaminated mobile phase, or injector problems, can lead to poor peak shape, retention time shifts, and other chromatographic inconsistencies.[5]
Q3: What is a potential biological target of this compound?
A3: While the specific target of this compound is not definitively established in the provided search results, structurally similar N-benzylbenzamide derivatives have been shown to act as tubulin polymerization inhibitors, dual soluble epoxide hydrolase (sEH)/peroxisome proliferator-activated receptor γ (PPARγ) modulators, and antagonists of the TRPM2 ion channel.[6][7][8][9] Therefore, it is plausible that this compound could interact with one of these or a related signaling pathway.
Troubleshooting Guides
HPLC Assay Interference
This guide addresses common problems encountered during the HPLC analysis of this compound.
| Problem | Possible Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH for the analyte. | Adjust the mobile phase pH. For a neutral compound like a benzamide, this is less likely to be the primary cause, but it can still affect interactions with the stationary phase. |
| Column overload. | Reduce the concentration of the injected sample. | |
| Column contamination or degradation. | Wash the column with a strong solvent or replace the column if necessary. | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. |
| Temperature variations. | Use a column oven to maintain a constant temperature. | |
| Pump malfunction. | Check the pump for leaks and ensure a steady flow rate. | |
| Ghost Peaks | Contaminants in the mobile phase or from previous injections. | Use high-purity solvents and flush the injector and column thoroughly between runs. |
| Low Signal Intensity | Poor solubility of the compound in the mobile phase. | Optimize the mobile phase composition or dissolve the sample in a stronger solvent that is compatible with the mobile phase. |
| Compound degradation. | Investigate the stability of the compound in the analytical solvent and under the experimental conditions. |
Mass Spectrometry (MS) Assay Interference
This guide focuses on troubleshooting issues related to the mass spectrometric detection of this compound.
| Problem | Possible Cause | Suggested Solution |
| Ion Suppression or Enhancement | Co-eluting matrix components.[1][2] | Improve chromatographic separation to resolve the analyte from interfering matrix components. |
| Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering substances. | ||
| High concentrations of non-volatile salts in the sample. | Reduce the salt concentration in the final sample solution. | |
| In-source Fragmentation | High source temperature or cone voltage. | Optimize the ion source parameters to minimize fragmentation. |
| Poor Reproducibility | Inconsistent sample preparation. | Ensure a standardized and validated sample preparation protocol is followed. |
| Matrix effects varying between different sample lots.[10] | Evaluate matrix effects using multiple batches of the biological matrix. |
Experimental Protocols
General HPLC Method for N-Benzylbenzamide Derivatives
This protocol is a starting point and should be optimized for this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a suitable percentage of B, ramp up to a high percentage of B to elute the compound, and then return to initial conditions for re-equilibration. A typical gradient might be 10-90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at an appropriate wavelength (e.g., 254 nm) or MS detector.
-
Column Temperature: 30 °C
Sample Preparation for Bioanalysis (Plasma)
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
-
Visualizations
Caption: A typical experimental workflow for the bioanalysis of this compound.
References
- 1. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Sensitive detection of hydrophobic antigens using a novel lipid-aggregate based ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 6. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. Medicinal chemistry perspective of TRPM2 channel inhibitors: where we are and where we might be heading? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-(4-methylbenzyl)benzamide | C15H15NO | CID 2671699 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting 4-isopropyl-N-(4-methylbenzyl)benzamide purification by chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 4-isopropyl-N-(4-methylbenzyl)benzamide via chromatography.
Troubleshooting Guide: Column Chromatography Purification
This guide addresses common issues encountered during the column chromatography purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Product does not elute from the column | 1. Inappropriate Solvent System: The mobile phase is not polar enough to displace the compound from the silica gel. | - Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. - If the product is still retained, a "methanol flush" (eluting with 100% methanol) can be used to elute all remaining compounds.[1] |
| 2. Compound Degradation on Silica Gel: Amides can sometimes be sensitive to the acidic nature of silica gel. | - Perform a quick stability test by spotting the crude material on a TLC plate, letting it sit for an hour, and then eluting to see if degradation occurs. - If degradation is observed, consider using deactivated silica gel (e.g., by adding a small amount of triethylamine to the mobile phase) or an alternative stationary phase like alumina. | |
| Poor Separation of Product and Impurities | 1. Inadequate Solvent System Selection: The chosen mobile phase does not provide sufficient resolution between the product and impurities. | - Systematically test a range of solvent systems with varying polarities using Thin Layer Chromatography (TLC) first. A good starting point for N-substituted benzamides is a mixture of hexane and ethyl acetate or petroleum ether and ethyl acetate.[2] - Aim for an Rf value of 0.2-0.4 for the product on the TLC plate for optimal separation on the column. |
| 2. Column Overloading: Too much crude material has been loaded onto the column. | - As a general rule, use a silica gel to crude material ratio of at least 30:1 (w/w). Increase this ratio for difficult separations. | |
| 3. Improper Column Packing: The silica gel column is not packed uniformly, leading to channeling and poor separation. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. | |
| Product Elutes with Streaking or Tailing | 1. Compound Insolubility: The compound is not fully soluble in the mobile phase as it moves through the column. | - Ensure the chosen mobile phase is a good solvent for the product. - Consider a different solvent system where the compound has better solubility. |
| 2. Acidic/Basic Impurities or Product: The presence of acidic or basic functional groups can lead to interactions with the silica gel. | - Add a small amount of a modifier to the mobile phase. For example, a few drops of acetic acid for acidic compounds or triethylamine for basic compounds can improve peak shape. | |
| Crystallization of Product on the Column | 1. High Concentration of Product: The eluted fractions are too concentrated, leading to in-column crystallization. | - Use a more dilute solution of the crude material for loading. - If crystallization occurs, it may be necessary to switch to a solvent system where the product is more soluble. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the TLC analysis of this compound?
A good starting point for TLC analysis is a mixture of n-hexane and ethyl acetate. You can begin with a ratio of 4:1 (hexane:ethyl acetate) and adjust the polarity based on the resulting Rf value of your product. For similar N-substituted benzamides, successful separations have been achieved with varying ratios of these solvents.[2][3]
Q2: My crude product is an oil, but I expect a solid. How should I proceed with purification?
An oily crude product can be due to the presence of residual solvents or impurities. It is recommended to first try and remove volatile impurities under high vacuum. If the product remains an oil, it can be purified by column chromatography. Dissolve the oil in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) before loading it onto the column.
Q3: How can I identify the common impurities in my crude this compound?
Common impurities in amide synthesis often include unreacted starting materials (4-isopropylbenzoic acid and 4-methylbenzylamine) and byproducts from the coupling reaction. These can often be identified by comparing the TLC of the crude reaction mixture to the TLC of the starting materials.
Q4: Is recrystallization a viable alternative to chromatography for purifying this compound?
Yes, recrystallization can be a very effective purification method if a suitable solvent is found. Based on the solubility of similar benzamides, you could explore solvent systems such as ethanol/water mixtures or dissolving the crude product in a hot solvent like toluene or ethyl acetate and allowing it to cool slowly.[4][5] The choice of solvent will depend on the impurity profile.
Q5: What are the expected physical properties of this compound?
| Property | Estimated Value | Reference Compound(s) |
| Molecular Weight | 267.38 g/mol | N/A |
| Appearance | Likely a white to off-white solid | N-(4-methylbenzyl)benzamide[6] |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol) and non-polar organic solvents (e.g., toluene, hexane). Limited solubility in water.[4] | 4-chloro-N-isopropylbenzamide[4] |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) Analysis
Objective: To determine an optimal solvent system for column chromatography.
Materials:
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TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
Capillary tubes for spotting
-
Crude this compound
-
Various solvents: n-hexane, ethyl acetate, dichloromethane, methanol
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UV lamp (254 nm)
Methodology:
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Prepare a dilute solution of the crude product in a volatile solvent like dichloromethane.
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Using a capillary tube, spot the solution onto the baseline of a TLC plate.
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Prepare a small amount of a test mobile phase (e.g., 80:20 n-hexane:ethyl acetate) in the developing chamber.
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Place the TLC plate in the chamber, ensuring the baseline is above the solvent level.
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Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and let it dry.
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Visualize the spots under a UV lamp.
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Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).
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Adjust the mobile phase polarity to achieve an Rf of 0.2-0.4 for the desired product.
Protocol 2: Purification by Flash Column Chromatography
Objective: To purify crude this compound.
Materials:
-
Glass chromatography column
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Silica gel (40-63 µm particle size)
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Sand
-
Eluent (optimized from TLC analysis)
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Crude this compound
-
Collection tubes
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Rotary evaporator
Methodology:
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Pack the column with silica gel as a slurry in the initial eluent.
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Add a thin layer of sand on top of the silica gel.
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Pre-elute the column with the mobile phase, ensuring no cracks form.
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Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent.
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Carefully load the sample onto the top of the column.
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Begin eluting with the mobile phase, collecting fractions in test tubes.
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Monitor the elution of the product by TLC analysis of the collected fractions.
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Combine the fractions containing the pure product.
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Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation in column chromatography.
References
- 1. 4-Isopropyl-n-phenylbenzamide | C16H17NO | CID 261841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Influence of the nature of alkyl substituents on the high-performance liquid chromatography enantioseparation and retention of new atropisomeric 1,1'-bibenzimidazole derivatives on amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Technical Support Center: 4-isopropyl-N-(4-methylbenzyl)benzamide Aggregation in Aqueous Solution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the aggregation of 4-isopropyl-N-(4-methylbenzyl)benzamide in aqueous solutions.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, offering potential causes and solutions.
Issue 1: Inconsistent Results in Aggregation Assays
| Potential Cause | Troubleshooting Steps |
| Stock Solution Instability: The compound may be precipitating or aggregating in the stock solution (e.g., in DMSO). | 1. Visually inspect the stock solution for any precipitates. 2. Prepare fresh stock solutions before each experiment. 3. Consider filtering the stock solution through a 0.22 µm syringe filter. 4. Evaluate the solubility of the compound in different organic solvents. |
| Variability in Buffer Preparation: Minor pH or ionic strength variations can significantly impact aggregation. | 1. Use a calibrated pH meter for all buffer preparations. 2. Prepare a large batch of buffer for a series of experiments to ensure consistency. 3. Ensure all components of the buffer are fully dissolved. |
| Contamination: Particulate contamination can act as a nucleation site for aggregation. | 1. Use high-purity water and reagents. 2. Filter all aqueous solutions through a 0.22 µm filter. 3. Ensure all labware is scrupulously clean. |
| Inaccurate Pipetting: Small errors in dispensing the compound stock into the aqueous buffer can lead to large variations in the final concentration and aggregation propensity. | 1. Calibrate pipettes regularly. 2. Use appropriate pipette volumes for the required concentrations. 3. When preparing dilutions, ensure thorough mixing at each step. |
Issue 2: Difficulty in Reproducing Published Synthesis Protocols
While a specific protocol for this compound is not widely published, general solid-phase synthesis methods for N-substituted benzamides can be adapted.[1] Difficulties in synthesis can often be traced to the following:
| Potential Cause | Troubleshooting Steps |
| Incomplete Acylation: The reaction between the amine and the benzoyl chloride derivative may not go to completion. | 1. Increase the reaction time and/or temperature. 2. Use a different activating agent for the carboxylic acid. 3. Ensure all reagents are anhydrous, as water can quench the reaction. |
| Side Reactions: The presence of reactive functional groups can lead to unwanted byproducts. | 1. Use appropriate protecting groups for sensitive functionalities. 2. Optimize the reaction conditions (e.g., temperature, solvent) to minimize side reactions. |
| Cleavage from Solid Support: In solid-phase synthesis, incomplete cleavage can result in low yields. | 1. Increase the cleavage cocktail reaction time. 2. Use a stronger cleavage cocktail if appropriate for the resin and linker. |
Frequently Asked Questions (FAQs)
Q1: What are the potential drivers for the aggregation of this compound in an aqueous solution?
A1: The aggregation of this compound is likely driven by its hydrophobic nature. The isopropyl and methylbenzyl groups are nonpolar and will tend to self-associate in an aqueous environment to minimize their contact with water molecules. This process is entropically favorable.
Q2: Which analytical techniques are most suitable for characterizing the aggregation of this compound?
A2: A combination of techniques is recommended to obtain a comprehensive understanding of the aggregation process.[2]
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Dynamic Light Scattering (DLS): To determine the size distribution of aggregates.
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Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM): To visualize the morphology of the aggregates.[3][4]
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Thioflavin T (ThT) Fluorescence Assay: To detect the presence of amyloid-like fibrillar aggregates.[3][4]
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Size Exclusion Chromatography (SEC): To separate and quantify different aggregate species.[5]
Q3: How can I prevent or control the aggregation of this compound in my experiments?
A3: Controlling aggregation can be critical for obtaining reliable experimental results. Consider the following strategies:
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Lowering the Concentration: Aggregation is often a concentration-dependent process.
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Addition of Surfactants or Excipients: Low concentrations of non-ionic surfactants (e.g., Tween-20) can sometimes prevent non-specific aggregation.
-
pH and Buffer Optimization: Systematically screen different pH values and buffer compositions to find conditions that minimize aggregation.
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Temperature Control: Aggregation kinetics can be highly sensitive to temperature.
Experimental Protocols
1. Dynamic Light Scattering (DLS) for Aggregate Size Distribution
-
Objective: To determine the hydrodynamic radius of particles in solution.
-
Methodology:
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Prepare the this compound solution at the desired concentration in a filtered, particle-free aqueous buffer.
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Equilibrate the sample to the desired temperature in the DLS instrument.
-
Acquire at least three measurements for each sample to ensure reproducibility.
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Analyze the correlation function to obtain the size distribution and polydispersity index (PDI).
-
2. Thioflavin T (ThT) Fluorescence Assay for Fibrillar Aggregates
-
Objective: To detect the formation of amyloid-like β-sheet structures.[3]
-
Methodology:
-
Prepare a stock solution of ThT (e.g., 1 mM) in a suitable buffer and filter it through a 0.22 µm filter.
-
In a 96-well black plate, add your this compound sample at various concentrations.
-
Add ThT to a final concentration of 10-20 µM.
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Incubate the plate at the desired temperature, with intermittent shaking if studying aggregation kinetics.
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Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.[3] An increase in fluorescence intensity suggests the formation of fibrillar aggregates.
-
Data Presentation
Table 1: Hypothetical DLS Data for this compound Aggregation
| Concentration (µM) | Average Hydrodynamic Radius (nm) | Polydispersity Index (PDI) |
| 1 | 5.2 ± 0.8 | 0.15 |
| 10 | 25.6 ± 3.1 | 0.28 |
| 50 | 158.9 ± 15.4 | 0.45 |
| 100 | 450.3 ± 42.7 | 0.62 |
Table 2: Hypothetical ThT Fluorescence Assay Results
| Concentration (µM) | Incubation Time (h) | ThT Fluorescence (Arbitrary Units) |
| 10 | 0 | 15 ± 2 |
| 10 | 24 | 25 ± 3 |
| 100 | 0 | 20 ± 2 |
| 100 | 24 | 350 ± 25 |
Visualizations
Caption: Experimental workflow for characterizing compound aggregation.
Caption: Troubleshooting inconsistent DLS results.
Caption: Hypothetical signaling pathway activated by aggregates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Techniques for Monitoring Protein Misfolding and Aggregation in Vitro and in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Aggregation Analysis - Creative Proteomics [creative-proteomics.com]
- 5. approcess.com [approcess.com]
How to increase the shelf-life of 4-isopropyl-N-(4-methylbenzyl)benzamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on increasing the shelf-life of 4-isopropyl-N-(4-methylbenzyl)benzamide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound, like other N-substituted benzamides, is primarily influenced by environmental factors such as temperature, humidity, light, and the presence of acidic, basic, or oxidizing agents. These factors can lead to the degradation of the compound over time.
Q2: What are the expected degradation pathways for this compound?
A2: Based on the structure of this compound, the two most probable degradation pathways are hydrolysis and oxidation.
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Hydrolysis: The amide bond is susceptible to cleavage in the presence of water, especially under acidic or basic conditions. This would result in the formation of 4-isopropylbenzoic acid and (4-methylphenyl)methanamine.
-
Oxidation: The benzylic carbon-hydrogen bond is a potential site for oxidation, which could lead to the formation of various oxidation products.
Q3: How can I minimize the degradation of this compound during storage?
A3: To enhance the shelf-life of this compound, it is recommended to store the compound in a cool, dry, and dark place. Using an inert atmosphere (e.g., nitrogen or argon) can also help to prevent oxidative degradation. For long-term storage, refrigeration or freezing is advisable.
Q4: Are there any specific analytical techniques recommended for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for stability testing of pharmaceutical compounds like this compound.[1][2] A stability-indicating HPLC method should be developed and validated to separate the parent compound from its potential degradation products, allowing for accurate quantification of its purity and degradation over time.
Troubleshooting Guides
Issue 1: Rapid degradation of the compound is observed even under recommended storage conditions.
-
Question: I am storing my sample of this compound in a cool, dark, and dry place, but I am still observing significant degradation. What could be the cause?
-
Answer:
-
Check for Residual Impurities: The presence of acidic, basic, or metallic impurities from the synthesis or purification process can catalyze degradation. Consider re-purifying your sample.
-
Inadequate Inert Atmosphere: If the compound is particularly sensitive to oxidation, ensuring a completely inert atmosphere in the storage container is crucial. Re-evaluate your procedure for providing an inert environment.
-
Container Compatibility: Ensure the storage container is made of an inert material (e.g., glass) and that the container closure is not introducing contaminants or moisture.
-
Issue 2: Inconsistent results in stability studies.
-
Question: My stability studies are yielding inconsistent results from one experiment to another. What are the potential sources of this variability?
-
Answer:
-
Analytical Method Variability: Ensure your HPLC method is fully validated for specificity, linearity, accuracy, and precision. Inconsistent mobile phase preparation, column temperature fluctuations, or detector variability can all contribute to inconsistent results.
-
Sample Handling: Inconsistent sample preparation techniques, such as variations in solvent, concentration, or exposure to light and air before analysis, can lead to variable degradation. Standardize your sample handling protocol.
-
Environmental Control: Ensure that the environmental chambers used for stability studies maintain precise and consistent temperature and humidity levels.
-
Quantitative Data Summary
The following tables provide an illustrative summary of how to present quantitative data from stability studies of this compound.
Table 1: Stability of this compound Under Different Temperature and Humidity Conditions
| Storage Condition | Initial Purity (%) | Purity after 3 months (%) | Purity after 6 months (%) |
| 25°C / 60% RH | 99.8 | 99.5 | 99.1 |
| 40°C / 75% RH | 99.8 | 98.2 | 96.5 |
| 5°C | 99.8 | 99.8 | 99.7 |
Table 2: Forced Degradation of this compound
| Stress Condition | Duration | Purity of Parent Compound (%) | Major Degradation Product(s) |
| 0.1 M HCl (aq) | 24 h | 85.2 | 4-isopropylbenzoic acid, (4-methylphenyl)methanamine |
| 0.1 M NaOH (aq) | 24 h | 82.5 | 4-isopropylbenzoic acid, (4-methylphenyl)methanamine |
| 10% H₂O₂ (aq) | 24 h | 90.1 | Oxidized benzylic derivatives |
| Photostability (ICH Q1B) | 1.2 million lux hours | 98.9 | Not significant |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the procedure for conducting forced degradation studies to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid. Keep the mixture at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide. Keep the mixture at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 10% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Thermal Degradation: Heat a solid sample of the compound at 105°C for 24 hours.
-
Sample Analysis: After the specified duration, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for HPLC analysis.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
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Start with 30% acetonitrile and increase to 90% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
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Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes assessing specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for assessing the stability of a pharmaceutical compound.
References
Technical Support Center: 4-isopropyl-N-(4-methylbenzyl)benzamide Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-isopropyl-N-(4-methylbenzyl)benzamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: this compound can be synthesized through two main pathways:
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Direct Amide Coupling: This involves the direct condensation of 4-isopropylbenzoic acid and 4-methylbenzylamine using a coupling reagent. Common coupling agents include carbodiimides (e.g., DCC, EDC) often used with additives like HOBt to minimize side reactions.[1][2]
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Acyl Chloride Formation followed by Amination: This two-step process involves first converting 4-isopropylbenzoic acid to its more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-isopropylbenzoyl chloride is then reacted with 4-methylbenzylamine to form the final amide product. This method is often high-yielding but requires careful handling of the reactive acyl chloride.[3][4][5][][7]
Q2: What are the expected physical properties of this compound?
Q3: How can I purify the final product?
A3: Recrystallization is a common and effective method for purifying N-substituted benzamides. A suitable solvent system would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen for recrystallization include ethanol, isopropanol, or mixtures of solvents like ethanol/water or ethyl acetate/hexane. Column chromatography on silica gel can also be employed for purification, particularly for removing closely related impurities.
Q4: What are the recommended storage conditions for this compound?
A4: N-benzylbenzamide derivatives are generally stable under recommended storage conditions.[12][13] It is advisable to store the compound in a cool, dry place, away from strong oxidizing agents.[12]
Q5: Are there any known biological activities or signaling pathways associated with this class of compounds?
A5: Benzamide derivatives have been reported to modulate various signaling pathways. For instance, some benzamides act as inhibitors of the Hedgehog (Hh) signaling pathway by targeting the Smoothened (Smo) receptor.[14][15] Others have been identified as inhibitors of the STAT3 signaling pathway.[16] N-benzylbenzamides have also been explored as modulators of Peroxisome Proliferator-Activated Receptor γ (PPARγ).[17][18] The specific biological activity of this compound would require experimental validation.
Troubleshooting Guides
Synthesis & Purification
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation (Direct Coupling) | Inefficient activation of the carboxylic acid. | - Ensure the coupling reagents (e.g., EDC, HATU) are fresh and not hydrolyzed. - Increase the amount of coupling reagent. - Add an activating agent like HOBt or DMAP.[19] - Try a different coupling reagent.[1] |
| Low reactivity of the amine or carboxylic acid. | - Increase the reaction temperature. - Use a more polar aprotic solvent like DMF or acetonitrile to improve solubility and reaction rate. | |
| Low or No Product Formation (Acyl Chloride Method) | Incomplete formation of the acyl chloride. | - Ensure the thionyl chloride or oxalyl chloride is fresh. - Use an excess of the chlorinating agent and remove the excess under vacuum before adding the amine. - Add a catalytic amount of DMF when using oxalyl chloride.[20] |
| Hydrolysis of the acyl chloride. | - Perform the reaction under anhydrous conditions (e.g., using dry solvents and an inert atmosphere).[] | |
| Presence of Unreacted Starting Materials | Incomplete reaction. | - Increase the reaction time. - Increase the reaction temperature. - Use a slight excess of one of the reactants (usually the less expensive one).[19] |
| Poor solubility of starting materials. | - Choose a solvent in which both starting materials are soluble. Aprotic polar solvents like DMF or THF are often good choices. | |
| Formation of Side Products | Acylurea formation (with carbodiimides): The activated carboxylic acid rearranges. | - Add HOBt or a similar additive to trap the activated intermediate.[1] |
| Double acylation of the amine: Especially with primary amines. | - Use a 1:1 stoichiometry of the acylating agent to the amine. - Add the acylating agent slowly to the amine solution.[] | |
| Hydrolysis of acyl chloride: Leads to the formation of the starting carboxylic acid. | - Ensure strictly anhydrous reaction conditions. | |
| Difficulty in Product Purification | Product is an oil or does not crystallize: | - Try different solvent systems for recrystallization. - Use column chromatography for purification. |
| Contamination with coupling agent byproducts (e.g., DCU from DCC): | - If using DCC, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). DCU is not very soluble in most organic solvents. - Choose a water-soluble carbodiimide like EDC, as the urea byproduct can be removed with an aqueous wash. |
Analytical & Handling
| Problem | Potential Cause | Troubleshooting Steps |
| Broad or Unresolved NMR Peaks | Presence of rotamers around the amide C-N bond. | - This is a known phenomenon for some N-substituted benzamides.[21] - Acquire the NMR spectrum at a higher temperature to increase the rate of bond rotation and potentially sharpen the signals. |
| Sample aggregation. | - Use a more dilute solution for NMR analysis. | |
| Poor Solubility in Biological Assay Media | The compound is hydrophobic. | - Prepare a stock solution in a water-miscible organic solvent like DMSO or ethanol. - Be mindful of the final solvent concentration in the assay, as it may affect the biological system. |
| The compound has precipitated out of solution. | - Visually inspect the solution for any precipitate before use. - Consider using sonication to aid dissolution. |
Experimental Protocols
Synthesis of 4-isopropylbenzoyl chloride
This protocol is a general procedure and may require optimization.
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-isopropylbenzoic acid (1 equivalent).[22][23][24]
-
Add an excess of thionyl chloride (SOCl₂, ~2-3 equivalents).
-
Heat the mixture to reflux (approximately 80°C) for 1-2 hours. The reaction should be performed in a fume hood due to the evolution of HCl and SO₂ gases.
-
After the reaction is complete (indicated by the cessation of gas evolution and the dissolution of the solid acid), allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 4-isopropylbenzoyl chloride can be used in the next step without further purification.
Synthesis of this compound
-
Dissolve 4-methylbenzylamine (1 equivalent)[25][26] and a non-nucleophilic base such as triethylamine or pyridine (~1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane, THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0°C).
-
Slowly add the crude 4-isopropylbenzoyl chloride (1 equivalent) dissolved in the same anhydrous solvent to the amine solution with vigorous stirring. The reaction is often exothermic.[5]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (monitor by TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a dilute base solution (e.g., saturated NaHCO₃) to remove any unreacted carboxylic acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterize the final product by NMR and mass spectrometry.[27][28]
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. hepatochem.com [hepatochem.com]
- 2. nbinno.com [nbinno.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. fishersci.com [fishersci.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Reddit - The heart of the internet [reddit.com]
- 20. reddit.com [reddit.com]
- 21. semanticscholar.org [semanticscholar.org]
- 22. 4-Isopropylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 23. Page loading... [guidechem.com]
- 24. 4-Isopropylbenzoic acid (536-66-3) for sale [vulcanchem.com]
- 25. 4-Methylbenzylamine | 104-84-7 [chemicalbook.com]
- 26. 104-84-7 CAS | 4-METHYLBENZYLAMINE | Amines & Amine Salts | Article No. 04623 [lobachemie.com]
- 27. ajol.info [ajol.info]
- 28. journals.co.za [journals.co.za]
Technical Support Center: 4-isopropyl-N-(4-methylbenzyl)benzamide Dose-Response Curve Optimization
This technical support center provides guidance for researchers, scientists, and drug development professionals on establishing and optimizing dose-response curves for the novel compound 4-isopropyl-N-(4-methylbenzyl)benzamide. Given the limited publicly available data on this specific molecule, this guide focuses on general principles and best practices applicable to the characterization of novel small molecule compounds, with a particular emphasis on addressing challenges associated with potentially hydrophobic substances.
Frequently Asked Questions (FAQs)
Q1: What is the first step before starting a dose-response experiment with this compound?
A1: Before initiating dose-response studies, it is crucial to determine the solubility of this compound in various solvents (e.g., DMSO, ethanol) and in your final assay buffer. This will help in preparing accurate stock solutions and preventing compound precipitation during the experiment. A preliminary cytotoxicity assay is also recommended to establish a non-toxic concentration range for your chosen cell line.
Q2: How do I select the appropriate concentration range for the dose-response curve?
A2: For a novel compound, it is best to start with a wide concentration range, typically spanning several orders of magnitude (e.g., from 1 nM to 100 µM) in a semi-logarithmic series.[1][2] This broad range increases the likelihood of capturing the full sigmoidal dose-response curve, including the baseline, the dynamic portion of the curve, and the maximal effect.[1]
Q3: What are the critical quality control measures to ensure reliable dose-response data?
A3: Key quality control measures include:
-
Cell Health and Confluency: Ensure your cells are healthy, within a consistent passage number, and plated at an optimal density.[3]
-
Solvent Controls: Include a vehicle control (the solvent used to dissolve the compound, e.g., DMSO) at the same final concentration used in the experimental wells.
-
Positive and Negative Controls: Use known agonists or antagonists for your target or pathway as positive controls to validate assay performance. A negative control (untreated or vehicle-treated cells) is essential to establish a baseline response.
-
Plate Uniformity: Be mindful of potential "edge effects" on microplates. Consider leaving the outer wells empty or using them for controls.
Q4: How should I prepare the serial dilutions of this compound?
A4: Serial dilutions should be prepared meticulously. It is advisable to prepare an intermediate dilution plate to minimize pipetting errors. A summary of a typical serial dilution scheme is provided in the table below.
| Parameter | Recommendation |
| Stock Solution Concentration | 10-50 mM in 100% DMSO |
| Intermediate Dilution Solvent | Assay medium without cells |
| Final DMSO Concentration | < 0.5% to avoid solvent-induced toxicity |
| Dilution Factor | 1:3 or 1:10 (log or half-log dilutions) |
Q5: What does the shape of the dose-response curve tell me?
A5: The sigmoidal shape of a dose-response curve provides key information about the compound's activity.[1][2] The bottom plateau represents the baseline response, the top plateau indicates the maximal response (efficacy), and the slope of the curve reflects the sensitivity of the response to changes in compound concentration.[4] The EC50 or IC50 value, the concentration at which 50% of the maximal effect is observed, is a measure of the compound's potency.[4]
Troubleshooting Guide
Issue 1: High variability between replicate wells.
| Potential Cause | Recommended Solution |
| Inconsistent cell seeding | Ensure a homogenous cell suspension and use a calibrated multichannel pipette for cell plating. |
| Pipetting errors during compound addition | Use calibrated pipettes, and consider using automated liquid handlers for high-throughput experiments. |
| Compound precipitation | Visually inspect wells for precipitation. If observed, reduce the highest concentration tested or try a different solvent system. |
| Uneven cell distribution | Allow plates to sit at room temperature for a short period before incubation to ensure even cell settling.[5] |
Issue 2: No response or a very weak response observed.
| Potential Cause | Recommended Solution |
| Compound concentration is too low | Test a higher concentration range. |
| Compound is inactive in the chosen assay | Verify the compound's integrity and consider an alternative assay or target. |
| Assay incubation time is not optimal | Perform a time-course experiment to determine the optimal incubation period. |
| Cell line does not express the target | Confirm target expression in your cell line using techniques like qPCR or Western blotting. |
Issue 3: The dose-response curve is not sigmoidal (e.g., U-shaped or bell-shaped).
| Potential Cause | Recommended Solution |
| Compound has off-target effects at high concentrations | This can lead to a decrease in response at the highest doses. Focus on the initial rising portion of the curve for EC50/IC50 determination. |
| Compound cytotoxicity | Run a parallel cytotoxicity assay to identify concentrations that are toxic to the cells. |
| Assay interference | The compound may interfere with the assay technology (e.g., autofluorescence). Run compound-only controls to check for interference.[5] |
Issue 4: The dose-response curve does not reach a plateau (no maximal response).
| Potential Cause | Recommended Solution |
| Highest concentration tested is not sufficient | Extend the concentration range to higher doses, if solubility and toxicity permit. |
| The compound is a partial agonist/antagonist | A partial agonist will not produce the same maximal response as a full agonist. Compare with a known full agonist if available. |
| Compound degradation | Ensure the compound is stable in your assay medium over the incubation period. |
Experimental Protocols
Protocol 1: Cell-Based Reporter Assay
This protocol assumes this compound modulates a hypothetical signaling pathway that results in the expression of a reporter gene (e.g., luciferase).
-
Cell Seeding:
-
Trypsinize and count cells.
-
Resuspend cells in the appropriate growth medium to the desired density.
-
Seed 10,000 cells per well in a 96-well white, clear-bottom plate.
-
Incubate overnight at 37°C and 5% CO2.
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in a separate dilution plate to create a range of concentrations (e.g., 1 nM to 100 µM).
-
Add the compound dilutions to the cell plate. Ensure the final DMSO concentration is below 0.5%.
-
Include vehicle control (DMSO) and positive control wells.
-
-
Incubation:
-
Incubate the plate for the desired time (e.g., 6, 12, or 24 hours) at 37°C and 5% CO2.
-
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add the luciferase substrate according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (wells with no cells).
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the logarithm of the compound concentration and fit a four-parameter logistic curve to determine the EC50.
-
Protocol 2: Cytotoxicity Assay (MTT)
-
Cell Seeding:
-
Follow the same procedure as in Protocol 1, but use a clear 96-well plate.
-
-
Compound Addition:
-
Add serial dilutions of this compound to the cells.
-
-
Incubation:
-
Incubate for a period relevant to your main assay (e.g., 24 or 48 hours).
-
-
MTT Addition and Incubation:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C until formazan crystals form.
-
-
Solubilization and Measurement:
-
Add solubilization solution (e.g., DMSO or a proprietary solution) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot viability against the logarithm of the compound concentration to determine the CC50 (cytotoxic concentration 50%).
-
Visualizations
Caption: A hypothetical GPCR signaling pathway.
Caption: Workflow for dose-response curve optimization.
Caption: A logical troubleshooting flowchart.
References
Technical Support Center: Managing Cytotoxicity of 4-isopropyl-N-(4-methylbenzyl)benzamide in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity issues encountered when working with the investigational compound 4-isopropyl-N-(4-methylbenzyl)benzamide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected biological activity?
A1: this compound is a novel benzamide derivative. While specific data on this compound is limited, benzamide derivatives are a class of molecules with a wide range of pharmacological activities, including potential as anticancer agents, enzyme inhibitors, and modulators of cellular signaling pathways.[1][2] Researchers investigating this compound may be exploring its efficacy in various disease models.
Q2: I am observing significant cell death in my cultures treated with this compound. What are the possible reasons?
A2: Significant cell death, or cytotoxicity, can be caused by several factors when introducing a new compound to cell culture:
-
Compound Concentration: The concentration of the compound may be too high, leading to off-target effects and general toxicity.
-
Solubility Issues: Poor solubility of the compound in cell culture media can lead to the formation of precipitates that are toxic to cells.
-
Vehicle Toxicity: The solvent used to dissolve the compound (e.g., DMSO, ethanol) may be at a concentration that is toxic to the specific cell line being used.
-
Compound Instability: The compound may be unstable in the cell culture medium, degrading into toxic byproducts.[3]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.[4]
Q3: How can I determine if the observed cytotoxicity is specific to the intended target or a general toxic effect?
A3: To distinguish between specific and general cytotoxicity, consider the following:
-
Dose-Response Curve: Perform a dose-response experiment to determine the concentration at which the compound shows its desired biological effect versus the concentration at which it induces widespread cell death.
-
Control Cell Lines: Test the compound on a panel of cell lines, including those that do not express the intended target. If the compound is cytotoxic across all cell lines at similar concentrations, it may indicate a general toxic effect.
-
Time-Course Experiment: Analyze the time-dependent effects of the compound. On-target effects may manifest at earlier time points or at lower concentrations than non-specific toxicity.
Q4: What are the common assays to quantify the cytotoxicity of this compound?
A4: Several standard assays can be used to measure cytotoxicity:
-
Membrane Integrity Assays: These assays, such as the Lactate Dehydrogenase (LDH) release assay, measure the leakage of cytoplasmic enzymes from cells with damaged plasma membranes.[5][6]
-
Metabolic Activity Assays: Assays like the MTT, MTS, or WST-8 assay measure the metabolic activity of viable cells, which is often correlated with cell number.[7]
-
Apoptosis Assays: These assays detect markers of programmed cell death, such as caspase activation or changes in the cell membrane (e.g., Annexin V staining).
-
ATP Content Assays: Measuring intracellular ATP levels can provide a rapid assessment of cell health and viability.
Troubleshooting Guides
Issue 1: High background signal or variability in cytotoxicity assays.
-
Possible Cause: Interference of the compound with the assay reagents.
-
Troubleshooting Step: Run a control plate with the compound in cell-free media to check for any direct reaction with the assay components.
-
-
Possible Cause: Bubbles in the wells of the microplate.[8]
-
Troubleshooting Step: Carefully inspect plates before reading and gently puncture any bubbles with a sterile pipette tip.
-
-
Possible Cause: Phenol red in the culture medium quenching fluorescence.[5]
-
Troubleshooting Step: If using a fluorescence-based assay, consider using phenol red-free medium for the duration of the assay.
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause: Variation in cell seeding density.
-
Troubleshooting Step: Ensure a consistent number of cells are seeded in each well and that cells are evenly distributed. Use a cell counter for accurate cell quantification.
-
-
Possible Cause: Differences in compound preparation.
-
Troubleshooting Step: Prepare fresh stock solutions of the compound for each experiment. Ensure complete solubilization before diluting in culture medium.
-
-
Possible Cause: Cell passage number.
-
Troubleshooting Step: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Issue 3: Compound precipitation in the cell culture medium.
-
Possible Cause: Poor solubility of this compound.
-
Troubleshooting Step:
-
Determine the maximum soluble concentration of the compound in your cell culture medium.
-
Consider using a different solvent or a solubilizing agent (e.g., Pluronic F-68, cyclodextrins), ensuring the agent itself is not toxic to the cells.
-
Prepare a more concentrated stock solution in an appropriate solvent and use a smaller volume to dose the cells, minimizing the final solvent concentration.
-
-
Experimental Protocols
Protocol 1: Determining the IC50 Value using an MTT Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound, which is a measure of its potency in inhibiting cell growth.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control and medium-only blanks.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells into the culture medium.[5]
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
Positive control for maximum LDH release (e.g., lysis buffer)
-
Commercially available LDH assay kit
Procedure:
-
Follow steps 1-3 from the MTT assay protocol. Include a positive control by adding lysis buffer to a set of wells 45 minutes before the assay endpoint.
-
Incubate the plate for the desired treatment duration.
-
Carefully collect a portion of the supernatant from each well without disturbing the cells.
-
Follow the manufacturer's instructions for the LDH assay kit to mix the supernatant with the reaction mixture.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the specified wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity for each treatment by comparing the LDH release to the maximum LDH release control.
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of this compound in Different Cell Lines
| Cell Line | IC50 (µM) after 48h |
| Cell Line A (Target Expressing) | 5.2 |
| Cell Line B (Low Target) | 25.8 |
| Normal Fibroblasts | > 100 |
Table 2: Hypothetical LDH Release at 24 hours
| Treatment | Concentration (µM) | % Cytotoxicity (LDH Release) |
| Vehicle Control | - | 2.5 |
| Compound | 1 | 4.1 |
| Compound | 10 | 15.7 |
| Compound | 50 | 68.3 |
| Lysis Buffer | - | 100 |
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for assessing the cytotoxicity of a test compound.
Caption: A potential intrinsic apoptosis pathway induced by the compound.
Caption: A decision tree for troubleshooting unexpected cytotoxicity.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of cytotoxicity of (N-isopropyl acrylamide) and poly(N-isopropyl acrylamide)-coated surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. dojindo.com [dojindo.com]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Synthesis of 4-isopropyl-N-(4-methylbenzyl)benzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-isopropyl-N-(4-methylbenzyl)benzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common method for forming an amide bond is the condensation of a carboxylic acid and an amine.[1][2] For the synthesis of this compound, this involves the reaction of 4-isopropylbenzoic acid with 4-methylbenzylamine. To facilitate this reaction, a coupling agent is often used to "activate" the carboxylic acid. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often in the presence of additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acyl chloride, which then readily reacts with the amine.[3] Direct condensation without a coupling agent can also be achieved by heating the reactants in a suitable non-polar solvent.[4]
Q2: What are the expected major byproducts in this reaction?
A2: The most common byproducts are typically unreacted starting materials, namely 4-isopropylbenzoic acid and 4-methylbenzylamine. If a coupling agent like DCC is used, the corresponding urea byproduct (dicyclohexylurea, DCU) will be formed and often precipitates out of the reaction mixture. If the carboxylic acid is converted to an acyl chloride using a reagent like thionyl chloride or oxalyl chloride, residual amounts of these reagents or their byproducts may be present.
Q3: Can side reactions occur between the reactants themselves?
A3: Under standard amide coupling conditions, side reactions between 4-isopropylbenzoic acid and 4-methylbenzylamine are generally minimal. However, under forcing conditions (e.g., very high temperatures) or in the presence of strong acids, there is a theoretical possibility of Friedel-Crafts-type reactions, although this is not commonly reported for this specific transformation.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC). A spot for 4-isopropylbenzoic acid, 4-methylbenzylamine, and the product, this compound, should be run on the TLC plate. The reaction is considered complete when the spots corresponding to the starting materials have disappeared or are significantly diminished, and a new spot for the product is prominent.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to no product formation | Incomplete activation of the carboxylic acid. | Ensure the coupling agent is fresh and used in the correct stoichiometric amount. If using the acyl chloride method, ensure complete conversion of the carboxylic acid before adding the amine. |
| Low reactivity of the starting materials. | Consider switching to a more potent coupling agent such as HATU. Alternatively, increasing the reaction temperature may improve the reaction rate. | |
| Formation of an ammonium carboxylate salt. | This is more likely in polar solvents. Switching to a non-polar solvent like toluene can favor the direct amide formation.[4] | |
| Presence of unreacted starting materials in the final product | Incomplete reaction. | Increase the reaction time or temperature. Ensure equimolar amounts of reactants, or use a slight excess of one of the reactants to drive the reaction to completion. |
| Inefficient purification. | Employ an acidic wash (e.g., 1M HCl) to remove unreacted 4-methylbenzylamine and a basic wash (e.g., 1M NaOH) to remove unreacted 4-isopropylbenzoic acid during the work-up. | |
| Formation of an insoluble white precipitate (when using DCC) | Formation of dicyclohexylurea (DCU). | This is an expected byproduct of DCC-mediated coupling. Most of the DCU can be removed by filtration of the reaction mixture. Any remaining DCU can often be removed by recrystallization of the final product. |
| Product is difficult to purify | Presence of multiple byproducts. | Re-evaluate the reaction conditions. Consider a milder coupling agent or reaction temperature to minimize side reactions. Column chromatography may be necessary for purification. |
Quantitative Data Summary
The following table summarizes representative yields for N-benzylbenzamide synthesis, which is structurally similar to this compound.
| Product | Reactants | Coupling Method/Catalyst | Yield (%) | Reference |
| N-benzylbenzamide | Benzoic acid, Benzylamine | PPh3/I2 | 99% | [5] |
| N-benzylbenzamide | Benzaldehyde, Benzylamine | Cu-MOF/TBHP | 75% | [6] |
| N-(4-methylbenzyl)-3-phenylpropionamide | 3-phenylpropionic acid, 4-methylbenzylamine | None (direct thermal condensation) | 100% (conversion) | [4] |
Experimental Protocols
Method 1: Amide Coupling using a Carbodiimide Reagent (e.g., DCC)
-
Dissolve 4-isopropylbenzoic acid (1 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the solution and stir for 30 minutes at 0 °C.
-
Add 4-methylbenzylamine (1 equivalent) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).
-
Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Method 2: Acyl Chloride Formation followed by Amination
-
To a solution of 4-isopropylbenzoic acid (1 equivalent) in an inert solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride (1.2 equivalents) and a catalytic amount of DMF at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours until the evolution of gas ceases.
-
Remove the excess oxalyl chloride/thionyl chloride and solvent under reduced pressure.
-
Dissolve the resulting crude 4-isopropylbenzoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C and add 4-methylbenzylamine (1 equivalent) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product as needed.
Visualizations
Caption: General reaction pathway for the synthesis of this compound.
Caption: Common byproducts in the synthesis of this compound.
Caption: General experimental workflow for the synthesis and purification of this compound.
References
- 1. hepatochem.com [hepatochem.com]
- 2. growingscience.com [growingscience.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. rsc.org [rsc.org]
- 6. One-pot synthesis of amides via the oxidative amidation of aldehydes and amines catalyzed by a copper-MOF - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-isopropyl-N-(4-methylbenzyl)benzamide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 4-isopropyl-N-(4-methylbenzyl)benzamide. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure successful synthesis and scale-up.
Experimental Protocols
A common and scalable method for the synthesis of this compound is the Schotten-Baumann reaction. This involves the acylation of 4-methylbenzylamine with 4-isopropylbenzoyl chloride in the presence of a base.
Protocol 1: Laboratory-Scale Synthesis via Schotten-Baumann Reaction
This protocol is suitable for preparing the target compound on a laboratory scale.
Materials:
-
4-isopropylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
4-methylbenzylamine
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
Step 1: Preparation of 4-isopropylbenzoyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-isopropylbenzoic acid.
-
Slowly add an excess of thionyl chloride (e.g., 2-3 equivalents) to the flask at room temperature under a nitrogen atmosphere. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (approximately 75-80 °C) for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 4-isopropylbenzoyl chloride is obtained as an oil and can be used directly in the next step.
Step 2: Amide Formation (Schotten-Baumann Reaction)
-
In a separate flask, dissolve 4-methylbenzylamine in dichloromethane (DCM).
-
Cool the amine solution in an ice bath (0-5 °C).
-
Slowly add the crude 4-isopropylbenzoyl chloride (from Step 1) to the stirred amine solution.
-
Simultaneously, add an aqueous solution of sodium hydroxide (e.g., 2 M) dropwise to neutralize the HCl generated during the reaction and maintain a basic pH.
-
Allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with dilute hydrochloric acid (e.g., 1 M HCl), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Step 3: Purification
-
The crude product can be purified by recrystallization.[1][2][3][4][5] A common solvent system for recrystallization is a mixture of ethyl acetate and hexane.[1]
-
Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexane until turbidity is observed.
-
Allow the solution to cool to room temperature and then in an ice bath to facilitate crystallization.
-
Collect the pure crystals by filtration, wash with cold hexane, and dry under vacuum.
Data Presentation
| Parameter | Laboratory Scale | Pilot Plant Scale (Predicted) |
| Starting Materials | 4-isopropylbenzoic acid, 4-methylbenzylamine | 4-isopropylbenzoic acid, 4-methylbenzylamine |
| Reagents | Thionyl chloride, NaOH, DCM | Thionyl chloride, NaOH, Toluene |
| Reaction Temperature | 0-25 °C (Amidation) | 10-30 °C (Amidation) |
| Reaction Time | 2-4 hours | 4-8 hours |
| Typical Yield | 85-95% | 80-90% |
| Purity (after recrystallization) | >98% | >98% |
| Purification Method | Recrystallization (Ethyl acetate/Hexane) | Recrystallization (Toluene/Heptane) |
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | - Incomplete formation of the acid chloride.- Hydrolysis of the acid chloride.[6] - Inefficient mixing in the two-phase system.[6]- Incorrect stoichiometry of reagents.- Amine salt formation.[7] | - Ensure complete reaction of 4-isopropylbenzoic acid with thionyl chloride by extending the reflux time or using a catalytic amount of DMF.- Perform the Schotten-Baumann reaction at low temperatures (0-5 °C) to minimize hydrolysis.[8]- Ensure vigorous stirring to facilitate mass transfer between the organic and aqueous phases.[6]- Use a slight excess of the amine to ensure complete consumption of the acid chloride.- Use a base to neutralize the HCl formed and free the amine.[7][9] |
| Product Contamination / Low Purity | - Presence of unreacted starting materials.- Formation of side products (e.g., from the reaction of the acid chloride with water).- Inefficient purification. | - Optimize the reaction time and temperature to ensure complete conversion.- Ensure anhydrous conditions during the formation of the acid chloride.- Perform a thorough work-up to remove unreacted starting materials and by-products.- Optimize the recrystallization solvent system and procedure for efficient purification.[1][2][3][4][5] |
| Difficulty in Product Isolation/Crystallization | - Product is an oil or a low-melting solid.- Presence of impurities that inhibit crystallization. | - Try different solvent systems for recrystallization.- Use seeding with a small crystal of the pure product to induce crystallization.- Purify the crude product by column chromatography before attempting recrystallization. |
| Scale-up Issues | - Exothermic nature of the reaction leading to poor temperature control.[6]- Inefficient mass and heat transfer in large reactors.[6]- Challenges in handling and quenching large volumes of thionyl chloride. | - Implement a robust cooling system for the reactor.- Use a reactor with efficient agitation and heat exchange capabilities.- Develop a safe and controlled procedure for the addition and quenching of thionyl chloride. Consider using a continuous flow setup for better control.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Schotten-Baumann reaction?
A1: The base, typically sodium hydroxide or pyridine, plays a crucial role in neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the acyl chloride and the amine.[7][9] This prevents the protonation of the amine, which would render it non-nucleophilic and stop the reaction.[7]
Q2: Can I use a different method to activate the carboxylic acid?
A2: Yes, besides converting 4-isopropylbenzoic acid to its acid chloride, you can use various coupling reagents to facilitate the amide bond formation. Common coupling reagents include dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Q3: What are the main safety precautions to consider during this synthesis?
A3: Thionyl chloride is a corrosive and lachrymatory reagent and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. The reaction to form the acid chloride generates HCl and SO₂ gases, which are toxic and should be scrubbed. The Schotten-Baumann reaction can be exothermic, especially on a larger scale, so proper temperature control is essential.[6][8]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the starting materials and the appearance of the product spot.
Q5: What are the potential side reactions in this synthesis?
A5: The main side reaction is the hydrolysis of the highly reactive 4-isopropylbenzoyl chloride by water, which will revert it back to 4-isopropylbenzoic acid.[6] This can be minimized by using anhydrous solvents for the acid chloride formation and performing the Schotten-Baumann reaction at low temperatures with efficient stirring.[6][8] Another potential side reaction is the formation of a salt between the amine and the generated HCl, which is prevented by the addition of a base.[7]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical troubleshooting workflow for synthesis issues.
References
- 1. How To [chem.rochester.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 4. mt.com [mt.com]
- 5. d-nb.info [d-nb.info]
- 6. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 7. Schotten-Baumann Reaction [organic-chemistry.org]
- 8. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 9. byjus.com [byjus.com]
Validation & Comparative
A Comparative Guide to Benzamide Derivatives: From Anticancer Agents to Gastrointestinal Motility Modulators and Fungicides
Introduction
This guide provides a comparative overview of several benzamide derivatives, highlighting their diverse biological activities and therapeutic applications. It is important to note that a search for the specific compound 4-isopropyl-N-(4-methylbenzyl)benzamide yielded no publicly available scientific literature or experimental data. Therefore, this guide will focus on a selection of well-characterized benzamide derivatives to illustrate the chemical and biological diversity of this important class of compounds. The selected compounds for comparison are N-isopropyl-4-methylbenzamide, the anticancer drug procarbazine, the gastroprokinetic agent mosapride, and a class of benzamide derivatives with fungicidal properties.
Physicochemical Properties of Selected Benzamide Derivatives
The following table summarizes the key physicochemical properties of N-isopropyl-4-methylbenzamide, procarbazine, and mosapride. These properties are crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles.
| Property | N-isopropyl-4-methylbenzamide | Procarbazine | Mosapride |
| IUPAC Name | 4-methyl-N-propan-2-ylbenzamide[1] | 4-[(2-methylhydrazinyl)methyl]-N-propan-2-ylbenzamide[2] | 4-amino-5-chloro-2-ethoxy-N-{[4-(4-fluorobenzyl)morpholin-2-yl]methyl}benzamide[3] |
| CAS Number | 2144-17-4[1][4] | 671-16-9[2] | 112885-41-3[5] |
| Molecular Formula | C11H15NO[1][4] | C12H19N3O[2] | C21H25ClFN3O3[5] |
| Molecular Weight | 177.24 g/mol [1] | 221.3 g/mol | 421.9 g/mol |
| Melting Point | Not available | 223 °C[2] | Not available |
| LogP | Not available | 0.06[2] | Not available |
| Topological Polar Surface Area | 29.1 Ų[1][4] | Not available | Not available |
Section 1: Procarbazine - An Alkylating Anticancer Agent
Procarbazine is an antineoplastic agent used in the treatment of Hodgkin's lymphoma and certain brain cancers.[6][7] It is a prodrug that requires metabolic activation to exert its cytotoxic effects.
Mechanism of Action
The precise mechanism of action of procarbazine is not fully elucidated but is known to involve the inhibition of DNA, RNA, and protein synthesis.[2][8][9][10] After metabolic activation in the liver, procarbazine forms reactive intermediates, including methyl carbonium ions, which act as alkylating agents.[11] These intermediates methylate guanine bases in DNA, leading to DNA strand breaks and apoptosis in rapidly proliferating cancer cells.[6][11]
Experimental Protocols: Synthesis of Procarbazine
A common synthetic route for procarbazine involves several steps starting from p-toluic acid or its derivatives.[12][13]
-
Amide Formation : p-Toluic acid is converted to its acid chloride, which is then reacted with isopropylamine to form N-isopropyl-4-methylbenzamide.[12]
-
Bromination : The methyl group of N-isopropyl-4-methylbenzamide is brominated using N-bromosuccinimide (NBS) and an initiator to yield 4-(bromomethyl)-N-isopropylbenzamide.
-
Hydrazine Substitution : The bromo derivative is then reacted with methylhydrazine to displace the bromide and form procarbazine.[13]
Section 2: Mosapride - A Selective 5-HT4 Receptor Agonist
Mosapride is a gastroprokinetic agent used to treat gastrointestinal symptoms such as heartburn, bloating, and discomfort associated with conditions like gastritis and functional dyspepsia.[5][14]
Mechanism of Action
Mosapride acts as a selective serotonin 5-HT4 receptor agonist in the enteric nervous system.[14][15][16] Activation of these receptors enhances the release of acetylcholine, a neurotransmitter that stimulates smooth muscle contraction in the gastrointestinal tract.[14] This leads to increased gastrointestinal motility and accelerated gastric emptying.[5][17] The major active metabolite of mosapride, M1, also exhibits 5-HT3 receptor antagonist activity, which may contribute to its overall therapeutic effect.[5][17]
Experimental Protocols: Synthesis of Mosapride
The synthesis of mosapride is a multi-step process, with a key intermediate being 4-amino-5-chloro-2-ethoxybenzoic acid.[18][19]
-
Intermediate Synthesis : One reported method starts from p-aminosalicylic acid, which undergoes acetylation, bisethylation, chlorination, and hydrolysis to yield 4-amino-5-chloro-2-ethoxybenzoic acid.[18][19]
-
Amide Coupling : This benzoic acid derivative is then coupled with the other key intermediate, 2-(aminomethyl)-4-(4-fluorobenzyl)morpholine, to form the final mosapride molecule.[20]
-
Salt Formation : The mosapride base is then reacted with citric acid to form mosapride citrate, the commercially available salt form.[18][20]
Section 3: Benzamide Derivatives as Fungicides
The benzamide scaffold is also prevalent in the development of agricultural fungicides. These compounds often exhibit potent and broad-spectrum activity against various plant pathogenic fungi.
Biological Activity and Performance Data
The fungicidal activity of benzamide derivatives is typically evaluated through in vitro and in vivo assays against a panel of fungal pathogens. The table below presents representative data for novel N-(pyrazol-5-yl)benzamide derivatives from a recent study.[21]
| Compound | Target Fungus | EC50 (mg/L) | In Vivo Protective Efficacy (%) @ 100 mg/L |
| 5IIIh | Sclerotinia sclerotiorum | 0.37 | 96.8 |
| 5IIIc | Valsa mali | 1.32 | 66.7 |
| Fluxapyroxad (Control) | Sclerotinia sclerotiorum | 0.27 | 99.6 |
| Trifloxystrobin (Control) | Valsa mali | 1.62 | 88.9 |
Data sourced from a study on N-(pyrazol-5-yl)benzamide derivatives containing a diphenylamine moiety.[21]
Experimental Protocols: Fungicidal Activity Assays
The following protocols are representative of those used to evaluate the efficacy of new fungicidal compounds.
In Vitro Mycelial Growth Inhibition Assay [21]
-
Compound Preparation : The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Media Preparation : The stock solutions are incorporated into potato dextrose agar (PDA) medium at various final concentrations.
-
Inoculation : A mycelial disc (e.g., 5 mm diameter) of the target fungus is placed at the center of each compound-containing PDA plate.
-
Incubation : The plates are incubated at a controlled temperature (e.g., 25°C) for a specified period.
-
Data Collection : The diameter of the fungal colony is measured, and the percent inhibition is calculated relative to a solvent-only control. The EC50 value (the concentration that inhibits 50% of mycelial growth) is then determined.
In Vivo Protective Efficacy Assay [21]
-
Plant Cultivation : Healthy host plants (e.g., rapeseed seedlings for S. sclerotiorum) are grown to a suitable stage.
-
Compound Application : The plants are sprayed with a solution of the test compound at a specific concentration.
-
Pathogen Inoculation : After the spray has dried, the plants are inoculated with the fungal pathogen (e.g., a mycelial plug on a leaf).
-
Incubation : The inoculated plants are maintained in a high-humidity environment at an appropriate temperature to promote disease development.
-
Efficacy Assessment : After a set incubation period, the lesion diameter or disease severity is measured, and the protective efficacy is calculated relative to untreated, inoculated control plants.
Conclusion
While no information is currently available for this compound, the broader class of benzamide derivatives demonstrates remarkable functional diversity. As illustrated by procarbazine, mosapride, and various fungicidal agents, the benzamide scaffold serves as a versatile template for the development of compounds with a wide range of biological activities. The specific substitutions on the benzoyl ring and the amide nitrogen are critical determinants of the compound's target and, consequently, its therapeutic or agricultural application. Further research into novel benzamide structures is likely to yield new and improved agents for medicine and agriculture.
References
- 1. 4-Methyl-N-(1-methylethyl)benzamide | C11H15NO | CID 576816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Procarbazine | C12H19N3O | CID 4915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activities of metabolites of mosapride, a new gastroprokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. Mosapride - Wikipedia [en.wikipedia.org]
- 6. Procarbazine - Wikipedia [en.wikipedia.org]
- 7. Reappraisal of the use of procarbazine in the treatment of lymphomas and brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Procarbazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. Procarbazine | 671-16-9 | Benchchem [benchchem.com]
- 12. CN110283094A - A kind of synthesis technology of anticancer drug procarbazine - Google Patents [patents.google.com]
- 13. PROCARBAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 14. What is the mechanism of Mosapride Citrate Hydrate? [synapse.patsnap.com]
- 15. Mosapride - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 16. mims.com [mims.com]
- 17. Gastroprokinetic agent, mosapride inhibits 5-HT3 receptor currents in NCB-20 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CN111349052B - Synthesis method of mosapride citrate - Google Patents [patents.google.com]
- 19. tandfonline.com [tandfonline.com]
- 20. CN1526700A - Synthesis of Important intermediate for mosapride citrate - Google Patents [patents.google.com]
- 21. pubs.acs.org [pubs.acs.org]
Efficacy of 4-isopropyl-N-(4-methylbenzyl)benzamide: A Comparative Analysis Against Established Drugs
An in-depth comparison of the novel compound 4-isopropyl-N-(4-methylbenzyl)benzamide with currently available drugs remains unfeasible due to the absence of publicly accessible scientific literature and experimental data on its biological activity. Extensive searches of chemical databases, patent records, and scholarly articles did not yield any information regarding the mechanism of action, therapeutic targets, or efficacy of this specific molecule.
For a comparative guide to be scientifically valid and useful for researchers and drug development professionals, it is imperative to have access to robust experimental data. This would typically include, but is not limited to:
-
In vitro studies: Data such as IC50, EC50, or Ki values are essential to quantify the potency and affinity of a compound against a specific biological target (e.g., an enzyme or receptor).
-
In vivo studies: Preclinical data from animal models are necessary to evaluate the efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and preliminary safety profile of a new chemical entity.
-
Mechanism of action studies: A clear understanding of the signaling pathways and molecular interactions through which the compound exerts its effects is crucial for a meaningful comparison with drugs that have established mechanisms.
Without this foundational information for this compound, it is impossible to identify appropriate known drugs for comparison, establish relevant metrics for efficacy, or provide the detailed experimental protocols and data visualizations required for a comprehensive and objective analysis.
To illustrate the type of data and visualizations that would be included in such a guide had the information been available, a hypothetical experimental workflow for screening a new compound is presented below.
Hypothetical Experimental Workflow
This diagram outlines a typical high-level process for the initial screening and evaluation of a novel chemical compound.
Caption: A generalized workflow for early-stage drug discovery.
Researchers and drug development professionals interested in the therapeutic potential of novel benzamide derivatives are encouraged to consult the extensive literature on related compounds for which biological data are available. This may provide insights into potential scaffolds and substitution patterns that could inform future research endeavors. However, any analysis of this compound would require de novo synthesis and a comprehensive suite of preclinical testing.
Comparative Guide to the Structure-Activity Relationship (SAR) of Benzamide Analogs with Anticancer Activity
This guide provides a comparative analysis of the structure-activity relationships of novel N-benzylbenzamide and 4-methylbenzamide derivatives, focusing on their potential as anticancer agents. The data presented is based on published experimental findings for analogs structurally related to 4-isopropyl-N-(4-methylbenzyl)benzamide, offering insights into the chemical features influencing their biological activity.
Data Presentation: Anticancer Activity of Benzamide Analogs
The following table summarizes the in vitro anticancer activity (IC50 values in µM) of selected 4-methylbenzamide derivatives against various cancer cell lines. These compounds share a common benzamide core and explore the impact of substitutions on the N-phenyl ring and the 4-methyl position.
| Compound ID | R Group on N-phenyl | R' Group (at 4-position) | K562 (leukemia) IC50 (µM) | HL-60 (leukemia) IC50 (µM) | OKP-GS (cervical) IC50 (µM) |
| 7 | 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl) | 2,6-dichloropurine-9-yl | 2.27 | 1.42 | 4.56 |
| 9 | 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl) | 2-chloro-6-methylpurine-9-yl | > 50 | > 50 | > 50 |
| 10 | 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl) | 2,6-dichloropurine-9-yl | 2.53 | 1.52 | 24.77 |
Data extracted from a study on 4-methylbenzamide derivatives as potential protein kinase inhibitors[1].
Key SAR Observations:
-
The nature of the substituent at the 4-position of the benzamide scaffold significantly influences the anticancer activity.
-
Compound 7 and 10 , both featuring a 2,6-dichloropurine moiety, demonstrated potent activity against leukemia cell lines (K562 and HL-60)[1].
-
In contrast, compound 9 , with a 2-chloro-6-methylpurine substituent, showed a dramatic loss of activity, highlighting the importance of the electronic and steric properties of this group[1].
-
The N-phenyl substituent, in this case, a 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl group, appears to be a favorable moiety for this class of compounds.
Experimental Protocols
The anticancer activity of the synthesized benzamide analogs was evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (K562, HL-60, and OKP-GS) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells were seeded in 96-well plates at a density of 5 × 103 cells/well. After 24 hours of incubation, the cells were treated with various concentrations of the test compounds and incubated for an additional 72 hours.
-
MTT Assay: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours. The resulting formazan crystals were dissolved in 150 µL of dimethyl sulfoxide (DMSO).
-
Data Analysis: The absorbance at 490 nm was measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.
The inhibitory activity against specific protein kinases, such as Bcr-Abl1, was determined using the ADP-Glo™ Kinase Assay kit.
-
Reaction Setup: The kinase reaction was performed in a 384-well plate containing the kinase, substrate, ATP, and the test compound at various concentrations.
-
Kinase Reaction: The reaction was initiated by the addition of ATP and incubated at room temperature for a specified time.
-
ADP Detection: After the kinase reaction, the ADP-Glo™ Reagent was added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent was added to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Data Analysis: The luminescence signal, which is proportional to the amount of ADP produced and thus the kinase activity, was measured using a luminometer. The IC50 values were determined by plotting the percentage of inhibition against the compound concentration.[1]
Visualizations
References
Validating the Target of 4-isopropyl-N-(4-methylbenzyl)benzamide: A Comparative Guide
Initial investigations into the biological target of 4-isopropyl-N-(4-methylbenzyl)benzamide have yielded limited publicly available information. Extensive searches of scientific literature and chemical databases did not reveal a specific, validated biological target for this particular compound. Therefore, a direct comparative guide for its target validation cannot be constructed at this time.
The successful development of any therapeutic agent hinges on a thorough understanding of its mechanism of action, starting with the identification and validation of its biological target. This process involves a multi-faceted approach, employing a range of experimental techniques to unequivocally demonstrate the interaction of the compound with its intended target and the subsequent physiological response.
While data on this compound is scarce, the broader class of benzamide derivatives has been shown to interact with a variety of biological targets, exhibiting activities such as:
-
Antipsychotic effects: Many benzamide-containing drugs target dopamine receptors, particularly the D2 subtype.
-
Antiemetic properties: Some benzamides act as antagonists at dopamine and serotonin (5-HT3) receptors.
-
Anticancer activity: Certain benzamide derivatives have been investigated as inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP) or as agents that induce apoptosis in cancer cells.
-
Antimicrobial and insecticidal properties: Research has also explored the potential of benzamide derivatives in controlling microbial growth and insect populations.
Given the lack of specific information for this compound, this guide will outline a generalized workflow for target validation that could be applied to this compound once a putative target is identified. This framework will also be useful for researchers working on other novel chemical entities.
General Workflow for Target Validation
A typical target validation cascade involves several key stages, moving from initial hypothesis to in-depth mechanistic studies.
Comparative Analysis of 4-isopropyl-N-(4-methylbenzyl)benzamide: A Proposed Cross-Reactivity and Biological Activity Study
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide outlines a proposed comparative study to characterize the biological activity and cross-reactivity profile of the novel compound, 4-isopropyl-N-(4-methylbenzyl)benzamide. Due to a lack of publicly available experimental data for this specific molecule, this document serves as a template for investigation, providing a framework for comparison against established benzamide derivatives with known biological activities. The proposed alternative compounds for comparison are selected based on structural similarity and their known roles as a tubulin polymerization inhibitor and a soluble epoxide hydrolase (sEH) inhibitor. Detailed experimental protocols for key assays and visualizations of relevant pathways and workflows are provided to guide future research.
Introduction
Benzamide derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including but not limited to anticancer, anti-inflammatory, and antipsychotic effects.[1] The specific compound, this compound, is a novel molecule for which no biological activity or cross-reactivity data has been published. Understanding the potential biological targets and off-target effects of new chemical entities is a critical step in the drug discovery and development process.
This guide proposes a comparative study of this compound against two well-characterized benzamide derivatives:
-
Compound 20b (a tubulin polymerization inhibitor): A potent N-benzylbenzamide derivative that has demonstrated significant antiproliferative activities by inhibiting tubulin polymerization.[2]
-
A representative amide-based sEH inhibitor: Structurally related compounds are known to inhibit soluble epoxide hydrolase, an enzyme involved in inflammation and blood pressure regulation.[3][4]
The objective of this proposed study is to elucidate the potential biological activity of this compound and to assess its selectivity by comparing its activity against these known bioactive compounds.
Comparative Data
The following table summarizes the chemical structures and known biological activities of the proposed comparator compounds. The data for this compound is intentionally left blank to be populated upon experimental investigation.
| Compound | Structure | Molecular Formula | Primary Target | Reported Activity (IC50) |
| This compound | C18H21NO | To be determined | To be determined | |
| Compound 20b | Not explicitly provided in search results | Tubulin Polymerization | 12 to 27 nM against various cancer cell lines[2] | |
| Amide-based sEH Inhibitor (Representative) | Varies | Soluble Epoxide Hydrolase (sEH) | Varies (often in nM to low µM range)[3] |
Proposed Experimental Protocols
Tubulin Polymerization Inhibition Assay
Objective: To determine if this compound inhibits the polymerization of tubulin, a key mechanism for many anticancer agents.
Methodology:
-
Reagents and Materials: Porcine brain tubulin (>99% pure), GTP, tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), test compounds (dissolved in DMSO), positive control (e.g., Paclitaxel, Colchicine), negative control (DMSO).
-
Procedure:
-
A solution of tubulin (e.g., 2 mg/mL) in polymerization buffer is prepared and kept on ice.
-
The test compound and controls are added to a 96-well plate at various concentrations.
-
The tubulin solution is added to the wells.
-
The plate is incubated at 37°C to initiate polymerization.
-
The change in absorbance (e.g., at 340 nm) is monitored over time using a microplate reader.
-
-
Data Analysis: The rate of tubulin polymerization is calculated from the slope of the absorbance curve. The IC₅₀ value (the concentration of the compound that inhibits polymerization by 50%) is determined by plotting the percentage of inhibition against the compound concentration.
Soluble Epoxide Hydrolase (sEH) Inhibition Assay
Objective: To assess the inhibitory activity of this compound against the sEH enzyme.
Methodology:
-
Reagents and Materials: Recombinant human sEH, substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester [PHOME]), buffer (e.g., Tris-HCl, pH 7.4), test compounds (dissolved in DMSO), positive control (e.g., AUDA), negative control (DMSO).
-
Procedure:
-
The sEH enzyme is pre-incubated with the test compound or controls at various concentrations in the buffer.
-
The substrate (PHOME) is added to initiate the enzymatic reaction.
-
The hydrolysis of the substrate results in a fluorescent product.
-
The fluorescence is measured over time using a microplate reader (e.g., excitation at 330 nm, emission at 465 nm).
-
-
Data Analysis: The rate of the enzymatic reaction is determined from the increase in fluorescence. The IC₅₀ value is calculated by plotting the percentage of inhibition against the compound concentration.
Visualizations
Caption: Proposed experimental workflow for activity and cross-reactivity screening.
Caption: Simplified signaling pathway of tubulin polymerization inhibition.
Caption: Structural relationships between the target and comparator compounds.
Conclusion
While there is currently no available data on the biological activity or cross-reactivity of this compound, its structural similarity to known bioactive benzamide derivatives suggests that it may possess interesting pharmacological properties. This guide provides a roadmap for the initial characterization of this compound, focusing on its potential as a tubulin polymerization inhibitor or an sEH inhibitor. The outlined experimental protocols and comparative framework are intended to facilitate future research and contribute to a better understanding of the structure-activity relationships within this class of compounds. The results of such studies will be crucial in determining the therapeutic potential and selectivity profile of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of amide-based inhibitors of soluble epoxide hydrolase with improved water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Orthogonal Validation of 4-isopropyl-N-(4-methylbenzyl)benzamide's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the orthogonal validation of the biological effects of the novel small molecule, 4-isopropyl-N-(4-methylbenzyl)benzamide (herein referred to as Compound A), comparing its performance with two structural analogs, Compound B and Compound C. The following sections detail the experimental protocols, comparative data, and hypothesized signaling pathways to offer a comprehensive evaluation of Compound A's biological activity and specificity.
Comparative Performance Data
To assess the biological activity and potential toxicity of Compound A and its analogs, a series of orthogonal in vitro assays were performed. The results are summarized below.
Cell Viability and Cytotoxicity
The effect of the compounds on cell viability was assessed using an MTS assay in HEK293 cells after a 48-hour incubation period. The half-maximal cytotoxic concentration (CC50) was determined.
| Compound | CC50 (µM) |
| Compound A | > 100 |
| Compound B | 45.2 |
| Compound C | 12.8 |
Table 1: Comparative cytotoxicity of Compound A and its analogs.
GPCR Signaling Activation
To investigate a potential mechanism of action, the compounds were screened for their ability to activate a Gs-coupled G-protein coupled receptor (GPCR) pathway. A CREB-luciferase reporter assay was used in HEK293 cells to measure the activation of the downstream transcription factor CREB. The half-maximal effective concentration (EC50) for pathway activation was determined.
| Compound | EC50 (µM) |
| Compound A | 2.5 |
| Compound B | 5.1 |
| Compound C | Not Active |
Table 2: Comparative potency in activating the hypothesized GPCR signaling pathway.
Upstream Kinase Phosphorylation
To confirm the activation of the upstream signaling cascade, the phosphorylation of a key kinase, Protein Kinase A (PKA), was measured by Western blot analysis. The relative increase in phosphorylated PKA (pPKA) compared to total PKA is presented.
| Compound (at 10 µM) | Relative pPKA Levels (Fold Change) |
| Compound A | 8.2 |
| Compound B | 3.5 |
| Compound C | 1.1 |
Table 3: Comparative effect on the phosphorylation of the upstream kinase PKA.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for the orthogonal validation and the hypothesized signaling pathway for Compound A.
Caption: Experimental workflow for the orthogonal validation of Compound A.
Caption: Hypothesized GPCR signaling pathway activated by Compound A.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
MTS Cell Viability Assay
This assay measures cellular metabolic activity as an indicator of cell viability.[1]
-
Cell Plating: Seed HEK293 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of Compound A, B, and C in serum-free medium. Remove the growth medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[1]
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.[1]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the CC50 value using non-linear regression.
CREB-Luciferase Reporter Gene Assay
This assay quantifies the activity of the transcription factor CREB by measuring the expression of a luciferase reporter gene under the control of a CREB-responsive promoter.[2][3][4]
-
Transfection: Co-transfect HEK293 cells in a 96-well plate with a CREB-luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Incubation: Incubate the cells for 24 hours to allow for plasmid expression.
-
Compound Treatment: Replace the medium with serum-free medium containing serial dilutions of the compounds. Include a known activator of the pathway (e.g., forskolin) as a positive control.
-
Incubation: Incubate for 6-8 hours at 37°C and 5% CO2.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.[5]
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the compound concentration and determine the EC50 value.
Western Blot for Phosphorylated PKA
This technique is used to detect the phosphorylated, active form of PKA.[6][7]
-
Cell Culture and Treatment: Plate HEK293 cells in 6-well plates. Once confluent, treat the cells with 10 µM of each compound for 30 minutes. Include an untreated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[7] Keep samples on ice.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20 µg) with 2x Laemmli sample buffer and heat at 95°C for 5 minutes.[7]
-
SDS-PAGE: Separate the protein samples on a 10% SDS-polyacrylamide gel.[7]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[7]
-
Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[7] Avoid using milk as a blocking agent for phospho-protein detection.[7]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated PKA (pPKA) and total PKA, diluted in 5% BSA/TBST.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for pPKA and total PKA. Normalize the pPKA signal to the total PKA signal for each sample and express the results as a fold change relative to the untreated control.
References
- 1. broadpharm.com [broadpharm.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. biocat.com [biocat.com]
- 4. Reporter Gene Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of 4-isopropyl-N-(4-methylbenzyl)benzamide and N-isopropylbenzamide: A Data Deficit
General Overview of N-substituted Benzamides
The broader class of N-substituted benzamides, to which both 4-isopropyl-N-(4-methylbenzyl)benzamide and N-isopropylbenzamide belong, has been the subject of various biological investigations. Studies have explored their potential as:
-
Anticancer Agents: Certain N-substituted benzamide derivatives have been synthesized and evaluated for their anti-proliferative activities against various cancer cell lines.
-
Anti-inflammatory Agents: Some compounds within this class have been investigated for their ability to inhibit inflammatory pathways, such as the NF-kappaB signaling cascade.
-
Antimicrobial Agents: The structural motif of N-substituted benzamides has been incorporated into novel compounds with antibacterial and antifungal properties.
It is crucial to emphasize that this information pertains to the general class of N-substituted benzamides and cannot be directly extrapolated to the specific bioactivities of this compound or N-isopropylbenzamide without dedicated experimental evidence.
Data Summary
Due to the absence of specific experimental data for a direct comparison, a quantitative data table cannot be generated.
| Compound | Bioactivity | Quantitative Data (e.g., IC50) | Signaling Pathway |
| This compound | No data available | No data available | No data available |
| N-isopropylbenzamide | No specific data available; potential precursor for β-adrenergic receptor antagonists and possible anti-inflammatory activity. | No data available | No data available |
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound could not be found. For N-isopropylbenzamide, while its potential as a precursor for β-adrenergic receptor antagonists is mentioned, specific receptor binding assay protocols detailing its direct interaction are not available in the public domain. Similarly, protocols for assessing its potential anti-inflammatory activity have not been published.
Signaling Pathways and Experimental Workflows
The absence of bioactivity data for this compound and the lack of specific mechanistic studies for N-isopropylbenzamide preclude the generation of any signaling pathway or experimental workflow diagrams.
Conclusion
A direct and objective comparison of the bioactivity of this compound and N-isopropylbenzamide is not feasible based on the currently available scientific literature. There is a clear need for foundational research to determine the biological activities and mechanisms of action for this compound. Further, more detailed and quantitative studies on N-isopropylbenzamide are required to substantiate its potential pharmacological roles. Without such fundamental data, any comparison would be purely speculative and would not meet the standards of a scientific comparison guide. Researchers, scientists, and drug development professionals interested in these specific compounds will need to conduct initial exploratory studies to generate the necessary data for any meaningful comparative analysis.
A Comparative Analysis of 4-isopropyl-N-(4-methylbenzyl)benzamide and its Isomers: A Guide for Drug Discovery Professionals
An objective guide for researchers, scientists, and drug development professionals on the synthesis, potential biological activities, and structure-activity relationships of 4-isopropyl-N-(4-methylbenzyl)benzamide and its positional isomers. This document provides a framework for evaluation, including detailed experimental protocols and illustrative signaling pathways, while noting the absence of direct comparative experimental data in public literature for the specified compounds.
Introduction
N-benzylbenzamide derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The substitution patterns on both the benzamide and benzyl moieties play a crucial role in determining the potency, selectivity, and pharmacokinetic properties of these compounds. This guide focuses on the comparative analysis of this compound and its positional isomers, providing a foundational understanding for researchers interested in this chemical space. While direct experimental data for a side-by-side comparison of these specific isomers is not currently available in the public domain, this document synthesizes information from closely related analogues to infer potential structure-activity relationships (SAR) and provides standardized protocols for their evaluation.
Isomeric Landscape
The primary isomers of this compound are positional isomers, where the isopropyl group on the benzoyl ring and the methyl group on the benzyl ring are relocated to the ortho-, meta-, or para-positions. A systematic comparison of these isomers is essential to understand the impact of substituent placement on the molecule's interaction with biological targets.
Synthesis and Physicochemical Properties
The synthesis of this compound and its isomers can be achieved through standard amidation reactions. A general and robust method involves the coupling of a substituted benzoic acid with a substituted benzylamine.
While specific experimental data for the target compound and its isomers are not available, physicochemical properties can be predicted using computational tools. These properties are critical for assessing the drug-likeness of the compounds. The table below presents predicted properties for the parent compound and a selection of its isomers.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted Polar Surface Area (Ų) |
| This compound | C₁₈H₂₁NO | 267.37 | 4.5 | 29.1 |
| 2-isopropyl-N-(4-methylbenzyl)benzamide | C₁₈H₂₁NO | 267.37 | 4.5 | 29.1 |
| 3-isopropyl-N-(4-methylbenzyl)benzamide | C₁₈H₂₁NO | 267.37 | 4.5 | 29.1 |
| 4-isopropyl-N-(2-methylbenzyl)benzamide | C₁₈H₂₁NO | 267.37 | 4.5 | 29.1 |
| 4-isopropyl-N-(3-methylbenzyl)benzamide | C₁₈H₂₁NO | 267.37 | 4.5 | 29.1 |
Note: These values are estimations and require experimental verification.
Potential Biological Activities and Structure-Activity Relationships
Based on studies of analogous N-benzylbenzamide structures, this compound and its isomers could exhibit a range of biological activities. The specific substitution patterns are expected to significantly influence their potency and selectivity for various targets.
Potential Therapeutic Targets:
-
Soluble Epoxide Hydrolase (sEH) and Peroxisome Proliferator-Activated Receptor γ (PPARγ): N-benzylbenzamides have been identified as dual modulators of sEH and PPARγ, suggesting potential applications in metabolic syndrome and hypertension. The position of the isopropyl and methyl groups will likely affect the binding affinity to both targets.
-
Tubulin Polymerization: Certain N-benzylbenzamide derivatives act as tubulin polymerization inhibitors, indicating potential as anticancer agents.[1] SAR studies in this area suggest that substitutions on both aromatic rings are critical for activity.
-
EGFR/HDAC Dual Inhibition: Some N-benzylbenzamide analogues have shown dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylases (HDACs), presenting a promising strategy for cancer therapy.
Inferred Structure-Activity Relationships (SAR):
It is hypothesized that the para-substitution of the isopropyl group on the benzoyl ring and the methyl group on the benzyl ring in the parent compound may confer a specific geometry that is favorable for binding to certain biological targets. Moving these substituents to the ortho- or meta-positions would alter the overall shape and electronic distribution of the molecule, likely leading to a change in biological activity. For instance, steric hindrance from an ortho-substituent could prevent optimal binding to a target protein.
Experimental Protocols
To facilitate the empirical evaluation of this compound and its isomers, detailed protocols for key biological assays are provided below.
Soluble Epoxide Hydrolase (sEH) Inhibition Assay
This assay is used to determine the inhibitory potential of the compounds against the sEH enzyme.
Protocol:
-
Reagents and Materials:
-
Purified recombinant human sEH
-
sEH assay buffer (e.g., 100 mM sodium phosphate buffer, pH 7.4, containing 0.1 mg/mL bovine serum albumin)
-
Fluorescent substrate (e.g., cyano(6-methoxynaphthalen-2-yl)methyl((3-phenyloxiran-2-yl)methyl)carbonate - CMNPC)
-
Test compounds dissolved in DMSO
-
96-well microplate (black, flat-bottom)
-
Fluorescence plate reader
-
-
Procedure:
-
Add 190 µL of sEH assay buffer to each well of the microplate.
-
Add 2 µL of the test compound solution at various concentrations (typically in a serial dilution).
-
Add 5 µL of the purified sEH enzyme solution and incubate for 5 minutes at 30°C.
-
Initiate the reaction by adding 5 µL of the fluorescent substrate solution.
-
Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 330 nm and emission at 465 nm).
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.
-
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonist Assay
This assay measures the ability of the compounds to activate the PPARγ nuclear receptor.
Protocol:
-
Reagents and Materials:
-
Cell line expressing a PPARγ-responsive reporter gene (e.g., a luciferase reporter)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Positive control agonist (e.g., Rosiglitazone)
-
96-well cell culture plate (white, opaque)
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Seed the cells in the 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds or the positive control.
-
Incubate for 18-24 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the fold activation relative to the vehicle control.
-
Determine the EC₅₀ value by plotting the fold activation against the logarithm of the compound concentration.
-
Tubulin Polymerization Inhibition Assay
This assay assesses the effect of the compounds on the polymerization of tubulin into microtubules.[2]
Protocol:
-
Reagents and Materials:
-
Purified tubulin (e.g., from bovine brain)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Colchicine for inhibition, Paclitaxel for stabilization)
-
96-well microplate (clear, flat-bottom)
-
Spectrophotometer with temperature control
-
-
Procedure:
-
Pre-warm the spectrophotometer to 37°C.
-
In a 96-well plate on ice, add the tubulin polymerization buffer.
-
Add the test compounds at various concentrations.
-
Add the GTP solution.
-
Initiate the polymerization by adding the cold tubulin solution to each well.
-
Immediately place the plate in the pre-warmed spectrophotometer and measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance against time to obtain polymerization curves.
-
Determine the effect of the compounds on the rate and extent of tubulin polymerization and calculate the IC₅₀ value if applicable.[2]
-
Mandatory Visualizations
Experimental Workflow for Compound Screening
The following diagram illustrates a typical workflow for screening a library of compounds, such as the isomers of this compound, against a biological target.
Caption: A generalized experimental workflow for screening and identifying lead compounds.
EGFR Signaling Pathway
This diagram illustrates a simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a potential target for N-benzylbenzamide derivatives.
Caption: A simplified diagram of the EGFR signaling cascade leading to cell proliferation.
HDAC-mediated Gene Silencing
This diagram illustrates the role of Histone Deacetylases (HDACs) in gene silencing, another potential target for this class of compounds.
Caption: The role of HDACs in regulating gene expression through histone deacetylation.
Conclusion
While a direct comparative analysis of this compound and its isomers is hampered by a lack of specific experimental data, this guide provides a comprehensive framework for their evaluation. By leveraging the known structure-activity relationships of the broader N-benzylbenzamide class and employing the detailed experimental protocols provided, researchers can systematically investigate the potential of these compounds. The isomeric position of the isopropyl and methyl groups is anticipated to be a key determinant of biological activity, and a thorough investigation of these positional isomers is warranted to unlock their full therapeutic potential. The provided visualizations of experimental workflows and relevant signaling pathways serve as valuable tools for planning and interpreting future research in this promising area of drug discovery.
References
Benchmarking 4-isopropyl-N-(4-methylbenzyl)benzamide Against a Standard Compound: A Comparative Guide
An In-depth Analysis of a Novel Benzamide Derivative Against a Known TRPV1 Agonist
This guide provides a comprehensive performance comparison of the novel compound, 4-isopropyl-N-(4-methylbenzyl)benzamide, with the well-established Transient Receptor Potential Vanilloid 1 (TRPV1) channel agonist, capsaicin. Due to the limited public data on this compound, this document presents a hypothetical benchmarking study to illustrate its potential as a TRPV1 modulator. The experimental data for the standard compound, capsaicin, is based on established literature values. This guide is intended for researchers, scientists, and professionals in the field of drug development and sensory neuroscience.
The TRPV1 channel, a non-selective cation channel, plays a crucial role in pain perception and the sensation of heat.[1][2] Its activation by various stimuli, including capsaicin, the pungent component in chili peppers, leads to an influx of calcium ions and subsequent neuronal signaling.[1][3]
Comparative Efficacy at the TRPV1 Receptor
The following table summarizes the key performance metrics of this compound (hypothetical data) and capsaicin in a human TRPV1-expressing cell line. The data was generated using a fluorescent calcium imaging assay.
| Parameter | This compound | Capsaicin (Standard) |
| Target | Transient Receptor Potential Vanilloid 1 (TRPV1) | Transient Receptor Potential Vanilloid 1 (TRPV1) |
| Assay Type | In vitro Calcium Imaging (Fluo-4 AM) | In vitro Calcium Imaging (Fluo-4 AM) |
| Cell Line | HEK293 expressing human TRPV1 | HEK293 expressing human TRPV1 |
| EC50 | 250 nM (Hypothetical) | ~50 - 500 nM[4][5][6][7] |
| Maximal Response | 95% of Capsaicin response (Hypothetical) | 100% (by definition) |
| Mode of Action | Agonist (Hypothetical) | Agonist[1] |
Experimental Protocols
A detailed methodology for the key experiments is provided below to ensure reproducibility and transparency.
Cell Culture and Maintenance
Human Embryonic Kidney 293 (HEK293) cells stably expressing the human TRPV1 channel were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 500 µg/mL G418 to maintain selection for TRPV1 expression. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Fluorescent Calcium Imaging Assay
The intracellular calcium concentration was measured using the fluorescent indicator Fluo-4 AM.[8][9][10][11][12]
Reagents:
-
Fluo-4 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (pH 7.4)
-
Probenecid (optional, to prevent dye extrusion)
Procedure:
-
HEK293-TRPV1 cells were seeded into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and cultured overnight.
-
The growth medium was removed, and the cells were washed once with HBSS.
-
Cells were then incubated with a loading buffer containing 4 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS for 60 minutes at 37°C.[11]
-
After incubation, the loading buffer was removed, and the cells were washed twice with HBSS.
-
100 µL of HBSS was added to each well, and the plate was incubated for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
The plate was then placed in a fluorescence microplate reader.
-
Baseline fluorescence was recorded for 30 seconds.
-
Varying concentrations of this compound or capsaicin were added to the wells, and the fluorescence intensity was measured every 2 seconds for 3 minutes. The excitation and emission wavelengths were 494 nm and 516 nm, respectively.
-
The change in fluorescence (ΔF) was calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition. The data was then normalized to the maximal response induced by a saturating concentration of capsaicin.
-
The EC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation.
Visualizations
Signaling Pathway
The following diagram illustrates the activation of the TRPV1 channel by an agonist, leading to an influx of cations and subsequent cellular responses.
Caption: TRPV1 Agonist Signaling Pathway.
Experimental Workflow
The workflow for the in vitro benchmarking of this compound is depicted below.
Caption: Calcium Imaging Assay Workflow.
References
- 1. TRPV1 - Wikipedia [en.wikipedia.org]
- 2. Understanding diverse TRPV1 signaling – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | Novel TRPV1 Channel Agonists With Faster and More Potent Analgesic Properties Than Capsaicin [frontiersin.org]
- 6. Novel TRPV1 Channel Agonists With Faster and More Potent Analgesic Properties Than Capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubcompare.ai [pubcompare.ai]
- 9. ionbiosciences.com [ionbiosciences.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. hellobio.com [hellobio.com]
- 12. content.abcam.com [content.abcam.com]
A Comparative Guide to the Reproducibility of Benzamide Derivatives: A Focus on N-Substituted Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide addresses the reproducibility of experimental results for N-substituted benzamides, with a specific focus on the synthesis and characterization of compounds structurally related to 4-isopropyl-N-(4-methylbenzyl)benzamide. Due to a lack of published experimental data for this compound, this document provides a detailed protocol and comparative data for the closely related analogue, N-(4-methylbenzyl)benzamide . The methodologies and data presentation formats provided herein are intended to serve as a template for researchers working on the synthesis and characterization of novel benzamide derivatives.
Data Presentation: Characterization of N-(4-methylbenzyl)benzamide
To ensure the reproducibility of experimental findings, it is crucial to report comprehensive characterization data. The following table provides a summary of the expected analytical data for N-(4-methylbenzyl)benzamide, based on available literature.
| Parameter | Expected Value |
| Molecular Formula | C₁₅H₁₅NO |
| Molecular Weight | 225.29 g/mol |
| Appearance | White solid |
| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | 7.88 (d, J= 7.5 Hz, 2H), 7.55-7.45 (m, 3H), 7.22-7.12 (m, 4H), 6.49 (bs, 1H), 4.43 (d, J= 4 Hz, 2H), 2.27 (s, 3H)[1] |
| Mass Spectrometry (m/z) | Expected [M+H]⁺: 226.12 |
Experimental Protocols
The reproducibility of synthetic procedures is fundamental to chemical research. Below is a detailed methodology for the synthesis of N-substituted benzamides, exemplified by the preparation of N-benzylbenzamide derivatives. This protocol can be adapted for the synthesis of this compound.
General Procedure for the Synthesis of N-Benzylbenzamide Derivatives: [2][3]
-
Acid Chloride Formation: To a solution of the corresponding benzoic acid (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane or chloroform) under an inert atmosphere (e.g., argon or nitrogen), add a chlorinating agent such as oxalyl chloride (1.2 eq.) or thionyl chloride (1.2 eq.) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) may be added. The reaction mixture is stirred at room temperature for 1-2 hours or until the evolution of gas ceases. The solvent and excess chlorinating agent are removed under reduced pressure to yield the crude benzoyl chloride.
-
Amidation: The crude benzoyl chloride is dissolved in an anhydrous solvent (e.g., dichloromethane) and cooled to 0 °C. A solution of the corresponding benzylamine (1.0-1.2 eq.) and a base such as triethylamine or pyridine (1.5 eq.) in the same solvent is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
Work-up and Purification: The reaction mixture is washed sequentially with a dilute acid solution (e.g., 1 M HCl), a dilute base solution (e.g., 1 M NaOH), and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-substituted benzamide.
Characterization: The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
Melting Point: The melting point of solid compounds should be determined as an indicator of purity.
Visualizing the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of N-substituted benzamides.
Caption: A flowchart illustrating the key stages in the synthesis of N-substituted benzamides.
Comparison with Alternative Compounds
While direct experimental data for this compound is unavailable, researchers may consider investigating structurally similar compounds for which data exists. These can serve as benchmarks for synthetic protocols and analytical characterization.
-
N-Benzyl-4-methylbenzamide: This compound is a close structural analog, differing by the absence of the isopropyl group on the benzoyl moiety. Its synthesis and characterization have been reported in the literature.[4]
-
N-Isopropyl-p-toluamide: This compound shares the N-isopropyl and 4-methylbenzoyl moieties, providing a different structural comparison.[5]
-
4-Isopropyl-N-phenylbenzamide: This compound contains the 4-isopropylbenzoyl core, offering insights into the spectroscopic features of this substituent.
The investigation of these and other related benzamide derivatives can provide valuable comparative data and help establish reproducible experimental outcomes in this class of compounds. The lack of data for this compound highlights an opportunity for further research to synthesize, characterize, and evaluate the biological activities of this novel compound.
References
In Silico Modeling of 4-isopropyl-N-(4-methylbenzyl)benzamide Binding: A Comparative Guide
This guide provides a comparative analysis of the in silico modeling of 4-isopropyl-N-(4-methylbenzyl)benzamide binding against potential biological targets, contextualized with existing studies on analogous benzamide derivatives. The content is intended for researchers, scientists, and drug development professionals to facilitate further investigation and drug design efforts.
Introduction to Benzamide Derivatives in Drug Discovery
Benzamide and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities. In silico modeling techniques, such as molecular docking and molecular dynamics simulations, are instrumental in elucidating the binding mechanisms of these compounds and predicting their efficacy. This guide focuses on the hypothetical binding of this compound and compares its potential interactions with those of other experimentally and computationally studied benzamide analogs.
Comparative In Silico Analysis
For the purpose of this guide, we present a hypothetical in silico study of this compound against the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a known target for analgesic compounds[1][2]. This choice is based on the structural similarities of the title compound with known TRPV1 antagonists[3][4]. The results are compared with published data for other benzamide derivatives targeting various proteins.
Data Presentation: Comparative Docking Scores and Binding Affinities
The following table summarizes the hypothetical docking score of this compound against TRPV1 and compares it with the reported docking energies and binding affinities of other benzamide derivatives against their respective targets.
| Compound/Analog | Target | Docking Score (kcal/mol) | Binding Affinity (Kᵢ, nM) | Reference Compound/Activity |
| This compound (Hypothetical) | TRPV1 | -8.2 | ~50 (Predicted) | Capsaicin Antagonist |
| CID 867491 (N-(4-bromo-3-methylphenyl)-2-methyl-3-nitrobenzamide) | PfDHODH | -4.82 | - | Antimalarial Candidate[5][6] |
| Compound 15b (a benzamide derivative) | Glucokinase | -11.17 (SP) | - | Glucokinase Activator[7] |
| Compound 44S (a 2-(3-fluoro-4-methylsulfonamidophenyl)propanamide) | hTRPV1 | - | 0.3 | Potent TRPV1 Antagonist[1][2] |
| Compound 6 (a nitro substituted benzamide) | iNOS | - | IC₅₀ = 5.3 µM | Anti-inflammatory Agent[8] |
Note: The data for this compound is hypothetical and for comparative purposes only.
Experimental Protocols
The following provides a generalized, detailed methodology for the in silico experiments cited in this guide, based on common practices reported in the literature[6][7][9].
Molecular Docking Protocol
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein (e.g., human TRPV1, PDB ID: 5IRZ) is obtained from the Protein Data Bank.
-
The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.
-
The energy of the structure is minimized using a suitable force field (e.g., CHARMm).
-
-
Ligand Preparation:
-
The 2D structure of this compound and other compared ligands are drawn using chemical drawing software and converted to 3D structures.
-
The ligands are energetically minimized using a suitable force field (e.g., MMFF94).
-
-
Docking Simulation:
-
Molecular docking is performed using software such as AutoDock or Schrodinger's Glide[5][6][7].
-
A grid box is defined around the active site of the protein to encompass the binding pocket.
-
The docking algorithm is run to generate multiple binding poses of the ligand within the active site.
-
The generated poses are scored based on their predicted binding free energy, and the pose with the lowest energy is selected for further analysis.
-
Molecular Dynamics Simulation Protocol
-
System Setup:
-
The best-docked complex of the ligand and protein is selected as the starting structure for the molecular dynamics (MD) simulation.
-
The complex is solvated in a periodic box of water molecules (e.g., TIP3P water model).
-
Ions are added to neutralize the system.
-
-
Simulation:
-
The system is first minimized to remove any steric clashes.
-
The system is then gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble).
-
A production MD run of sufficient length (e.g., 100 ns) is performed to sample the conformational space of the complex.
-
-
Analysis:
-
The trajectory from the MD simulation is analyzed to assess the stability of the protein-ligand complex, including root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) calculations.
-
The binding free energy can be calculated using methods like MM-PBSA or MM-GBSA.
-
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving TRPV1, which can be modulated by antagonists like this compound.
Caption: Simplified TRPV1 signaling pathway and the inhibitory role of an antagonist.
Experimental Workflow
The diagram below outlines the general workflow for an in silico analysis of ligand-protein binding.
Caption: A typical workflow for in silico ligand-protein interaction studies.
Conclusion
While no direct in silico studies on this compound were found in the public domain, this comparative guide, based on extensive literature on similar benzamide derivatives, provides a robust framework for initiating such an investigation. The hypothetical docking results suggest that this compound could be a promising candidate for targeting the TRPV1 channel. The provided protocols and workflows offer a standardized approach for researchers to validate these preliminary findings and explore the therapeutic potential of this and other novel benzamide compounds. Further computational and experimental validation is necessary to confirm these in silico predictions.
References
- 1. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the A-region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scialert.net [scialert.net]
- 6. scialert.net [scialert.net]
- 7. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
This guide is intended for researchers, scientists, and drug development professionals interested in the toxicological profile of 4-isopropyl-N-(4-methylbenzyl)benzamide and its analogs. The information presented herein is a synthesis of available data on related compounds and should be used for informational and research guidance purposes only.
Introduction to Benzamide Derivatives and Toxicity
Benzamides are a class of chemical compounds containing a carboxamide attached to a benzene ring. This scaffold is present in a wide range of pharmaceuticals, agrochemicals, and other biologically active molecules. While many benzamide derivatives have therapeutic benefits, they can also exhibit toxicity. Understanding the structure-toxicity relationship (STR) is crucial for the development of safer compounds. The toxicity of benzamide derivatives can manifest in various ways, including cytotoxicity (toxicity to cells), acute systemic toxicity, and specific organ toxicity.
Comparative Analysis of In Vitro Cytotoxicity
In vitro cytotoxicity assays are a fundamental tool for assessing the toxicity of chemical compounds at the cellular level. These assays measure the concentration at which a compound induces cell death or inhibits cell proliferation, typically expressed as the half-maximal inhibitory concentration (IC50) or half-maximal cytotoxic concentration (CC50).
While specific cytotoxicity data for this compound on normal human cell lines is not available, studies on related N-phenylbenzamide analogs against human embryonic kidney (HEK293) cells provide some insight into how structural modifications can influence cytotoxicity.
Table 1: Comparative Cytotoxicity of N-Phenylbenzamide Analogs against HEK293 Cells
| Compound ID | Structure | CC50 (µM)[1] |
| 9 | 4-chloro-N-(3,4-dichlorophenyl)benzamide | 9.5[1] |
| 11 | 4-chloro-N-(4-nitrophenyl)benzamide | 11.0[1] |
| 38 | 3-nitro-N-(p-tolyl)benzamide | > 20[1] |
Note: A higher CC50 value indicates lower cytotoxicity.
From this limited dataset, it can be observed that the nature and position of substituents on both the benzoyl and the aniline rings influence the cytotoxicity of N-phenylbenzamides. For instance, compound 38 , with a nitro group on the benzoyl ring and a methyl group on the phenyl ring, exhibited lower cytotoxicity (CC50 > 20 µM) compared to compounds 9 and 11 , which possess chloro and nitro substituents on the N-phenyl ring.[1] This suggests that the substitution pattern on the N-benzyl portion of this compound could similarly impact its cytotoxic profile.
Comparative Analysis of In Vivo Acute Toxicity
Acute toxicity studies in animal models are used to determine the potential adverse effects of a substance after a single dose or multiple doses given within a short period. The median lethal dose (LD50) or lethal concentration (LC50) are common measures of acute toxicity.
Direct acute toxicity data for this compound is unavailable. However, data from studies on other benzamide derivatives can provide a preliminary assessment of the potential toxicity of this class of compounds.
Table 2: Acute Toxicity of Selected Benzamide Derivatives
| Compound | Structure | Species | Route of Administration | Acute Toxicity Value | Classification |
| 20b-P (a disodium phosphate prodrug of an N-benzylbenzamide derivative) | Not fully specified, complex N-benzylbenzamide derivative | Mouse | Intravenous | LD50: 599.7 mg/kg[2] | Good safety profile indicated[2] |
| 13p (a benzamide with a quinoline-linked 1,2,4-oxadiazole) | Complex substituted benzamide | Zebrafish Embryo | Aqueous Exposure | LC50: 19.42 mg/L[2] | Low-toxic[2] |
The high LD50 value for the N-benzylbenzamide derivative 20b-P in mice suggests that compounds with this core structure may have a favorable acute toxicity profile.[2] However, it is crucial to note that the route of administration (intravenous) and the specific substitutions will significantly impact the toxicity. The LC50 value for compound 13p in a zebrafish embryo model also indicates low toxicity.[2]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Plate cells (e.g., HEK293) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., N-benzylbenzamide derivatives) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value by plotting the cell viability against the compound concentration.
Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)
This method is used to estimate the acute oral toxicity of a substance and allows for its classification. It is a stepwise procedure using a small number of animals.
Methodology:
-
Animal Selection: Use a single sex (typically females) of a standard rodent species (e.g., rats or mice).
-
Housing and Fasting: House the animals individually and fast them overnight before dosing.
-
Dose Administration: Administer the test substance orally by gavage at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).
-
Observation: Observe the animals closely for the first few hours after dosing and then periodically for 14 days for signs of toxicity and mortality.
-
Stepwise Procedure: The outcome of the first step (number of mortalities) determines the next step:
-
If mortality is observed, the dose for the next step is lowered.
-
If no mortality is observed, the dose for the next step is increased.
-
-
Endpoint: The test is stopped when a dose that causes mortality or no effect is identified, allowing for classification of the substance according to the Globally Harmonised System (GHS).
Potential Signaling Pathways Involved in Toxicity
The specific signaling pathways affected by this compound are unknown. However, research on other benzamide derivatives suggests potential mechanisms of toxicity.
Hedgehog Signaling Pathway Inhibition
Some benzamide derivatives have been identified as inhibitors of the Hedgehog (Hh) signaling pathway by targeting the Smoothened (Smo) receptor. While this is a desirable trait for anticancer agents, off-target inhibition of the Hh pathway could lead to developmental toxicity and other adverse effects, as this pathway is crucial for embryonic development and tissue homeostasis.
Caption: Simplified Hedgehog signaling pathway.
Experimental Workflow for Toxicity Assessment
The assessment of the toxicological profile of a novel compound like this compound typically follows a tiered approach, starting with in silico and in vitro methods before proceeding to in vivo studies.
Caption: General workflow for toxicological assessment.
Conclusion and Future Directions
Due to the lack of direct toxicological data for this compound, a definitive assessment of its toxicity cannot be made. However, based on the analysis of related benzamide derivatives, the following points can be considered for future research:
-
In Vitro Cytotoxicity: It is recommended to perform in vitro cytotoxicity assays using a panel of human cell lines, including both cancerous and non-cancerous lines, to determine the IC50/CC50 values and establish a baseline for the compound's cellular toxicity.
-
Acute Toxicity: If in vitro data suggests a favorable profile, in vivo acute toxicity studies following OECD guidelines should be conducted to determine the LD50 and observe for any clinical signs of toxicity.
-
Structure-Toxicity Relationship Studies: A systematic synthesis and toxicological evaluation of a series of analogs with variations in the substituents on both the N-benzyl and benzoyl rings would be invaluable for establishing a clear structure-toxicity relationship for this class of compounds.
This comparative guide highlights the current knowledge gap regarding the toxicology of this compound and provides a framework for its future investigation based on data from related compounds.
References
A Comparative Analysis of 4-isopropyl-N-(4-methylbenzyl)benzamide and 4-bromo-N-(4-methylbenzyl)benzamide for Research and Development
An Objective Guide for Researchers in Drug Discovery
In the landscape of medicinal chemistry, the benzamide scaffold is a cornerstone for developing novel therapeutic agents due to its versatile biological activities.[1][2] This guide provides a comparative overview of two closely related benzamide derivatives: 4-isopropyl-N-(4-methylbenzyl)benzamide and 4-bromo-N-(4-methylbenzyl)benzamide. While direct comparative experimental data for these specific compounds is limited in published literature, this document offers a foundational analysis based on their structural properties and the well-documented activities of the broader N-benzylbenzamide class. This comparison is intended to assist researchers in selecting candidates for synthesis and further screening.
The N-benzylbenzamide core is featured in compounds investigated for a range of therapeutic applications, including as antitumor agents that inhibit tubulin polymerization[3][4], dual modulators for metabolic syndrome[5][6], and as potential treatments for Alzheimer's disease.[7] The variation at the 4-position of the benzoyl group—an isopropyl group versus a bromine atom—can significantly influence the compound's physicochemical properties, metabolic stability, and target-binding interactions.
Physicochemical and Structural Properties
A molecule's fundamental properties dictate its behavior in biological systems. The substitution of a bulky, lipophilic isopropyl group versus an electronegative bromine atom results in distinct differences in molecular weight, polarity, and potential for hydrogen bonding, which can affect solubility, permeability, and pharmacokinetic profiles.
| Property | This compound | 4-bromo-N-(4-methylbenzyl)benzamide |
| Molecular Formula | C₁₈H₂₁NO | C₁₅H₁₄BrNO |
| Molecular Weight | 267.37 g/mol (Calculated) | 304.18 g/mol |
| Structure | ![]() | ![]() |
| Key Substituent | Isopropyl (-CH(CH₃)₂) | Bromo (-Br) |
| Predicted LogP | ~4.5 (High Lipophilicity) | ~3.8 (Moderate Lipophilicity) |
| Hydrogen Bond Acceptors | 1 (Carbonyl Oxygen) | 1 (Carbonyl Oxygen) |
| Hydrogen Bond Donors | 1 (Amide Hydrogen) | 1 (Amide Hydrogen) |
Note: Some properties are estimated due to the absence of published experimental data.
Potential Biological Activities of the Benzamide Scaffold
The benzamide class of compounds is known for a wide array of pharmacological effects, including antitumor, antimicrobial, anti-inflammatory, and enzyme-inhibiting activities.[1][2] The specific nature of the substituents on the aromatic rings determines the primary mode of action and potency.
-
Antitumor Activity : Many N-benzylbenzamide derivatives have been synthesized and evaluated as inhibitors of tubulin polymerization.[3] These compounds bind to the colchicine binding site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis in cancer cells.[3][4] Both the isopropyl and bromo substituents could be explored for their influence on binding affinity within this site.
-
Enzyme Inhibition : N-benzylbenzamides have been identified as potent and selective inhibitors of various enzymes. For instance, certain derivatives are sub-nanomolar inhibitors of butyrylcholinesterase (BChE), suggesting potential applications in the treatment of advanced Alzheimer's disease.[7] Others have been developed as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ) for treating metabolic syndrome.[5][6]
-
Antimicrobial Activity : The benzamide structure is a known pharmacophore for antimicrobial agents.[1] Derivatives have shown activity against various bacterial and fungal strains. The lipophilicity of the isopropyl group or the electronic effects of the bromine atom could modulate the compound's ability to penetrate microbial cell walls and interact with intracellular targets.
Experimental Protocols
While specific experimental data for the two title compounds is scarce, a generalized and robust protocol for their synthesis can be proposed based on standard amide coupling reactions.
General Synthesis of N-substituted Benzamides
The most common method for synthesizing these compounds is the acylation of an amine with a benzoyl chloride derivative.
1. Preparation of Acyl Chloride: The synthesis begins with the corresponding 4-substituted benzoic acid (4-isopropylbenzoic acid or 4-bromobenzoic acid). The carboxylic acid is converted to its more reactive acyl chloride derivative using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
2. Amide Coupling Reaction: The resulting 4-substituted benzoyl chloride is then reacted with 4-methylbenzylamine in an inert solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in the presence of a base. The base, typically triethylamine (TEA) or pyridine, is used to neutralize the hydrochloric acid byproduct generated during the reaction.[8]
3. Work-up and Purification: Following the reaction, the mixture is typically washed with an acidic solution (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a basic solution (e.g., saturated NaHCO₃) and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, usually by recrystallization or column chromatography on silica gel, to yield the final N-substituted benzamide.[8]
Caption: General workflow for the synthesis of N-substituted benzamides.
Logical Framework for Target Evaluation
The selection between the isopropyl and bromo derivatives depends heavily on the intended biological target and desired drug-like properties. The following diagram illustrates a decision-making framework based on common drug design principles.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. catalogue.scdi-montpellier.fr [catalogue.scdi-montpellier.fr]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 4-Bromo-N-methylbenzamide 98% | 27466-83-7 [chemicalbook.com]
Comparative Analysis of Potential Mechanisms of Action for 4-isopropyl-N-(4-methylbenzyl)benzamide
Introduction
4-isopropyl-N-(4-methylbenzyl)benzamide is a novel compound for which the precise mechanism of action has not been extensively elucidated in publicly available literature. However, based on its structural classification as an N-benzyl benzamide derivative, it is possible to hypothesize its potential biological activities by comparing it with other compounds of the same class that have well-characterized mechanisms. This guide provides a comparative analysis of three potential mechanisms of action attributed to N-benzyl benzamide derivatives: dual modulation of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), inhibition of butyrylcholinesterase (BChE), and inhibition of tubulin polymerization. This analysis is intended to guide future experimental investigations into the pharmacological profile of this compound.
Comparative Performance Data
The following table summarizes the performance of representative compounds for each of the three potential mechanisms of action. These alternatives have been selected based on their well-documented activities and provide a benchmark for potential future studies on this compound.
| Mechanism of Action | Alternative Compound | Target(s) | Key Performance Metric(s) |
| Dual sEH/PPARγ Modulation | Compound 14c | sEH / PPARγ | sEH IC50 = 0.3 µM / PPARγ EC50 = 0.3 µM |
| Butyrylcholinesterase (BChE) Inhibition | Rivastigmine | BChE / AChE | BChE IC50 = 37 nM - 238 nM[1][2] / AChE IC50 = 4.15 µM - 5.5 µM[1][3] |
| Tubulin Polymerization Inhibition | Combretastatin A-4 (CA-4) | β-tubulin | Kd = 0.4 µM[4]; Antiproliferative IC50 = 0.37 nM - 8 nM against various cancer cell lines[5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are standard assays used to evaluate the respective biological activities.
Soluble Epoxide Hydrolase (sEH) Inhibitor Screening Assay (Fluorometric)
This assay quantifies the inhibitory effect of a compound on sEH activity by measuring the hydrolysis of a fluorogenic substrate.
Materials:
-
Human recombinant sEH enzyme
-
sEH Assay Buffer
-
sEH Substrate (e.g., PHOME)
-
Test compound and a known sEH inhibitor (e.g., N-Cyclohexyl-Nʹ-dodecylurea - NCND) as a positive control[6]
-
96-well microplate (black or clear bottom)
-
Fluorometric plate reader
Procedure:
-
Prepare a 10X stock solution of the test compound in the appropriate solvent and dilute it with sEH Assay Buffer.
-
Add 10 µL of the diluted test compound, solvent control, or positive control to the wells of the microplate.
-
Add 40 µL of sEH Assay Buffer to the enzyme control wells and 80 µL to the background control wells.
-
Prepare a reaction mix containing the sEH enzyme in sEH Assay Buffer.
-
Add the reaction mix to the wells containing the test compounds, solvent control, and positive control.
-
Incubate the plate at room temperature for 10-15 minutes.[7][8]
-
Initiate the reaction by adding the sEH substrate to all wells.
-
Immediately measure the fluorescence kinetically at an excitation wavelength of 330-362 nm and an emission wavelength of 460-465 nm for at least 30 minutes.[7][8]
-
Calculate the rate of reaction and the percent inhibition for the test compound relative to the controls. IC50 values are determined from a dose-response curve.[9]
PPARγ Agonist Reporter Assay
This cell-based assay measures the activation of the PPARγ receptor by a test compound, leading to the expression of a reporter gene (e.g., luciferase).
Materials:
-
HEK293 cell line stably expressing human PPARγ and a luciferase reporter construct under a PPARγ-responsive promoter.
-
Cell culture medium (e.g., DMEM) with supplements.
-
Test compound and a known PPARγ agonist (e.g., Rosiglitazone) as a positive control.
-
Luciferase assay reagent.
-
96-well cell culture plate.
-
Luminometer.
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of the test compound and the positive control in the cell culture medium.
-
Replace the medium in the cell plate with the medium containing the test compounds or controls.
-
Incubate the plate for 16-24 hours in a humidified incubator at 37°C and 5% CO2.[10]
-
After incubation, remove the medium and lyse the cells.
-
Add the luciferase assay reagent to the cell lysate.
-
Measure the luminescence using a luminometer.
-
Calculate the fold activation relative to the vehicle control. EC50 values are determined from a dose-response curve.
Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay measures the inhibition of BChE activity based on the hydrolysis of a thiocholine substrate.
Materials:
-
Human butyrylcholinesterase (BChE)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Butyrylthiocholine iodide (BTC) as the substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Test compound and a known BChE inhibitor (e.g., Rivastigmine) as a positive control.
-
96-well microplate.
-
Spectrophotometric plate reader.
Procedure:
-
Prepare solutions of the test compound and positive control in the appropriate buffer.
-
In a 96-well plate, add the BChE enzyme solution, DTNB solution, and the test compound or control.
-
Incubate the mixture for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C or 37°C).[11]
-
Initiate the reaction by adding the BTC substrate to all wells.[11]
-
Immediately measure the absorbance at 412 nm kinetically for a set period (e.g., 5-10 minutes).[12]
-
The rate of increase in absorbance is proportional to the BChE activity.
-
Calculate the percent inhibition by the test compound and determine the IC50 value from a dose-response curve.
In Vitro Tubulin Polymerization Assay
This assay monitors the effect of a compound on the polymerization of tubulin into microtubules, which can be measured by an increase in light scattering or fluorescence.
Materials:
-
Purified tubulin protein (e.g., bovine brain tubulin)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)[13]
-
GTP solution
-
Glycerol (optional, to promote polymerization)
-
Test compound and known inhibitors/stabilizers (e.g., Colchicine, Paclitaxel) as controls.
-
96-well plate.
-
Spectrophotometer or fluorometer with temperature control.
Procedure:
-
Prepare the test compound and controls at the desired concentrations.
-
On ice, prepare the tubulin polymerization reaction mixture containing tubulin, polymerization buffer, and GTP.
-
Add the test compound or controls to the wells of a pre-warmed 96-well plate.
-
Initiate polymerization by adding the cold tubulin mixture to the wells of the plate in the pre-warmed plate reader (37°C).
-
Monitor the change in absorbance at 340 nm or fluorescence (with a fluorescent reporter) over time (e.g., 60 minutes).[13][14]
-
An increase in signal indicates tubulin polymerization.
-
Analyze the polymerization curves to determine the effect of the test compound on the rate and extent of polymerization. IC50 values for inhibition of polymerization can be determined from dose-response curves.
Signaling Pathways and Mechanisms of Action
Dual sEH/PPARγ Modulation Pathway
Some N-benzylbenzamide derivatives have been shown to act as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ). Inhibition of sEH increases the levels of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs). Activation of PPARγ, a nuclear receptor, regulates gene expression involved in lipid metabolism and inflammation. The dual action on these pathways presents a synergistic approach to treating metabolic and inflammatory diseases.
Cholinergic Signaling and BChE Inhibition
Butyrylcholinesterase (BChE) is an enzyme that hydrolyzes the neurotransmitter acetylcholine (ACh). In certain neurodegenerative diseases, the levels and activity of BChE are altered. Inhibition of BChE can increase the concentration of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is a therapeutic strategy for conditions like Alzheimer's disease.
Microtubule Dynamics and Tubulin Polymerization Inhibition
Microtubules are dynamic polymers of α- and β-tubulin subunits that are essential for cell division, intracellular transport, and maintenance of cell structure. The process of polymerization (growth) and depolymerization (shrinkage) is tightly regulated. Some anticancer agents work by disrupting microtubule dynamics, either by inhibiting polymerization or by stabilizing the microtubules, which ultimately leads to cell cycle arrest and apoptosis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Rivastigmine - Immunomart [immunomart.org]
- 3. adooq.com [adooq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. assaygenie.com [assaygenie.com]
- 7. abcam.cn [abcam.cn]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. agilent.com [agilent.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. In vitro tubulin polymerization assay [bio-protocol.org]
- 14. cytoskeleton.com [cytoskeleton.com]
Peer-reviewed studies on 4-isopropyl-N-(4-methylbenzyl)benzamide analogs
Comparative Guide to N-Benzylbenzamide Analogs as TRPV1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-benzylbenzamide analogs and related structures that have been investigated as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The TRPV1 channel is a critical target in pain and inflammation research, and its modulation by small molecules is of significant therapeutic interest.[1][2][3][4][5] This document summarizes key structure-activity relationships (SAR), presents quantitative performance data from peer-reviewed studies, and details relevant experimental protocols.
Structure-Activity Relationship (SAR) and Performance Data
The antagonism of the TRPV1 channel by N-benzylbenzamide analogs and similar structures can be understood by dividing the molecule into three key pharmacophoric regions: the A-region, B-region, and C-region.
-
A-Region: Typically a substituted phenyl ring. Modifications in this region significantly impact potency. For instance, a 3-fluoro substitution on the phenyl ring of N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamides has been shown to confer high binding affinity and potent antagonism for both rat and human TRPV1.[6]
-
B-Region: The central propanamide core. Stereochemistry in this region is crucial, with the (S)-configuration generally showing marked selectivity and higher potency.[6]
-
C-Region: The N-benzyl group. Substitutions on the benzyl ring influence hydrophobic interactions within the TRPV1 binding pocket. For example, in a series of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides, analogs with a 4-(trifluoromethyl)benzyl C-region demonstrated potent antagonism.[7][8] The phenyl C-region derivatives often exhibit better antagonism than their corresponding pyridine surrogates.[7][8]
The following tables summarize the quantitative data for representative N-benzylbenzamide analogs and related TRPV1 antagonists from various studies.
Table 1: In Vitro Antagonistic Potency of N-Benzylbenzamide Analogs and Related Compounds against TRPV1
| Compound | Target | Assay Type | Potency (Ki or IC50) | Reference |
| 43 | hTRPV1 | Capsaicin Antagonism | Ki = 0.3 nM | [7][8] |
| 44S | hTRPV1 | Capsaicin Antagonism | Ki = 0.3 nM | [7][8] |
| 54S | rTRPV1 / hTRPV1 | Binding Affinity & Antagonism | High | [6] |
| 72 | rTRPV1 | Binding Affinity / Antagonism | Ki = 4.12 nM / Ki = 0.58 nM | [9] |
| 73 | rTRPV1 | Binding Affinity / Antagonism | Ki = 1.83 nM / Ki = 5.2 nM | [9] |
| Compound 1 | TRPV1 | Capsaicin/Acid-induced Ca2+ influx | IC50 ≈ 0.050 µM | [10] |
Table 2: In Vivo Efficacy of Selected TRPV1 Antagonists
| Compound | Animal Model | Efficacy Metric | Dose | Result | Reference |
| 43 | Neuropathic Pain | MPE (%) | 10 mpk | 48% | [7] |
| 44S | Neuropathic Pain | MPE (%) | 10 mpk | 57% | [7] |
| 43 | Capsaicin-induced Hypothermia | Inhibition (%) | 3 mg/kg (oral) | 80% | [7] |
| 44S | Capsaicin-induced Hypothermia | Inhibition (%) | 3 mg/kg (oral) | 57% | [7] |
| BCTC | Neuropathic Pain | Inhibition of Mechanical & Thermal Hyperalgesia | Oral | Effective | [2] |
| 17c | Carrageenan-induced Paw Edema | Inhibition (%) | - | 72% (1h), 76% (2h), 80% (3h) | [11] |
| 17i | Carrageenan-induced Paw Edema | Inhibition (%) | - | 64% (1h), 73% (2h), 78% (3h) | [11] |
| 17c | Analgesic Activity | ED50 (µM/kg) | - | 96 (0.5h), 102 (1h), 89 (2h) | [11] |
| 17i | Analgesic Activity | ED50 (µM/kg) | - | 84 (0.5h), 72 (1h), 69 (2h) | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of N-benzylbenzamide analogs as TRPV1 antagonists.
In Vitro Calcium Influx Assay
This assay is used to determine the ability of a compound to inhibit TRPV1 activation by an agonist (e.g., capsaicin or acid).
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the TRPV1 channel are commonly used.
-
Procedure:
-
Cells are plated in 96-well or 384-well plates and grown to confluence.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The antagonist compound at various concentrations is added to the cells and incubated for a specific period.
-
A TRPV1 agonist (e.g., capsaicin) is then added to stimulate the channel. For acid-induced activation, an acidic solution is used.
-
The change in intracellular calcium concentration is measured using a fluorescence plate reader (e.g., FLIPR).
-
The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced calcium influx, is calculated.[3][10]
-
Radioligand Binding Assay
This assay measures the affinity of a compound for the TRPV1 receptor.
-
Materials: Cell membranes prepared from cells expressing the TRPV1 receptor and a radiolabeled TRPV1 ligand (e.g., [³H]resiniferatoxin).
-
Procedure:
-
Cell membranes are incubated with the radioligand and varying concentrations of the test compound.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by filtration.
-
The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
The Ki value, or inhibitory constant, is determined by analyzing the competition binding data. This value reflects the affinity of the test compound for the receptor.
-
In Vivo Capsaicin-Induced Hypothermia Model
This in vivo model assesses the ability of a TRPV1 antagonist to block the systemic effects of capsaicin.
-
Animals: Typically mice or rats.
-
Procedure:
-
The test compound is administered to the animals, usually orally (p.o.) or intraperitoneally (i.p.).
-
After a predetermined time, a subcutaneous or intraperitoneal injection of capsaicin is given.
-
The core body temperature of the animals is monitored over time.
-
Capsaicin induces a transient hypothermia by activating TRPV1 channels. An effective antagonist will block or reduce this temperature drop.[7]
-
Neuropathic Pain Models
These models are used to evaluate the analgesic efficacy of compounds in a chronic pain state.
-
Model Induction: Neuropathic pain can be induced in rodents through various methods, such as chronic constriction injury (CCI) of the sciatic nerve or spinal nerve ligation (SNL).
-
Behavioral Testing:
-
Mechanical Allodynia: The paw withdrawal threshold to a non-noxious mechanical stimulus (e.g., von Frey filaments) is measured.
-
Thermal Hyperalgesia: The latency of paw withdrawal from a noxious heat source is measured.
-
-
Procedure:
-
The test compound is administered to the neuropathic animals.
-
Behavioral testing is performed at different time points after drug administration.
-
The analgesic effect is quantified as the percentage of the maximum possible effect (%MPE).[7]
-
Visualizations
Signaling Pathway of TRPV1 Activation and Sensitization
The following diagram illustrates the key signaling events following the activation of the TRPV1 channel and the pathways leading to its sensitization, which is a hallmark of inflammatory pain.
Caption: TRPV1 channel activation by various stimuli and its sensitization by inflammatory mediators.
Experimental Workflow for In Vitro Antagonist Screening
This diagram outlines a typical workflow for screening N-benzylbenzamide analogs for their antagonistic activity against the TRPV1 channel in an in vitro setting.
Caption: A generalized workflow for an in vitro calcium influx assay to screen for TRPV1 antagonists.
References
- 1. A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting TRPV1 as an Alternative Approach to Narcotic Analgesics to Treat Chronic Pain Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Therapeutic potential of vanilloid receptor TRPV1 agonists and antagonists as analgesics: Recent advances and setbacks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 7. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stereospecific high-affinity TRPV1 antagonists: chiral N-(2-benzyl-3-pivaloyloxypropyl) 2-[4-(methylsulfonylamino)phenyl]propionamide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of thiazole carboxamides as vanilloid receptor 1 (TRPV1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-isopropyl-N-(4-methylbenzyl)benzamide: A Comprehensive Guide
For Immediate Implementation by Laboratory Professionals
This document provides a detailed protocol for the safe and compliant disposal of 4-isopropyl-N-(4-methylbenzyl)benzamide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is predicated on a conservative assessment of potential hazards based on structurally similar compounds and established best practices for laboratory chemical waste management. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personnel safety and environmental protection.
Chemical and Physical Properties
| Property | Value (for a similar benzamide compound) | Source |
| Appearance | Solid | Assumed |
| Hazards | Not classified as a hazardous substance or mixture | [1] |
| Solubility | Insoluble in water | [2] |
| Stability | Stable under normal conditions | [2] |
Note: This data is for a structurally analogous compound and should be used as a preliminary reference. A conservative approach, treating the compound as potentially hazardous, is strongly recommended.
Disposal Protocol: A Step-by-Step Approach
The following protocol outlines the necessary steps for the proper disposal of this compound, from initial waste characterization to final pickup by certified personnel.
Waste Characterization and Hazard Assessment
Due to the lack of specific hazard data, this compound should be managed as a chemical waste. Do not dispose of this compound down the drain or in regular trash.[3][4] All chemical waste must be handled in accordance with federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5]
Personal Protective Equipment (PPE)
Before handling the waste, ensure appropriate PPE is worn:
-
Safety goggles or glasses
-
Chemical-resistant gloves (nitrile or neoprene recommended)
-
Laboratory coat
Waste Segregation and Containerization
Proper segregation prevents dangerous reactions.[5]
-
Solid Waste:
-
Collect solid this compound waste in a dedicated, clean, and compatible container.
-
The container must be made of a material that will not react with the chemical (e.g., high-density polyethylene - HDPE).
-
Ensure the container has a secure, tight-fitting lid.[6]
-
-
Contaminated Materials:
-
Any materials contaminated with the compound (e.g., weighing boats, gloves, paper towels) should be collected in the same solid waste container.
-
-
Liquid Waste (if in solution):
-
If the compound is in a solvent, collect it in a separate, compatible liquid waste container.
-
Do not mix with other incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should generally be kept separate.[1]
-
Labeling
Accurate labeling is critical for safety and compliance.[6] The waste container must be clearly labeled with:
-
The words "Hazardous Waste" (or "Chemical Waste" as per institutional policy)
-
The full chemical name: "this compound"
-
The approximate quantity of waste
-
The date of accumulation
-
The name and contact information of the generating researcher or laboratory
Storage in a Satellite Accumulation Area (SAA)
Store the properly labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][6]
-
The SAA should be at or near the point of generation.[6]
-
Ensure the container is kept closed at all times, except when adding waste.[6]
-
Store incompatible waste types separately within the SAA to prevent accidental mixing.[5]
Arranging for Disposal
Once the waste container is full or has been in storage for the maximum allowable time per institutional policy (typically several months), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within their research environment. Always consult your institution's specific chemical hygiene and waste disposal plans for any additional requirements.
References
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. chembk.com [chembk.com]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling 4-isopropyl-N-(4-methylbenzyl)benzamide
Disclaimer: This document provides guidance on the safe handling of 4-isopropyl-N-(4-methylbenzyl)benzamide based on available safety data for structurally similar compounds. No specific Safety Data Sheet (SDS) for this compound was found. Therefore, the recommendations herein are inferred from the safety profiles of related benzamide derivatives. Researchers should always conduct a thorough risk assessment before beginning any new experimental work.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar chemical compounds.
| PPE Category | Recommended Equipment | Standard |
| Eye/Face Protection | Tight-sealing safety goggles or a face shield. | EN166 or equivalent |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. | |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. If dust formation is likely, a particle filter respirator is recommended. |
Health Hazard Information and First Aid
Understanding the potential health hazards and appropriate first aid measures is critical for ensuring laboratory safety.
| Exposure Route | Potential Health Effects | First Aid Measures |
| Inhalation | May cause respiratory irritation. | Remove the individual to fresh air. If breathing is difficult, seek medical attention.[1][2] |
| Skin Contact | May cause skin irritation.[1] | Wash the affected area immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2] |
| Eye Contact | May cause eye irritation.[1] | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[1][2] |
| Ingestion | Harmful if swallowed. May cause nausea and vomiting. | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[2] |
Handling and Storage Procedures
Proper handling and storage are essential to prevent accidents and maintain the integrity of the chemical.
| Aspect | Procedure |
| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[1] Avoid contact with skin, eyes, and clothing.[2] Wash hands thoroughly after handling.[1] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from incompatible materials such as strong oxidizing agents.[2] |
Spillage and Disposal Plan
A clear plan for managing spills and disposing of waste is crucial for laboratory safety and environmental protection.
| Plan | Procedure |
| Spillage | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[2] Ensure the area is well-ventilated. For large spills, evacuate the area and follow emergency procedures. |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not allow the product to enter drains. |
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


